molecular formula C10H13ClF3NO B563149 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride CAS No. 100840-63-9

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Cat. No.: B563149
CAS No.: 100840-63-9
M. Wt: 255.665
InChI Key: PVVRPXJDSVGEQT-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H13ClF3NO and its molecular weight is 255.665. The purity is usually 95%.
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Properties

IUPAC Name

3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVRPXJDSVGEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702017
Record name 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
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Molecular Weight

255.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100840-63-9
Record name 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (Fluoxetine Hydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the fundamental chemical and physical properties of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride, widely known as Fluoxetine Hydrochloride. Intended for researchers, scientists, and professionals in drug development, this document delves into the structural attributes that define its basicity, methods for its characterization, and the rationale behind its synthesis and formulation. By integrating theoretical principles with practical experimental protocols, this guide serves as an essential resource for understanding and utilizing this significant pharmaceutical compound.

Introduction and Chemical Identity

This compound is the chemical name for the active pharmaceutical ingredient in the widely prescribed antidepressant, Prozac®.[1] It is a second-generation antidepressant classified as a selective serotonin reuptake inhibitor (SSRI).[2] Its therapeutic efficacy is intrinsically linked to its chemical structure and physicochemical properties, particularly its basicity, which governs its solubility, absorption, and interaction with its biological target.

The compound is a racemic mixture of (R)- and (S)-enantiomers.[1] While both enantiomers are effective in blocking serotonin reuptake, they exhibit different metabolic rates.[3]

Chemical Structure

The molecular structure of this compound is fundamental to its chemical behavior.

G cluster_synthesis Synthetic Workflow for Fluoxetine Hydrochloride start Acetophenone mannich Mannich Reaction (Methylamine HCl, Paraformaldehyde) start->mannich intermediate1 3-(methylamino)-1-phenylpropan-1-one HCl mannich->intermediate1 reduction Reduction (Sodium Borohydride) intermediate1->reduction intermediate2 3-(methylamino)-1-phenylpropan-1-ol reduction->intermediate2 etherification Etherification (4-chlorobenzotrifluoride, Base) intermediate2->etherification fluoxetine_base Fluoxetine (free base) etherification->fluoxetine_base salt_formation Salt Formation (HCl) fluoxetine_base->salt_formation end Fluoxetine Hydrochloride salt_formation->end

Figure 2: A representative synthetic workflow for the preparation of fluoxetine hydrochloride.

Another notable synthetic approach is the Mitsunobu reaction, where 3-(methylamino)-1-phenylpropanol is reacted with 4-(trifluoromethyl)phenol in the presence of a trivalent phosphorus compound and diethyl azodicarboxylate (DEAD) to form the ether linkage. [4][5]

Analytical Characterization

The purity and identity of fluoxetine hydrochloride are typically confirmed using a combination of analytical techniques.

Potentiometric Titration for Basicity Determination

The basicity of fluoxetine hydrochloride can be quantitatively determined by non-aqueous potentiometric titration. This method is suitable for the assay of weak bases.

  • Preparation of Titrant: Prepare a 0.1 M solution of perchloric acid in glacial acetic acid.

  • Sample Preparation: Accurately weigh approximately 300 mg of fluoxetine hydrochloride and dissolve it in 50 mL of glacial acetic acid.

  • Titration: Titrate the sample solution with the 0.1 M perchloric acid, monitoring the potential difference using a suitable electrode system (e.g., a glass electrode and a reference electrode).

  • Endpoint Determination: The endpoint of the titration is determined from the point of maximum inflection on the titration curve.

  • Calculation: The percentage purity of fluoxetine hydrochloride is calculated based on the volume of titrant consumed. Each mL of 0.1 M perchloric acid is equivalent to 34.58 mg of C₁₇H₁₉ClF₃NO.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a standard method for the assay and impurity profiling of fluoxetine hydrochloride.

ParameterCondition
Column C8 or C18, e.g., Zorbax eclipse plus-C8 (250 x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., diethylamine buffer, pH 3.5) and acetonitrile (e.g., 55:45 v/v)
Flow Rate 1.0 mL/min
Detection UV at 227 nm
Injection Volume 20 µL
Temperature Ambient

This method allows for the separation of fluoxetine from its potential impurities and degradation products. [6]The USP monograph for fluoxetine tablets provides a detailed HPLC method for assay and dissolution testing.

G cluster_hplc HPLC Analysis Workflow sample_prep Sample Preparation (Dissolution in Mobile Phase) injection Injection (20 µL) sample_prep->injection separation Chromatographic Separation (C8/C18 Column) injection->separation detection UV Detection (227 nm) separation->detection data_analysis Data Analysis (Peak Area vs. Concentration) detection->data_analysis result Quantification of Fluoxetine HCl data_analysis->result

Figure 3: A generalized workflow for the HPLC analysis of fluoxetine hydrochloride.

Biological Activity and Mechanism of Action

Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor (SSRI). [6]Its therapeutic effect is primarily due to its ability to block the reuptake of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron. [7]

Signaling Pathway
  • Serotonin Release: Serotonin is released from the presynaptic neuron into the synaptic cleft.

  • Receptor Binding: Serotonin binds to postsynaptic receptors, transmitting the neural signal.

  • Reuptake: The serotonin transporter (SERT) on the presynaptic neuron reabsorbs serotonin from the synaptic cleft, terminating the signal.

  • Fluoxetine Action: Fluoxetine binds to and inhibits SERT, blocking the reuptake of serotonin.

  • Increased Serotonin Levels: This inhibition leads to an increased concentration of serotonin in the synaptic cleft, enhancing and prolonging its action on postsynaptic receptors.

G cluster_ssri SSRI Mechanism of Action cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron serotonin Serotonin (5-HT) presynaptic->serotonin Release sert Serotonin Transporter (SERT) postsynaptic Postsynaptic Neuron receptor Postsynaptic 5-HT Receptor serotonin->sert Reuptake serotonin->receptor Binding sert->presynaptic fluoxetine Fluoxetine fluoxetine->sert Inhibition signal Signal Transduction receptor->signal Activation

Figure 4: Simplified signaling pathway illustrating the mechanism of action of fluoxetine as an SSRI.

Safety and Handling

Fluoxetine hydrochloride is a potent pharmaceutical compound and should be handled with appropriate precautions.

  • Hazard Statements: Harmful if swallowed. Causes serious eye damage. May cause drowsiness or dizziness. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects. [7]* Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Avoid release to the environment. Wear protective gloves, clothing, eye protection, and face protection. [7]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If inhaled, remove person to fresh air and keep comfortable for breathing. [7] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a well-characterized molecule whose basic properties, conferred by its secondary amine group, are fundamental to its formulation, bioavailability, and therapeutic mechanism of action as a selective serotonin reuptake inhibitor. A thorough understanding of its synthesis, analytical characterization, and physicochemical properties is essential for its effective and safe use in research and pharmaceutical development. This guide has provided a detailed overview of these core aspects, offering both theoretical insights and practical methodologies for the scientific community.

References

  • Structure–Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. (2024). Journal of Health Science, 60(3), 245-253. Retrieved January 15, 2026, from [Link]

  • Wenthur, C. J., & Lindsley, C. W. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(1), 14-23. Retrieved January 15, 2026, from [Link]

  • Patel, R. B., Patel, M. R., & Patel, B. G. (2012). Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. Journal of Chemical and Pharmaceutical Research, 4(1), 443-449. Retrieved January 15, 2026, from [Link]

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  • Shah, J., Jan, M. R., Khan, M. A., & Durrani, S. (2012). Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. American Journal of Analytical Chemistry, 3(12), 828-835. Retrieved January 15, 2026, from [Link]

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  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved January 15, 2026, from [Link]

  • Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved January 15, 2026, from [Link]

  • Gherase, A. D., Spac, A. F., Hancu, G., & Rusu, A. (2015). Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Clujul Medical, 88(3), 346–350. Retrieved January 15, 2026, from [Link]

  • The structure activity relationship of antidepressants and the specificity in drug therapy. (2019). Journal of Depression and Anxiety. Retrieved January 15, 2026, from [Link]

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Sources

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride (Fluoxetine Hydrochloride)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, more commonly known as Fluoxetine Hydrochloride, represents a cornerstone in modern psychopharmacology. As the first clinically approved Selective Serotonin Reuptake Inhibitor (SSRI), its introduction in 1987 marked a paradigm shift in the treatment of major depressive disorder and a range of other psychiatric conditions.[1][2] This guide provides a comprehensive technical overview of Fluoxetine Hydrochloride, delving into its chemical structure, physicochemical properties, synthesis methodologies, mechanism of action, and analytical techniques. The content is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering foundational knowledge and practical insights into this pivotal therapeutic agent.

Chemical Identity and Physicochemical Properties

Fluoxetine Hydrochloride is a racemic mixture of (R)- and (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride.[2] The presence of a chiral center dictates that it exists as two enantiomers, (R)- and (S)-fluoxetine, which exhibit stereospecific pharmacological activity.[3][4]

Chemical Structure

The molecular structure of Fluoxetine Hydrochloride is characterized by a propyl-amine backbone with a phenyl group and a 4-(trifluoromethyl)phenoxy group attached to the same carbon atom.

IUPAC Name: (3RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[5]

Molecular Formula: C₁₇H₁₉ClF₃NO[1]

Molecular Weight: 345.79 g/mol [6]

CAS Number: 56296-78-7[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental for formulation development and pharmacokinetic profiling.

PropertyValueSource
Melting Point158.4-158.9 °C[7]
SolubilitySoluble in methanol and ethanol; slightly soluble in water.[7]
pKa10.05 ± 0.10 (Predicted)[7]
LogP4.05[8]

These properties underscore its character as a lipophilic molecule with good potential for oral absorption, consistent with its classification as a BCS Class 1 drug (high solubility, high permeability).[9]

Synthesis of Fluoxetine Hydrochloride: A Methodological Overview

The synthesis of Fluoxetine Hydrochloride has been approached through various routes since its initial development. The choice of a particular synthetic strategy often depends on factors such as yield, purity, cost-effectiveness, and scalability. Below is a generalized representation of a common synthetic pathway.

Retrosynthetic Analysis

A logical approach to understanding the synthesis of Fluoxetine Hydrochloride is through retrosynthesis, which deconstructs the target molecule into simpler, commercially available starting materials.

G fluoxetine Fluoxetine HCl intermediate1 N-methyl-3-phenyl-3- (4-(trifluoromethyl)phenoxy) propan-1-amine fluoxetine->intermediate1 HCl addition intermediate2 3-Chloro-N-methyl-1- phenylpropan-1-amine intermediate1->intermediate2 Etherification starting_material1 4-(Trifluoromethyl)phenol intermediate1->starting_material1 Etherification starting_material2 3-Chloropropiophenone intermediate2->starting_material2 Reductive Amination starting_material3 Methylamine intermediate2->starting_material3 Reductive Amination

Caption: Retrosynthetic analysis of Fluoxetine Hydrochloride.

Exemplary Synthetic Protocol

One established method for the preparation of Fluoxetine Hydrochloride involves the following key steps.[10][11]

Step 1: Synthesis of 3-Methylamino-1-phenylpropan-1-one Hydrochloride

This initial step often involves a Mannich reaction between acetophenone, paraformaldehyde, and methylamine hydrochloride.[12]

Step 2: Reduction to 3-Methylamino-1-phenylpropan-1-ol

The ketone functionality in the intermediate from Step 1 is reduced to a secondary alcohol using a reducing agent such as sodium borohydride.[12]

Step 3: Etherification

The alcohol intermediate is then reacted with 4-chlorobenzotrifluoride in the presence of a base (e.g., sodium hydride) to form the characteristic ether linkage of fluoxetine.[12]

Step 4: Salt Formation

Finally, the free base of fluoxetine is treated with hydrochloric acid to yield the stable and water-soluble hydrochloride salt.[10]

Note on Industrial Scale Synthesis: For industrial production, process optimization is critical. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize the formation of impurities. Several patented processes describe variations and improvements on the fundamental synthetic routes.[13]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

The therapeutic efficacy of Fluoxetine Hydrochloride is primarily attributed to its potent and selective inhibition of the presynaptic serotonin transporter (SERT).[1][14]

The Serotonergic Synapse

In a normal functioning serotonergic synapse, serotonin (5-HT) is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors to elicit a neuronal response. The action of serotonin is terminated by its reuptake into the presynaptic neuron via SERT.

Fluoxetine's Interaction with SERT

Fluoxetine binds to the allosteric site of SERT, inducing a conformational change that blocks the reuptake of serotonin from the synaptic cleft.[1] This leads to an increased concentration of serotonin in the synapse, thereby enhancing and prolonging its action on postsynaptic receptors. This sustained serotonergic neurotransmission is believed to be the underlying mechanism for its antidepressant and anxiolytic effects.[14]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Serotonin (5-HT) Vesicles serotonin Serotonin (5-HT) presynaptic_neuron->serotonin Release sert Serotonin Transporter (SERT) serotonin->sert Reuptake postsynaptic_receptor Postsynaptic 5-HT Receptor serotonin->postsynaptic_receptor Binding fluoxetine Fluoxetine fluoxetine->sert Inhibition postsynaptic_neuron_effect Neuronal Effect postsynaptic_receptor->postsynaptic_neuron_effect Signal Transduction

Caption: Mechanism of action of Fluoxetine at the serotonergic synapse.

It is important to note that the clinical effects of fluoxetine are not immediate and typically take several weeks to manifest. This delay is thought to be due to downstream adaptive changes in the brain, including alterations in receptor density and gene expression.[15]

Analytical Methodologies for Quality Control and Research

Robust analytical methods are essential for ensuring the quality, purity, and potency of Fluoxetine Hydrochloride in pharmaceutical formulations and for its quantification in biological matrices during research and clinical studies.

Spectroscopic and Chromatographic Techniques

A variety of analytical techniques are employed for the characterization and quantification of fluoxetine.

Analytical MethodApplicationKey Features
Spectrophotometry Quantification in pharmaceutical formulations.Based on the reaction of fluoxetine with reagents like 1,2-naphthoquinone-4-sulphonate (NQS) to form a colored product.[5]
Fluorimetry Highly sensitive quantification.Utilizes the reaction with reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce a fluorescent derivative.[5]
High-Performance Liquid Chromatography (HPLC) Purity testing, assay, and quantification in biological fluids.Offers high resolution and sensitivity for separating fluoxetine from its metabolites and potential impurities.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification.Provides structural information and high sensitivity for the analysis of fluoxetine.[16]
A Representative HPLC Protocol for Assay

The following is a generalized HPLC method for the determination of Fluoxetine Hydrochloride in a pharmaceutical dosage form.

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer), pH adjusted. The exact ratio should be optimized.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a known amount of Fluoxetine Hydrochloride reference standard in the mobile phase to obtain a solution of known concentration.

  • Sample Solution: Crush a representative number of tablets, and dissolve a quantity of the powder equivalent to a known amount of Fluoxetine Hydrochloride in the mobile phase. Filter the solution before injection.

4. System Suitability:

  • Perform replicate injections of the standard solution to ensure the precision of the system (e.g., relative standard deviation of peak areas should be less than 2%).

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

6. Calculation:

  • The amount of Fluoxetine Hydrochloride in the sample is calculated by comparing the peak area of the sample with that of the standard.

This protocol serves as a template and must be validated according to regulatory guidelines (e.g., ICH) for specificity, linearity, accuracy, precision, and robustness before implementation.

Applications in Drug Development and Research

Fluoxetine Hydrochloride's primary clinical application is in the treatment of major depressive disorder.[15] However, its therapeutic utility extends to a variety of other conditions, including:

  • Obsessive-compulsive disorder (OCD)[15]

  • Bulimia nervosa[15]

  • Panic disorder[15]

  • Premenstrual dysphoric disorder (PMDD)[15]

Beyond its established clinical uses, fluoxetine serves as a crucial tool in neuroscience research for investigating the role of the serotonergic system in various physiological and pathological processes. Furthermore, its chemical scaffold has been a starting point for the development of new derivatives with potentially altered pharmacological profiles.[17]

Conclusion

This compound, or Fluoxetine Hydrochloride, remains a compound of significant interest in both clinical practice and scientific research. Its well-defined chemical structure, established synthetic pathways, and specific mechanism of action provide a solid foundation for its therapeutic applications. For professionals in drug development, a comprehensive understanding of its properties and analytical methodologies is paramount for ensuring the quality and efficacy of pharmaceutical products. As research into the complexities of the central nervous system continues, fluoxetine will undoubtedly persist as a vital reference compound and a benchmark for the development of novel therapeutics.

References

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3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Core Mechanism of Action of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Analogues: A Focus on Fluoxetine Hydrochloride

Introduction

The compound 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride represents a core chemical scaffold that has been pivotal in the development of modern psychopharmacology. While this specific chemical name does not correspond to a widely marketed pharmaceutical, it shares a significant structural overlap with one of the most well-known and studied drugs in its class: Fluoxetine. The IUPAC name for Fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[1][2][3]. Given this close structural relationship, this guide will provide an in-depth exploration of the mechanism of action of Fluoxetine as a representative and highly relevant analogue. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Fluoxetine, first approved by the FDA in 1987, was a pioneering selective serotonin reuptake inhibitor (SSRI)[2][3]. Its introduction marked a significant advancement in the treatment of major depressive disorder and other psychiatric conditions, offering a more favorable side-effect profile compared to its predecessors, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs)[3].

Core Mechanism of Action: Selective Serotonin Reuptake Inhibition

The primary and most well-established mechanism of action for Fluoxetine is the selective inhibition of the presynaptic serotonin transporter (SERT)[4][5][6][7][8]. SERT is a transmembrane protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron. This reuptake process terminates the action of serotonin in the synapse.

By binding to and inhibiting SERT, Fluoxetine blocks this reuptake process. This leads to an increased concentration of serotonin in the synaptic cleft, thereby enhancing and prolonging serotonergic neurotransmission[1][4][7]. This potentiation of serotonin's effects at postsynaptic 5-HT receptors is believed to be the principal driver of Fluoxetine's therapeutic efficacy in treating depression and other mood disorders[1][5].

While the immediate effect of SERT inhibition is the elevation of synaptic serotonin, the clinical antidepressant effects of Fluoxetine typically emerge after several weeks of continuous treatment[5]. This delay suggests that the downstream adaptive changes in the brain, rather than the acute increase in serotonin alone, are crucial for its therapeutic action. These long-term changes include the desensitization and downregulation of presynaptic 5-HT1A autoreceptors, which normally act as a negative feedback mechanism to inhibit serotonin release[6][7]. The desensitization of these autoreceptors leads to a sustained increase in serotonergic firing and neurotransmission.

Signaling Pathway of Fluoxetine's Action

Fluoxetine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron SERT Serotonin Transporter (SERT) 5HT_Vesicle Serotonin (5-HT) Vesicles Synaptic_5HT Serotonin (5-HT) 5HT_Vesicle->Synaptic_5HT Release 5HT1A_Autoreceptor 5-HT1A Autoreceptor (Inhibitory) 5HT1A_Autoreceptor->5HT_Vesicle Inhibits Release (Negative Feedback) Synaptic_5HT->SERT Reuptake Synaptic_5HT->5HT1A_Autoreceptor Binds to Postsynaptic_Receptor Postsynaptic 5-HT Receptors Synaptic_5HT->Postsynaptic_Receptor Binds to Postsynaptic_Neuron Neuronal_Response Therapeutic Neuronal Response Postsynaptic_Receptor->Neuronal_Response Activates Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits

Caption: A diagram illustrating the primary mechanism of action of Fluoxetine at the serotonergic synapse.

Pharmacological Profile

Fluoxetine is characterized as a selective serotonin reuptake inhibitor because it exhibits significantly higher affinity for SERT compared to the norepinephrine transporter (NET) and the dopamine transporter (DAT)[1][5][9]. This selectivity is a key factor in its improved side-effect profile over older antidepressants that affected multiple neurotransmitter systems.

Parameter Value Reference
Primary Target Serotonin Transporter (SERT)[5]
Metabolism Primarily hepatic via CYP2D6[3][9]
Active Metabolite Norfluoxetine[1][3]
Half-life (Fluoxetine) 1-3 days (acute), 4-6 days (chronic)[3]
Half-life (Norfluoxetine) 4-16 days[1]
Protein Binding ~94.5%[1]

The metabolism of fluoxetine is also a critical aspect of its pharmacology. It is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6, to its major active metabolite, norfluoxetine[3][9]. Norfluoxetine is also a potent and selective SRI and has a significantly longer half-life than the parent compound[1][3]. This contributes to the long duration of action of fluoxetine and the need for a prolonged washout period when switching to other serotonergic medications.

Experimental Protocols for Investigating Mechanism of Action

To elucidate the mechanism of action of a compound like Fluoxetine, a series of in vitro and in vivo experiments are typically conducted.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of the test compound for various neurotransmitter transporters (SERT, NET, DAT) and receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cells recombinantly expressing the human SERT, NET, or DAT.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound (e.g., Fluoxetine).

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) to determine binding affinity.

Rationale: This experiment directly measures the interaction of the compound with its molecular target. By comparing the Ki values for SERT, NET, and DAT, the selectivity of the compound can be quantified.

In Vitro Neurotransmitter Reuptake Assay

Objective: To functionally assess the inhibitory potency of the test compound on neurotransmitter reuptake.

Methodology:

  • Cell Culture: Use cell lines (e.g., HEK293) stably transfected with the human SERT, or use synaptosomal preparations from specific brain regions.

  • Assay Initiation: Add the test compound at various concentrations to the cells/synaptosomes, followed by the addition of a radiolabeled neurotransmitter (e.g., [³H]5-HT).

  • Incubation: Incubate for a short period at 37°C to allow for neurotransmitter uptake.

  • Termination: Stop the uptake process by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells/synaptosomes and measure the amount of radiolabeled neurotransmitter taken up using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ for the inhibition of reuptake.

Rationale: This functional assay confirms that the binding of the compound to the transporter translates into a functional inhibition of its activity.

Workflow for In Vitro Characterization

in_vitro_workflow Start Test Compound (e.g., Fluoxetine) Binding_Assay Radioligand Binding Assay (SERT, NET, DAT) Start->Binding_Assay Reuptake_Assay Neurotransmitter Reuptake Assay ([³H]5-HT, [³H]NE, [³H]DA) Start->Reuptake_Assay Data_Analysis Calculate Ki and IC₅₀ Values Binding_Assay->Data_Analysis Reuptake_Assay->Data_Analysis Conclusion Determine Affinity & Selectivity Profile Data_Analysis->Conclusion

Caption: A simplified workflow for the in vitro characterization of a selective serotonin reuptake inhibitor.

Beyond Serotonin Reuptake Inhibition

While the primary mechanism of action is well-established, ongoing research suggests that Fluoxetine may have additional pharmacological effects that contribute to its overall therapeutic profile. These include:

  • Modulation of Neurotrophic Factors: Chronic administration of Fluoxetine has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus, a brain region critical for mood regulation and memory. This may promote neurogenesis and synaptic plasticity, potentially reversing some of the neuronal deficits associated with depression.

  • Anti-inflammatory Effects: There is emerging evidence that Fluoxetine may possess anti-inflammatory properties, potentially by modulating cytokine production[7]. Given the link between inflammation and depression, this could represent another facet of its therapeutic action.

  • 5-HT2C Receptor Antagonism: Fluoxetine and norfluoxetine have some activity as antagonists at the 5-HT2C receptor[5]. Inhibition of this receptor may lead to an increase in downstream dopamine and norepinephrine release in certain brain regions, which could contribute to the activating effects of the drug.

Conclusion

The core mechanism of action of Fluoxetine, a key analogue of the 3-(4-(trifluoromethyl)phenoxy)propan-1-amine scaffold, is the potent and selective inhibition of the serotonin transporter. This action increases the availability of serotonin in the synapse, leading to a cascade of neuroadaptive changes that are believed to underlie its therapeutic efficacy in the treatment of depression and other psychiatric disorders. While this remains the central tenet of its pharmacology, further investigation into its effects on neurotrophic factors, inflammatory pathways, and other receptor systems continues to refine our understanding of this landmark therapeutic agent.

References

  • Dapoxetine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • What is the mechanism of Dapoxetine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Dapoxetin: Adverse Effects, Contraindications and Dosage. (n.d.). Urology Textbook. Retrieved from [Link]

  • Dapoxetine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • McMahon, L. R., & El-Khatib, A. H. (2014). Dapoxetine and the treatment of premature ejaculation. Translational Andrology and Urology, 3(1), 41-49. Retrieved from [Link]

  • What is the mechanism of Fluoxetine Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Fluoxetine. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Sohel, A. J., & Shutter, M. C. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Anti depressant ( fluoxetine). (2015, October 12). Slideshare. Retrieved from [Link]

  • Fluoxetine. (2025, November 15). MedlinePlus. Retrieved from [Link]

  • Reconcile. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Fluoxetine HCl. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • Fluoxetine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • (±)-Fluoxetine Hydrochloride. (2021, February 23). NIMH Chemical Synthesis and Drug Supply Program. Retrieved from [Link]

  • Fluoxetine hydrochloride. (2016, May 10). SIELC Technologies. Retrieved from [Link]

  • Emslie, G. J., & Findling, R. L. (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 4(1), 11-20. Retrieved from [Link]

  • (S)-Fluoxetine. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Process for the preparation of fluoxetine hydrochloride. (1990). Google Patents.
  • Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (2005). Google Patents.

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The Discovery and Developmental Saga of a Selective Serotonin Reuptake Inhibitor: An In-depth Technical Guide on Fluoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine, more commonly known as Fluoxetine, the pioneering compound in the class of Selective Serotonin Reuptake Inhibitors (SSRIs). We will delve into the initial synthetic pathways, the pivotal pharmacological discoveries that elucidated its mechanism of action, and its journey from a promising chemical entity to a landmark psychiatric medication. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this transformative molecule.

Introduction: The Dawn of a New Era in Antidepressant Therapy

Prior to the late 1980s, the pharmacological treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for some, these medications were fraught with a challenging side effect profile and significant safety concerns, largely due to their broad activity across multiple neurotransmitter systems. The quest for a safer, more targeted antidepressant therapy led researchers at Eli Lilly and Company to explore novel chemical scaffolds. This endeavor culminated in the discovery of fluoxetine, a molecule that would revolutionize the treatment of depression and other psychiatric disorders. Fluoxetine's development was a landmark in psychopharmacology, heralding the age of selective serotonin reuptake inhibition.

The Genesis of Fluoxetine: A Tale of Serendipity and Rational Design

The story of fluoxetine begins in the early 1970s with the work of Bryan Molloy and his team at Eli Lilly. Their initial goal was not to create an antidepressant, but rather to develop a new antihistamine. They synthesized a series of aryloxyphenylpropylamines, a class of compounds known for their antihistaminic properties.

Initial Synthesis and Unexpected Findings

One of the compounds synthesized was nisoxetine, which demonstrated potent and selective norepinephrine reuptake inhibition. This discovery was a crucial stepping stone. The research team, including David T. Wong, began to systematically modify the aryloxyphenylpropylamine scaffold to explore its effects on other monoamine neurotransmitters.

A key modification was the introduction of a trifluoromethyl group at the para position of the phenoxy ring. This substitution dramatically shifted the compound's pharmacological profile. The resulting molecule, initially designated as Lilly 110140 and later named fluoxetine, exhibited a remarkable and unprecedented selectivity for the inhibition of serotonin reuptake over norepinephrine and dopamine reuptake.

The Decisive Experiment: Pinpointing Serotonin Reuptake Inhibition

The definitive evidence for fluoxetine's mechanism of action came from a series of in vitro experiments conducted by David T. Wong and his colleagues. They utilized synaptosomes, isolated nerve endings, from rat brains to study the uptake of radiolabeled neurotransmitters.

Experimental Protocol: Synaptosomal Neurotransmitter Uptake Assay

  • Preparation of Synaptosomes:

    • Whole rat brains are homogenized in a buffered sucrose solution.

    • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

  • Uptake Assay:

    • Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., ³H-serotonin, ³H-norepinephrine, or ³H-dopamine) in the presence and absence of the test compound (fluoxetine).

    • The incubation is carried out at 37°C for a short period (e.g., 5 minutes).

    • The uptake process is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the amount of neurotransmitter taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis:

    • The inhibitory potency of the compound is determined by calculating the concentration that produces 50% inhibition of neurotransmitter uptake (IC₅₀).

The results of these assays were striking, as summarized in the table below:

Compound5-HT Uptake IC₅₀ (nM)NE Uptake IC₅₀ (nM)DA Uptake IC₅₀ (nM)
Fluoxetine 10 200 >1000
Nisoxetine2008>1000
Desipramine (TCA)2301.83900

Data are illustrative and based on early findings.

These data unequivocally demonstrated fluoxetine's potent and selective inhibition of serotonin (5-HT) reuptake.

The Pharmacological Profile of a Pioneer

The selective inhibition of the serotonin transporter (SERT) by fluoxetine leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This targeted mechanism of action is the cornerstone of its therapeutic efficacy and improved side-effect profile compared to its predecessors.

Signaling Pathway: Mechanism of Action of Fluoxetine

fluoxetine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tryptophan Tryptophan serotonin_synthesis 5-HT Synthesis tryptophan->serotonin_synthesis serotonin_vesicle Serotonin (5-HT) in Vesicle serotonin_synthesis->serotonin_vesicle release Release serotonin_vesicle->release sert SERT (Serotonin Transporter) serotonin_synapse Serotonin (5-HT) release->serotonin_synapse serotonin_synapse->sert Reuptake receptor 5-HT Receptor serotonin_synapse->receptor Binds signal Signal Transduction (Therapeutic Effect) receptor->signal fluoxetine Fluoxetine fluoxetine->sert Inhibits

Caption: Fluoxetine blocks the serotonin transporter (SERT) on the presynaptic neuron, increasing synaptic serotonin levels.

From Bench to Bedside: The Clinical Development of Fluoxetine

Following the compelling preclinical findings, fluoxetine entered clinical trials in the late 1970s and early 1980s. These studies confirmed its efficacy in treating major depressive disorder and demonstrated a significantly more favorable side-effect profile compared to TCAs and MAOIs. The most common side effects were generally milder and included nausea, insomnia, and anxiety.

The U.S. Food and Drug Administration (FDA) approved fluoxetine for the treatment of major depressive disorder in 1987, and it was marketed under the brand name Prozac®. This marked a pivotal moment in the history of psychiatry, providing patients and clinicians with a new, safer, and more tolerable treatment option for depression.

Timeline of Fluoxetine's Development

fluoxetine_timeline cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_approval Approval & Impact synthesis Early 1970s: Synthesis of aryloxyphenylpropylamines discovery 1974: Discovery of selective serotonin reuptake inhibition by Lilly 110140 synthesis->discovery publication 1974: First publication on the pharmacology of fluoxetine discovery->publication trials Late 1970s - Early 1980s: Clinical trials for depression publication->trials approval 1987: FDA approval for major depressive disorder (Prozac®) trials->approval impact 1990s onwards: Expansion of indications and widespread clinical use approval->impact

Caption: Key milestones in the discovery and development of fluoxetine.

Conclusion: A Legacy of Innovation

The discovery of fluoxetine was a paradigm shift in psychopharmacology. It was the culmination of rational drug design, serendipitous findings, and rigorous pharmacological testing. Its selective mechanism of action not only provided a safer and better-tolerated treatment for depression but also deepened our understanding of the role of serotonin in the pathophysiology of psychiatric disorders. The success of fluoxetine paved the way for the development of a whole new class of antidepressants, the SSRIs, which remain first-line treatments for depression and a range of other conditions. The story of fluoxetine is a testament to the power of scientific inquiry and its profound impact on human health.

References

  • Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Life Sciences, 15(3), 471–479. [Link]

  • Wong, D. T., Bymaster, F. P., Horng, J. S., & Molloy, B. B. (1975). A new selective inhibitor for uptake of serotonin into synaptosomes of rat brain: 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine. Journal of Pharmacology and Experimental Therapeutics, 193(3), 804–811. [Link]

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride CAS number 56296-78-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (Fluoxetine Hydrochloride)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, CAS Number 56296-78-7, a compound widely known in the scientific community as Fluoxetine hydrochloride. As the pioneering compound in the class of selective serotonin reuptake inhibitors (SSRIs), its discovery and development marked a significant milestone in the treatment of major depressive disorder and other central nervous system (CNS) conditions.[1][2][3] This document delves into its chemical properties, synthesis, mechanism of action, and applications, serving as a critical resource for professionals in neuroscience research and pharmaceutical development.

Core Compound Profile

Fluoxetine hydrochloride is a second-generation antidepressant that revolutionized the pharmacological approach to treating depression.[4] Its significance lies in its targeted action on the serotonin neurotransmitter system, offering a more favorable side-effect profile compared to earlier tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs).[2][5]

Chemical Identity and Properties

The compound is a racemic mixture of (R)- and (S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.[2] Its hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.

Table 1: Chemical Identifiers and Physicochemical Properties

ParameterValueReference
IUPAC Name (RS)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride[6]
Synonyms Fluoxetine HCl, (±)-Fluoxetine hydrochloride, LY110140[7][8][9]
CAS Number 56296-78-7[7][9]
Molecular Formula C₁₇H₁₉ClF₃NO[7][9][10]
Molecular Weight 345.79 g/mol [6][7][9]
Appearance White to off-white crystalline powder[11][12]
Melting Point 158.4 to 158.9 °C[12]
Solubility Soluble in methanol and ethanol; Slightly soluble in water[12]
pKa 10.05 ± 0.10 (Predicted)[12]
LogP 3.90[9]
Chemical Structure

The structure of Fluoxetine features a propyl-amine backbone with phenyl and 4-(trifluoromethyl)phenoxy groups attached to the same carbon, a key feature for its biological activity.

Caption: Chemical structure of Fluoxetine Hydrochloride.

Synthesis and Manufacturing Insights

The synthesis of Fluoxetine has been approached through various routes since its inception. The core challenge lies in the efficient formation of the characteristic ether linkage and the introduction of the methylamine side chain.

Common Synthetic Pathway

A widely adopted and industrially viable method involves the etherification of an alcohol precursor with an activated aromatic ring. This approach provides good yields and control over the final product.[13][14] A key intermediate in many syntheses is N-methyl-3-hydroxy-3-phenylpropylamine.[13][14] This intermediate is then reacted with 1-chloro-4-trifluoromethylbenzene in the presence of a strong base to form the fluoxetine base.[13]

Experimental Protocol: Williamson Ether Synthesis Approach

This protocol describes a laboratory-scale synthesis adapted from established industrial processes.[13][14][15]

Step 1: Preparation of N-methyl-3-hydroxy-3-phenylpropylamine (Intermediate III)

  • This step is often initiated from 2-benzoyl-1-(N-benzyl-N-methyl)ethylamine (I).

  • Simultaneous debenzylation and catalytic hydrogenation of compound (I) using a Palladium/Carbon (Pd/C) catalyst under hydrogen pressure (e.g., 5 bar) at 50°C in a solvent like ethyl acetate yields 1-phenyl-3-(N-methylamino)-propan-1-ol (III).[13][14]

Step 2: Etherification to form Fluoxetine Base (IV)

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve N-methyl-3-hydroxy-3-phenylpropylamine (III) in an aprotic solvent such as N-methylpyrrolidone or dimethylsulfoxide (DMSO).[13][14] The choice of an aprotic solvent is critical to prevent side reactions and improve yield.[14]

  • Add a strong base, such as potassium t-butoxide or sodium hydride, portion-wise to the solution at room temperature to form the alkoxide.

  • Add 1-chloro-4-trifluoromethylbenzene (IV) to the reaction mixture.

  • Heat the mixture to approximately 80-95°C and maintain for several hours until reaction completion is confirmed by TLC or HPLC analysis.[13][15]

  • Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ether or toluene).[14][15]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude fluoxetine base (V).

Step 3: Formation of Fluoxetine Hydrochloride (VI)

  • Dissolve the crude fluoxetine base (V) in a minimal amount of a suitable solvent like ether or isopropanol.[7][16]

  • Slowly add a solution of hydrochloric acid (e.g., 20% HCl in isopropanol or gaseous HCl) to the stirred solution.[7][16]

  • The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture (e.g., to 3-5°C).[16]

  • Collect the white solid precipitate by filtration, wash with cold ether, and dry under vacuum to obtain Fluoxetine Hydrochloride (VI) with a typical yield of 85-87%.[13]

Caption: General workflow for the synthesis of Fluoxetine HCl.

Mechanism of Action and Pharmacology

Fluoxetine's therapeutic effects are primarily attributed to its potent and selective inhibition of serotonin reuptake in the central nervous system.[4][10][17]

Selective Serotonin Reuptake Inhibition (SSRI)

The norepinephrine transporter (NET) and serotonin transporter (SERT) are crucial proteins that terminate neurotransmission by reabsorbing norepinephrine (NE) and serotonin (5-HT), respectively, from the synaptic cleft back into the presynaptic neuron.[18] Fluoxetine binds with high affinity to SERT, effectively blocking the reuptake of serotonin.[10] This action leads to an increased concentration and prolonged availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[10][19] This enhanced signaling is believed to be responsible for the antidepressant effects observed after long-term administration.[5]

Unlike older antidepressants, Fluoxetine has a much lower affinity for norepinephrine and dopamine transporters, which contributes to its "selective" nature and a reduction in certain side effects.[15] Its analogue, Nisoxetine, in contrast, is a potent and selective inhibitor of norepinephrine reuptake and is often used as a research tool to study the noradrenergic system.[20][21]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicles (Serotonin) synaptic_cleft Synaptic Cleft vesicle->synaptic_cleft Release of Serotonin (5-HT) sert Serotonin Transporter (SERT) receptor 5-HT Receptors synaptic_cleft->sert Reuptake synaptic_cleft->receptor 5-HT binds fluoxetine Fluoxetine fluoxetine->sert BLOCKS

Caption: Fluoxetine blocks SERT, increasing synaptic serotonin.

Pharmacokinetics
  • Absorption: Fluoxetine is well absorbed after oral administration, with peak plasma concentrations reached in 6-8 hours.[1][22]

  • Distribution: It is highly bound (approx. 95%) to plasma proteins.[12]

  • Metabolism: The liver metabolizes fluoxetine, primarily by the cytochrome P450 isoenzyme CYP2D6, into its major active metabolite, norfluoxetine.[22] Both the parent drug and its metabolite have long half-lives, which allows for once-daily or even once-weekly dosing.[1]

  • Excretion: The compound and its metabolites are primarily excreted in the urine.[12]

Applications in Research and Drug Development

Beyond its clinical use, Fluoxetine hydrochloride is an indispensable tool in neuroscience research.

  • Standard for SSRI Activity: It serves as a benchmark compound for evaluating the efficacy and selectivity of new potential antidepressants.[2]

  • Neurobiological Studies: Researchers use fluoxetine to investigate the role of the serotonergic system in a wide range of behaviors and pathologies, including anxiety, obsessive-compulsive disorders, and eating disorders.[1][23]

  • Drug Discovery Lead: The fluoxetine scaffold has been a template for medicinal chemists to develop new derivatives with modified pharmacological profiles, such as altered selectivity or pharmacokinetic properties.[24] For example, modifications to the N-methyl amine group have been explored to create derivatives with increased affinity for the dopamine transporter.[24]

Analytical Methodologies

Accurate and precise quantification of Fluoxetine is essential for quality control in pharmaceutical manufacturing and for pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for the analysis of Fluoxetine. A validated reverse-phase HPLC method is crucial for separating the active ingredient from potential impurities and degradation products.[23][25]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 (e.g., Primesep 200)
Mobile Phase A mixture of acetonitrile and a buffer (e.g., phosphate buffer), pH adjusted
Detection UV at a specific wavelength (e.g., 227 nm)
Flow Rate Typically 1.0 mL/min
Injection Volume 10-20 µL
Temperature Ambient or controlled (e.g., 25°C)
Spectroscopic and Other Methods
  • Spectrophotometry: Methods based on the reaction of fluoxetine with reagents like 1,2-naphthoquinone-4-sulphonate (NQS) to form a colored product can be used for quantification.[1]

  • Fluorimetry: A highly sensitive method involves reacting fluoxetine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) to produce a fluorescent product.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed for the analysis of fluoxetine in various matrices.[23]

Safety and Handling

Proper handling of Fluoxetine hydrochloride in a research or manufacturing setting is critical to ensure personnel safety.

  • Hazards: The compound is harmful if swallowed and can cause serious eye damage.[26] It is also very toxic to aquatic life with long-lasting effects.[27]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[26]

  • Handling: Avoid breathing dust.[27] Use in a well-ventilated area or with a fume hood. Wash hands thoroughly after handling.[26]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[12][27]

  • Disposal: Dispose of contents and container to an approved waste disposal plant, following all local and national regulations.[26]

References

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A Technical Guide to the Synthesis and Enantiomeric Purity of (S)-Fluoxetine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluoxetine, marketed as Prozac, is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. It functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] Fluoxetine possesses a single chiral center, existing as two enantiomers: (R)-fluoxetine and (S)-fluoxetine.[3] Although both enantiomers are effective in blocking serotonin reuptake, they exhibit different metabolic rates.[3][4] Furthermore, the primary active metabolite, norfluoxetine, shows significant stereoselectivity in its pharmacological activity, with the (S)-enantiomer being considerably more potent.[5] This has driven the development of synthetic routes to produce enantiomerically pure (S)-fluoxetine, necessitating robust analytical methods to verify its enantiomeric purity.

This technical guide provides an in-depth overview of the key synthetic strategies for obtaining (S)-fluoxetine and the analytical techniques employed to determine its enantiomeric excess (ee). The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies.

Part 1: Enantioselective Synthesis of (S)-Fluoxetine

The synthesis of enantiomerically pure (S)-fluoxetine can be broadly categorized into two main approaches: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which involves separating a racemic mixture. Chemoenzymatic methods, which leverage the high stereoselectivity of enzymes, are also a powerful strategy.

Asymmetric Synthesis: The Direct Approach

Asymmetric synthesis introduces chirality into the molecule in a controlled manner, often through the use of chiral catalysts or reagents.

Corey-Bakshi-Shibata (CBS) Reduction

A prominent method for establishing the chiral center in (S)-fluoxetine precursors is the asymmetric reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-established and highly effective technique for this transformation.[6] This method offers high enantioselectivity and yields.[6][7]

The key step involves the reduction of 3-chloro-1-phenylpropan-1-one to (S)-3-chloro-1-phenylpropanol with high enantiomeric excess.[7] This chiral alcohol is a crucial intermediate that can then be converted to (S)-fluoxetine.

Experimental Protocol: Asymmetric Synthesis of (S)-3-chloro-1-phenylpropanol via CBS Reduction

  • Catalyst Preparation: In a flame-dried, nitrogen-purged flask, dissolve the (S)-2-Methyl-CBS-oxazaborolidine catalyst in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the catalyst solution to 0°C and slowly add a solution of borane-dimethyl sulfide complex (BMS) or another suitable borane source.

  • Ketone Addition: Slowly add a solution of 3-chloro-1-phenylpropan-1-one in anhydrous THF to the reaction mixture at 0°C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol.

  • Work-up and Purification: Perform an aqueous work-up to remove the boron byproducts. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the resulting (S)-3-chloro-1-phenylpropanol by column chromatography.

Workflow for (S)-Fluoxetine Synthesis via CBS Reduction

G cluster_0 Asymmetric Synthesis of (S)-Fluoxetine ketone 3-Chloro-1-phenylpropan-1-one reduction Asymmetric Reduction ketone->reduction cbs CBS Catalyst (S)-2-Methyl-CBS-oxazaborolidine cbs->reduction alcohol (S)-3-Chloro-1-phenylpropanol reduction->alcohol amine_substitution Amination with Methylamine alcohol->amine_substitution amino_alcohol (S)-N-Methyl-3-phenyl-3-hydroxypropylamine amine_substitution->amino_alcohol etherification Williamson Ether Synthesis with 4-fluorobenzotrifluoride amino_alcohol->etherification s_fluoxetine (S)-Fluoxetine etherification->s_fluoxetine

Caption: Asymmetric synthesis of (S)-fluoxetine.

Chemoenzymatic Synthesis and Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic mixtures.[8][9] In this approach, a racemic precursor of fluoxetine, such as a racemic alcohol, is subjected to an enzymatic reaction (e.g., acylation). The enzyme selectively acylates one enantiomer at a much faster rate, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[8]

Lipase B from Candida antarctica (CALB) has been successfully used for the kinetic resolution of 3-chloro-1-phenylpropan-1-ol.[9] This method provides access to both enantiomers of the chiral alcohol intermediate, which can then be converted to (R)- and (S)-fluoxetine.[9]

Part 2: Determination of Enantiomeric Purity

The accurate determination of the enantiomeric excess (ee) is critical for quality control and regulatory compliance. Several analytical techniques are employed for this purpose, with chiral chromatography being the most prevalent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Commonly Used Chiral Stationary Phases for Fluoxetine

Chiral Stationary Phase (CSP)Mobile Phase TypeTypical Eluents
Polysaccharide-based (e.g., CHIRALPAK® IK, Chiralcel OD)Normal PhaseHexane/Ethanol/Diethylamine[4]
Reversed PhaseAcetonitrile/Phosphate Buffer[12]
Ovomucoid-basedReversed PhasePhosphate Buffer (pH 3.5)[10]

Causality in Method Development: The choice of CSP and mobile phase is crucial for achieving baseline separation. For basic compounds like fluoxetine, the addition of an amine modifier like diethylamine (DEA) to the mobile phase in normal-phase chromatography is often necessary to improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[4] In reversed-phase chromatography, controlling the pH of the mobile phase is essential to manage the ionization state of fluoxetine and achieve optimal interaction with the CSP.[10]

Experimental Protocol: Chiral HPLC for (S)-Fluoxetine Enantiomeric Purity

  • Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm).[4]

  • Mobile Phase: 90:10:0.1 (v/v/v) Hexane/Isopropanol/Diethylamine.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25°C.[4]

  • Detection: UV at 270 nm.[4]

  • Sample Preparation: Dissolve the (S)-fluoxetine sample in ethanol to a concentration of 1.0 mg/mL.[4]

  • Injection Volume: 5.0 µL.[4]

  • Analysis: The enantiomeric excess is calculated from the peak areas of the (R)- and (S)-fluoxetine enantiomers in the chromatogram.

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is another high-efficiency separation technique for chiral analysis.[13][14] Enantiomeric separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for fluoxetine enantiomers.[3][13]

Principle of Separation: The chiral selector forms transient diastereomeric complexes with the fluoxetine enantiomers. These complexes have different electrophoretic mobilities, leading to their separation. The choice of cyclodextrin, its concentration, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized for successful separation.[3] For basic drugs like fluoxetine, additives such as guanidine can be used to improve peak shape and resolution by reducing the interaction of the analyte with the capillary wall.[13][15]

Workflow for Chiral CE Method Development

G cluster_1 Chiral CE Method Development start Define Analyte (Fluoxetine Enantiomers) selector Select Chiral Selector (e.g., Cyclodextrins) start->selector bge Optimize BGE (pH, Buffer, Additives) selector->bge voltage Optimize Voltage and Temperature bge->voltage injection Optimize Injection Parameters voltage->injection detection Set Detection Wavelength (e.g., 230 nm) injection->detection validation Method Validation (Linearity, Precision, Accuracy) detection->validation analysis Routine Analysis validation->analysis

Caption: Chiral CE method development workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents (CSAs), can be a powerful tool for determining enantiomeric purity.[16][17] A CSA is a chiral compound that forms diastereomeric complexes with the enantiomers of the analyte, leading to distinct chemical shifts in the NMR spectrum.[17]

For fluoxetine, which contains a trifluoromethyl (-CF3) group, 19F NMR is particularly advantageous.[18][19] The 19F nucleus has a high natural abundance and sensitivity, and the resulting spectra are often simple with a large chemical shift dispersion.[17] The use of a suitable CSA, such as a derivatized cyclodextrin, can induce separate 19F NMR signals for the (R)- and (S)-enantiomers of fluoxetine, allowing for their direct quantification.[18]

Advantages of 19F NMR with CSAs:

  • Rapid Analysis: NMR measurements are typically fast.[18]

  • Direct Quantification: The enantiomeric ratio can be determined by direct integration of the distinct signals.

  • No Need for Chromatographic Separation: This technique avoids the complexities of developing a chromatographic method.

Conclusion

The synthesis of enantiomerically pure (S)-fluoxetine is a well-developed field, with robust methods available through both asymmetric synthesis and chemoenzymatic resolutions. The choice of a particular synthetic route will depend on factors such as cost, scalability, and desired enantiomeric purity.

Equally important is the ability to accurately assess the enantiomeric purity of the final product. Chiral HPLC remains the gold standard for this purpose, offering high resolution and sensitivity. However, chiral CE and 19F NMR with chiral solvating agents provide valuable alternative and complementary approaches. A thorough understanding of these synthetic and analytical methodologies is essential for any scientist or professional involved in the development and production of (S)-fluoxetine.

References

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A Comprehensive Technical Guide: Racemic Fluoxetine vs. Its Enantiopure Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluoxetine, marketed as Prozac®, represents a cornerstone in the treatment of major depressive disorder and other psychiatric conditions as the first clinically successful Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] It is administered as a racemic mixture, a 1:1 combination of its (R)- and (S)-enantiomers. While chemically similar, these stereoisomers exhibit distinct pharmacological, pharmacokinetic, and metabolic profiles. This technical guide provides an in-depth analysis for researchers and drug development professionals, dissecting the synthesis, analytical separation, and comparative bioactivity of racemic fluoxetine versus its enantiopure forms. We will explore the causal relationships behind their differential effects, from receptor binding to metabolic pathways and clinical outcomes, offering a comprehensive view grounded in authoritative scientific evidence. The discussion will also briefly address the chemical identity of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine to clarify its relationship to the fluoxetine structure.

The Stereochemical Landscape: From Racemate to Enantiopure

The therapeutic activity of many drugs is intrinsically linked to their three-dimensional structure. Fluoxetine, chemically known as N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, possesses a single chiral center at the C3 position of the propan-1-amine backbone, giving rise to two non-superimposable mirror images: (R)-fluoxetine and (S)-fluoxetine.[3][4]

The compound mentioned in the topic, 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine, lacks the phenyl group at the C3 position and is therefore achiral. It is a structural precursor or fragment but is not fluoxetine itself. The critical comparison lies between the racemic mixture and its constituent (R) and (S) enantiomers.

Chemical Structures

The distinct spatial arrangement of the phenyl and phenoxy groups around the chiral carbon is the sole physical difference between the enantiomers, yet it is the foundation for their differential biological interactions.

G cluster_Racemate Racemic Fluoxetine cluster_Enantiomers Constituent Enantiomers racemate Mixture of (R) and (S) enantiomers R_Fluoxetine (R)-Fluoxetine racemate->R_Fluoxetine 50% S_Fluoxetine (S)-Fluoxetine racemate->S_Fluoxetine 50% r_mol s_mol

Figure 1: Racemic fluoxetine and its constituent enantiomers.
Synthesis and Chiral Resolution

The production of enantiopure fluoxetine is a critical challenge, addressed through two primary strategies: the separation of a racemic mixture (chiral resolution) or the direct construction of the desired enantiomer (asymmetric synthesis).

  • Racemic Synthesis: The original synthesis involved a Mannich reaction followed by reduction to create the racemic alcohol precursor, which was then elaborated to fluoxetine.[2] This cost-effective method produces the 1:1 mixture used in the commercial drug.

  • Chiral Resolution: This classical approach involves reacting racemic fluoxetine with a chiral resolving agent (e.g., mandelic acid) to form diastereomeric salts.[2] These salts have different physical properties (like solubility), allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered from the separated salt.

  • Asymmetric Synthesis: Modern methods focus on creating the chiral center with the correct stereochemistry from the outset. This is often achieved by the enantioselective reduction of a ketone precursor using a chiral catalyst or reagent, such as a metal complex with a chiral ligand (e.g., Ti(IV)/(R)-BINOL) or through enzymatic reductions.[5][6] This approach is more efficient as it avoids discarding 50% of the material.

Figure 2: Synthetic pathways to racemic and enantiopure fluoxetine.

Analytical Methodologies for Enantiomeric Discrimination

The ability to accurately separate and quantify enantiomers is paramount for both quality control in manufacturing and for pharmacokinetic studies. Because enantiomers have identical physical properties in an achiral environment, specialized chiral environments must be created for their separation.[7]

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric separation. The key is the use of a Chiral Stationary Phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

  • Causality: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralpak® and Chiralcel®) are highly effective for fluoxetine.[8][9][10] The separation mechanism relies on a combination of intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. The different spatial arrangements of the fluoxetine enantiomers cause one to fit more snugly or interact more strongly with the CSP, increasing its retention time and enabling separation.

  • System Preparation:

    • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

    • Chiral Column: CHIRALPAK® IK (250 mm x 4.6 mm i.d., 5 µm).[9]

    • Mobile Phase: Prepare a mixture of Hexane:Ethanol:Diethylamine (DEA) in a ratio of 95:5:0.1 (v/v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes. The basic additive (DEA) is crucial for improving peak shape for amine-containing compounds like fluoxetine.

  • Sample Preparation:

    • Dissolve fluoxetine hydrochloride standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5.0 µL.

    • Detection: UV at 270 nm.

  • Data Acquisition and Analysis:

    • Run the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100.

    • Self-Validation: The method's robustness is confirmed by achieving baseline resolution (Rs > 1.5), ensuring accurate quantification.[11]

Other Analytical Techniques
TechniquePrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Separation on a chiral capillary column (e.g., cyclodextrin-based) followed by detection, often with Mass Spectrometry (MS).[12]High resolution, excellent sensitivity with MS detection.Requires derivatization for volatile compounds, high temperatures can degrade samples.
Capillary Electrophoresis (CE) Separation in a capillary based on differential migration in an electric field, using a chiral selector (e.g., cyclodextrins) in the buffer.[13]Low sample and solvent consumption, high efficiency.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be challenging.

Comparative Pharmacology and Pharmacodynamics

While both enantiomers act as SSRIs, subtle differences in their interaction with the serotonin transporter (SERT) and other neuronal targets influence their overall pharmacological profile.

Binding Affinity and Potency at SERT

The primary therapeutic action of fluoxetine is the inhibition of serotonin reuptake by binding to SERT.[14] Early studies concluded that the enantiomers were roughly equipotent, with a eudismic ratio (ratio of potency of the more active to the less active enantiomer) near unity.[15][16] This finding was a key reason why the drug was developed as a racemate.

  • (S)-fluoxetine is slightly more potent in inhibiting serotonin reuptake than (R)-fluoxetine .[17][18]

  • However, the difference is not substantial enough to categorize one as an "active" and the other as an "inactive" isomer in the classical sense.

Off-Target Receptor Affinities

Selectivity is crucial for an SSRI's side-effect profile. Fluoxetine and its enantiomers show weak affinity for other neurotransmitter receptors, such as those for norepinephrine, dopamine, acetylcholine, and histamine, which explains the favorable side-effect profile compared to older tricyclic antidepressants.[1][19]

  • 5-HT2C Receptors: Interestingly, some studies suggest that fluoxetine and its enantiomers have antagonist activity at the 5-HT2C receptor.[1][20] This action may contribute to the activating and appetite-suppressing effects of the drug.

CompoundSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)
Racemic Fluoxetine ~1~660~4180
(S)-Fluoxetine Slightly lower than (R)--
(R)-Fluoxetine Slightly higher than (S)--
(S)-Norfluoxetine ~1~1900~230
(R)-Norfluoxetine ~19~2700~420

Table adapted from multiple sources, including Wikipedia and Bymaster et al. Kᵢ values are approximate and vary between studies. The key takeaway is the high selectivity for SERT over NET and DAT for the parent drug, and the significantly higher potency of the (S)-norfluoxetine metabolite.[1]

Differential Pharmacokinetics and Metabolism: The Decisive Factor

The most significant differences between (R)- and (S)-fluoxetine emerge not from their direct action at SERT, but from how the body processes them.

Stereoselective Metabolism

Fluoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[21][22] The main metabolic pathway is N-demethylation to form norfluoxetine , which is also a potent SSRI.[23] This metabolism is highly stereoselective.

  • CYP2D6 is the primary enzyme responsible for metabolizing (S)-fluoxetine to (S)-norfluoxetine.[17][24]

  • (R)-fluoxetine is metabolized by multiple pathways, including CYP2C9 and CYP2C19.[3][17]

  • Consequence: The clearance of (R)-fluoxetine is approximately four times greater than that of (S)-fluoxetine.[13] This means that after administration of the racemate, the (S)-enantiomer persists in the body for much longer and reaches higher plasma concentrations at steady state.[17]

The Critical Role of Norfluoxetine Enantiomers

The story is further complicated by the activity of the norfluoxetine metabolites. Here, the stereochemistry is of paramount importance.

  • (S)-norfluoxetine is a very potent SSRI, with a binding affinity for SERT similar to the parent drug.[25]

  • (R)-norfluoxetine is approximately 20 times less potent as a serotonin reuptake inhibitor.[17][25]

Given that the longer-lasting (S)-fluoxetine is metabolized to the highly potent (S)-norfluoxetine, it is clear that (S)-norfluoxetine is a major contributor to the overall clinical effect of racemic fluoxetine.[3] Furthermore, norfluoxetine has an extremely long elimination half-life (7 to 16 days), leading to the drug's prolonged biological action and the need for a lengthy washout period when switching medications.[1][23][26]

G Racemic Racemic Fluoxetine (Administered Drug) R_Fluox (R)-Fluoxetine (Short Half-Life) Racemic->R_Fluox S_Fluox (S)-Fluoxetine (Long Half-Life) Racemic->S_Fluox CYP2C9 CYP2C9 CYP2C19 R_Fluox->CYP2C9 N-demethylation CYP2D6 CYP2D6 S_Fluox->CYP2D6 N-demethylation R_Norfluox (R)-Norfluoxetine (Weak SSRI Activity) Elim Elimination R_Norfluox->Elim S_Norfluox (S)-Norfluoxetine (Potent SSRI Activity) S_Norfluox->Elim Very Long Half-Life CYP2C9->R_Norfluox CYP2D6->S_Norfluox

Figure 3: Stereoselective metabolism of fluoxetine.
Inhibition of CYP2D6 and Drug-Drug Interactions

Fluoxetine and its metabolites, particularly (S)-fluoxetine and (S)-norfluoxetine, are potent inhibitors of the CYP2D6 enzyme.[1][3] This is a critical point for clinical practice.

  • Causality: By inhibiting CYP2D6, fluoxetine can slow the metabolism of other drugs that are substrates for this enzyme (e.g., tricyclic antidepressants, antipsychotics, beta-blockers). This can lead to dangerously elevated plasma concentrations of these co-administered drugs, increasing the risk of toxicity.[23][26] The (R)-enantiomer is a less potent inhibitor of CYP2D6, which was part of the rationale for its separate development.[3]

Clinical Implications and the Fate of R-Fluoxetine

The decision to market a racemic mixture versus a single enantiomer is complex, weighing efficacy, safety, and manufacturing costs.

  • Efficacy of the Racemate: Racemic fluoxetine has a well-established track record of safety and efficacy over decades.[3] The complex interplay where the longer-lasting (S)-enantiomer is converted to the most potent metabolite, (S)-norfluoxetine, creates a durable and effective clinical response.

  • The Case for R-Fluoxetine (Chiral Switch): A "chiral switch" to pure (R)-fluoxetine was attempted. The rationale was sound: (R)-fluoxetine was expected to cause less CYP2D6 inhibition, potentially leading to fewer drug-drug interactions and more predictable plasma concentrations.[3][4]

  • Discontinuation of R-Fluoxetine: Despite the potential advantages, the clinical development of (R)-fluoxetine was halted. High doses were found to cause a small but statistically significant prolongation of the QTc interval on an electrocardiogram, a concerning sign of potential cardiac arrhythmia.[13][27] This safety concern, coupled with the established success of the racemate, led to the abandonment of its development.

Conclusion

The comparison of racemic fluoxetine and its enantiopure forms is a classic case study in stereopharmacology. While the parent enantiomers exhibit only minor differences in their direct potency at the serotonin transporter, their divergent pharmacokinetic and metabolic fates are profound. The slower clearance of (S)-fluoxetine and its conversion to the highly potent and long-lasting (S)-norfluoxetine metabolite are the dominant factors in the drug's overall therapeutic profile.

The racemate's clinical success is a product of this complex interplay between four distinct chemical entities: (R)-fluoxetine, (S)-fluoxetine, (R)-norfluoxetine, and (S)-norfluoxetine. The attempt to develop (R)-fluoxetine as a "cleaner" drug highlights the unpredictable nature of drug development, where theoretical advantages in metabolism must be weighed against emergent safety signals. For drug development professionals, the story of fluoxetine underscores the necessity of a comprehensive evaluation of stereoisomers, not only for their primary pharmacology but for their complete metabolic and safety profiles.

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  • Corey, E. J., & Reichard, G. A. (1995). Synthesis of R- and S- Fluoxetine, Norfluoxetine and Related Compounds from Styrene Oxide. Synthetic Communications, 25(8), 1255-1260. [Link]

  • Kowalczuk, D., & Hopkała, H. (2006). Development of practical and accurate HPLC methods for enantioselective analysis of fluoxetine and citalopram. Chemia Analityczna, 51(4), 549-558. [Link]

  • Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14-23. [Link]

  • Hiemke, C., & Härtter, S. (2022). Chirality in antidepressive drugs: an overview of stereoselectivity. Expert Opinion on Drug Metabolism & Toxicology, 18(5), 305-316. [Link]

  • Kjell, D. P. (2000). U.S. Patent No. 6,025,517. Washington, DC: U.S.
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  • Henry, M. E., et al. (2003). A Comparison of Brain and Serum Pharmacokinetics of R-Fluoxetine and Racemic Fluoxetine: A 19-F MRS Study. Neuropsychopharmacology, 28(8), 1507-1514. [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride. While direct, consolidated spectral data for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from structurally analogous compounds to predict and interpret its spectral features. Detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) are presented, offering researchers a robust methodology for structural elucidation and purity assessment. This guide is intended for scientists in pharmaceutical development, medicinal chemistry, and analytical research who require a deep, practical understanding of how to apply modern spectroscopic techniques to novel or less-documented chemical entities.

Introduction and Molecular Overview

This compound is a primary amine salt featuring a trifluoromethyl-substituted phenoxy moiety linked to a propanamine chain. Its structure suggests potential relevance as a synthetic intermediate, a reference standard for impurity analysis in related active pharmaceutical ingredients (APIs), or a metabolite. The structural backbone shares features with known pharmaceutical compounds, underscoring the importance of unambiguous characterization.

Spectroscopic analysis is the cornerstone of modern chemical characterization, providing definitive evidence of molecular structure, purity, and conformation. This guide will detail the expected outcomes and methodologies for the three primary spectroscopic techniques: NMR for mapping the atomic framework, FTIR for identifying functional groups and bonding, and MS for determining molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's connectivity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. As a hydrochloride salt, the proton signals adjacent to the ammonium group will be shifted downfield due to the electron-withdrawing effect of the positive charge.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-a (Ar-H) 7.60 - 7.70 d, J ≈ 8.5 Hz 2H Protons ortho to the -CF₃ group, deshielded by its electron-withdrawing effect.
H-b (Ar-H) 7.05 - 7.15 d, J ≈ 8.5 Hz 2H Protons ortho to the -O-CH₂- group, shielded relative to H-a.
H-c (-O-CH₂ -) 4.15 - 4.25 t, J ≈ 6.0 Hz 2H Methylene group attached to the electronegative oxygen atom.
H-d (-CH₂ -CH₂N) 2.15 - 2.25 p (quintet) 2H Methylene group adjacent to both the ether-linked carbon and the amine-linked carbon.
H-e (-CH₂ -NH₃⁺) 3.10 - 3.20 t, J ≈ 7.5 Hz 2H Methylene group adjacent to the electron-withdrawing ammonium group, significantly deshielded.

| H-f (-NH₃ ⁺) | 8.0 - 8.5 | br s | 3H | Ammonium protons; signal is typically broad and its position is concentration and solvent dependent. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-1 (Ar-C -O) 160.5 - 162.0 Aromatic carbon attached to oxygen, highly deshielded.
C-2 (Ar-C H) 114.5 - 115.5 Aromatic carbons ortho to the ether linkage.
C-3 (Ar-C H) 126.5 - 127.5 (q) Aromatic carbons ortho to the CF₃ group; will show coupling to fluorine.
C-4 (Ar-C -CF₃) 123.0 - 124.0 (q) Aromatic carbon bearing the CF₃ group; will show coupling to fluorine.
C-5 (-C F₃) 124.0 - 125.0 (q) Trifluoromethyl carbon; exhibits a strong quartet due to ¹JCF coupling.
C-6 (-O-C H₂) 65.0 - 66.0 Aliphatic carbon attached to oxygen.
C-7 (-C H₂-CH₂N) 28.0 - 29.0 Central aliphatic carbon.

| C-8 (-C H₂-NH₃⁺) | 38.0 - 39.0 | Aliphatic carbon attached to the ammonium nitrogen. |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is exceptionally sensitive and provides a clean diagnostic signal for fluorinated compounds.[3]

  • Expected Signal: A single, sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group.

  • Predicted Chemical Shift: The chemical shift for a trifluoromethyl group on a benzene ring is typically observed in the range of -60 to -65 ppm (relative to CFCl₃).[4][5] The exact position is sensitive to the solvent and electronic environment.

Protocol: NMR Data Acquisition for a Hydrochloride Salt

The choice of solvent is critical for amine hydrochloride salts. While CDCl₃ is common, solubility can be limited. DMSO-d₆ is an excellent alternative that readily dissolves salts and slows the exchange of N-H protons, often allowing them to be observed.[1]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially to observe quaternary carbons.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a highly receptive nucleus, so a high-quality spectrum can often be obtained with a small number of scans (e.g., 16-64).[6]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Calibrate the ¹⁹F spectrum using an appropriate external or internal standard (e.g., CFCl₃ at 0.00 ppm).

    • Integrate the ¹H NMR signals to determine proton ratios.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing Weigh Weigh 5-10 mg Sample Dissolve Dissolve in 0.6 mL DMSO-d6 Weigh->Dissolve Equilibrate Equilibrate & Lock Dissolve->Equilibrate Shim Shim Field Equilibrate->Shim AcquireH1 Acquire 1H Spectrum Shim->AcquireH1 AcquireC13 Acquire 13C Spectrum Shim->AcquireC13 AcquireF19 Acquire 19F Spectrum Shim->AcquireF19 Process FT, Phase, Baseline AcquireH1->Process Calibrate Calibrate & Reference Process->Calibrate Integrate Integrate & Analyze Calibrate->Integrate

Caption: Standard workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Predicted Key IR Absorptions

The hydrochloride salt form dramatically influences the N-H stretching region. Instead of the two sharp bands typical of a primary amine (R-NH₂), the ammonium salt (R-NH₃⁺) exhibits a very broad and strong absorption envelope.[8]

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity Notes
3200 - 2800 N-H Stretch (Ammonium, NH₃⁺) Strong, Very Broad This is the most characteristic feature of a primary amine salt. It often appears as a broad, complex envelope overlying the C-H stretches.[8]
3100 - 3000 Aromatic C-H Stretch Medium Sharp peaks characteristic of sp² C-H bonds.
3000 - 2850 Aliphatic C-H Stretch Medium Sharp peaks from the methylene (-CH₂-) groups in the propane chain.
1625 - 1560 Asymmetric N-H Bend (NH₃⁺) Medium One of the key bending modes for the ammonium group.[8]
1550 - 1500 Symmetric N-H Bend (NH₃⁺) Medium The second key bending mode for the ammonium group.[8]
~1600, ~1500 Aromatic C=C Stretch Medium-Strong Two characteristic bands for the benzene ring.
1330 - 1320 C-F Stretch (CF₃) Strong A very intense absorption characteristic of the trifluoromethyl group.
1260 - 1240 Aryl-O Stretch (Asymmetric) Strong Characteristic of the C-O-C ether linkage where one carbon is aromatic.
1180 - 1080 C-F Stretch (CF₃) Strong Multiple strong bands are expected for the C-F bonds.

| 1020 - 1010 | Aryl-O Stretch (Symmetric) | Medium | Characteristic of the C-O-C ether linkage. |

Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for solid powders as it requires minimal to no sample preparation.[9][10]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a lint-free tissue dampened with isopropanol and allow it to dry completely.

  • Background Spectrum: With the clean, empty ATR anvil in place, collect a background spectrum. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument itself.

  • Sample Analysis:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Lower the press arm (anvil) to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducibility.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, raise the press arm, and carefully clean the sample powder from the crystal and press tip using a dry, lint-free tissue, followed by a tissue dampened with isopropanol.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like molecules, as it typically generates a protonated molecular ion of the free base.[11]

Predicted Mass Spectrum (ESI-Positive Mode)

In ESI+, the hydrochloride salt will dissociate, and the free amine will be protonated.

  • Molecular Ion: The expected base peak will be the protonated molecular ion [M+H]⁺, where M is the free base, C₁₀H₁₂F₃NO.

    • Calculated Monoisotopic Mass of Free Base: 221.0871 g/mol

    • Predicted [M+H]⁺: m/z = 222.0949

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the precursor ion at m/z 222.1 will reveal characteristic fragments. The most likely fragmentation pathway for primary amines is alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[12][13][14]

  • Alpha-Cleavage: This is the dominant fragmentation pathway for aliphatic amines. Cleavage of the C1-C2 bond results in the loss of the phenoxypropyl radical and the formation of a stable iminium ion.

    • Predicted Fragment: [CH₂=NH₂]⁺

    • m/z = 30.0338 (This is often the base peak in the spectra of primary n-propylamines).[12][15]

  • Ether Bond Cleavage: Cleavage at the C-O ether bond can also occur.

    • Cleavage A (Loss of propanamine): Can lead to a [C₇H₄F₃O]⁺ fragment.

      • m/z = 161.0187 (Trifluoromethylphenoxy cation).

    • Cleavage B (Loss of trifluoromethylphenol): Can lead to a [C₃H₈N]⁺ fragment.

      • m/z = 58.0651 (Propylamine cation).

MS_Fragmentation cluster_path1 Alpha-Cleavage (Major) cluster_path2 Ether Cleavage Parent [M+H]⁺ m/z = 222.1 Frag1 [CH₂NH₂]⁺ m/z = 30.0 Parent->Frag1 α-cleavage Loss1 - C₉H₉F₃O• Frag2 [C₇H₄F₃O]⁺ m/z = 161.0 Parent->Frag2 C-O cleavage Loss2 - C₃H₈N Frag3 [C₃H₈N]⁺ m/z = 58.1 Parent->Frag3 O-C cleavage Loss3 - C₇H₅F₃O

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Protocol: High-Resolution ESI-MS
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a final sample concentration of approximately 1-10 µg/mL in a 50:50 acetonitrile:water or methanol:water mixture.[16]

    • To enhance ionization in positive mode, 0.1% formic acid can be added to the final solution.[11]

  • Instrument Setup (ESI-QTOF or ESI-Orbitrap):

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ionization source to positive ESI mode.

    • Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate for stable ion generation.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system at a flow rate of 5-10 µL/min.

    • Acquire a full scan mass spectrum (MS1) over a range of m/z 50-500 to identify the protonated molecular ion ([M+H]⁺).

    • Perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 222.1) as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Conclusion

The structural elucidation of this compound can be confidently achieved through a coordinated application of NMR, FTIR, and MS. This guide provides the predicted spectral data and robust experimental protocols necessary for this characterization. The key identifying features are the distinct ¹H and ¹³C NMR patterns arising from the substituted aromatic ring and the aliphatic chain, the characteristic singlet in the ¹⁹F NMR spectrum, the broad ammonium N-H stretch in the FTIR spectrum, and the definitive [M+H]⁺ ion in the mass spectrum with its predictable alpha-cleavage fragmentation to an ion at m/z 30. By following these methodologies, researchers can ensure the accurate and reliable identification and characterization of this compound.

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An In-depth Technical Guide to the Solubility of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is a key chemical entity with structural similarities to known pharmacologically active molecules, notably as a potential impurity or intermediate in the synthesis of compounds like Fluoxetine.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility in various organic solvents is paramount. Solubility dictates the feasibility of purification methods such as crystallization, influences the choice of solvents for analytical techniques like chromatography, and is a critical parameter in formulation development and process chemistry.

This technical guide provides a deep dive into the solubility characteristics of this compound. Recognizing the limited direct public data on this specific molecule, this guide establishes a robust scientific framework by leveraging solubility data from its close and well-studied structural analog, Fluoxetine hydrochloride. By combining this proxy data with a thorough examination of the underlying physicochemical principles and a detailed experimental protocol for solubility determination, this document equips researchers with the necessary tools and knowledge to effectively work with this compound.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound is an amine salt, which significantly influences its physical and chemical properties.

PropertyValue/DescriptionSource
Chemical Name This compound-
Molecular Formula C₁₀H₁₃ClF₃NO-
Molecular Weight 271.66 g/mol -
Structure A propanamine chain linked to a trifluoromethyl-substituted phenoxy group. As a hydrochloride salt, the amine group is protonated (R-NH₃⁺Cl⁻).-
Form Expected to be a crystalline solid.[2]
Melting Point Not specified, but Fluoxetine HCl has a melting point of 158.4-158.9°C.[3]
Structural Impact on Solubility:
  • Ionic Character : The hydrochloride salt form imparts significant ionic character to the molecule. This suggests a higher affinity for polar solvents capable of solvating the protonated amine and the chloride anion.

  • Aromatic and Aliphatic Regions : The molecule possesses both a non-polar aromatic ring (phenoxy) and an aliphatic chain (propan-), contributing to potential solubility in less polar organic solvents.

  • Trifluoromethyl (CF₃) Group : This highly electronegative group plays a complex role. It is a powerful electron-withdrawing substituent and increases the lipophilicity of the molecule, which can enhance solubility in non-polar environments.[4][5] The CF₃ group is often used as a bioisostere for chlorine or methyl groups to adjust physicochemical properties and protect against metabolic oxidation.[6]

  • Phenoxy Group : The phenoxy moiety is a key pharmacophore in many drugs and contributes to the molecule's overall size and potential for π–π stacking interactions.[7] The ether oxygen can also act as a hydrogen bond acceptor.

Principles of Solubility for Amine Hydrochloride Salts

The dissolution of this compound in an organic solvent is governed by the thermodynamic principle of "like dissolves like."[8] This involves a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents are excellent candidates for dissolving amine hydrochlorides. Their hydroxyl groups can form strong hydrogen bonds with both the protonated amine and the chloride anion, effectively breaking down the crystal lattice of the salt.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have high dipole moments and can solvate the protonated amine cation. While they are generally good solvents, their efficacy can be slightly less than protic solvents as they lack the ability to donate hydrogen bonds to the chloride anion.

  • Less Polar Solvents (e.g., Dichloromethane, Chloroform) : These solvents may exhibit some ability to dissolve the compound due to the presence of the large organic backbone, but the high lattice energy of the salt will likely limit solubility.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Cyclohexane) : These solvents are generally poor choices for dissolving ionic salts like hydrochlorides. The energy required to overcome the solute-solute interactions is not sufficiently compensated by the weak van der Waals forces of the solute-solvent interactions.

The overall solubility is a trade-off between the energy required to break the crystal lattice of the solid and the energy released upon solvation of the ions by the solvent molecules.

Proxy Solubility Data: Fluoxetine Hydrochloride

Given the structural similarity, the solubility data for Fluoxetine hydrochloride (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride) serves as an excellent and highly relevant proxy. A comprehensive study by Li, et al. (2020) determined the solubility of Fluoxetine HCl in 15 different organic solvents at various temperatures.[9]

SolventSolubility (mg/mL)CategoryTemperature (°C)Source
Methanol>100Freely SolubleNot Specified[2][3]
Ethanol>100Freely SolubleNot Specified[2][3]
Ethanol~12.5SolubleNot Specified[1][10]
Ethanol69SolubleNot Specified[11]
Dimethyl Sulfoxide (DMSO)~12.5SolubleNot Specified[1][10]
Dimethylformamide (DMF)~16SolubleNot Specified[1][10]
Acetone33-100SolubleNot Specified[2]
Acetonitrile33-100SolubleNot Specified[2]
Chloroform33-100SolubleNot Specified[2]
Dichloromethane5-10Slightly SolubleNot Specified[2]
Ethyl Acetate2-2.5Slightly SolubleNot Specified[2]
Toluene0.5-0.67Practically InsolubleNot Specified[2][3]
Cyclohexane0.5-0.67Practically InsolubleNot Specified[2][3]
Hexane0.5-0.67Practically InsolubleNot Specified[2][3]

Note: Discrepancies in reported values (e.g., for ethanol) can arise from different experimental conditions and methods.

Analysis of Proxy Data:

The data aligns perfectly with the theoretical principles discussed.

  • High Solubility is observed in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, DMF, acetone, acetonitrile).

  • Moderate to Low Solubility is seen in less polar solvents (dichloromethane, ethyl acetate).

  • Practical Insolubility is confirmed in non-polar hydrocarbon solvents (toluene, hexane, cyclohexane).

This trend provides a strong predictive framework for the solubility behavior of this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique.[8] This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are accurate.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_calc Calculation prep_compound Weigh Compound add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent Measure Solvent Volume prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h) add_excess->equilibrate Ensure solid phase remains agitate Continuous Agitation (Shaker/Stirrer) equilibrate->agitate Simultaneous sample Withdraw Aliquot of Supernatant equilibrate->sample After equilibration filter Filter through 0.22 µm Syringe Filter sample->filter dilute Dilute Sample filter->dilute quantify Quantify by HPLC/UV-Vis dilute->quantify calculate Calculate Solubility (e.g., mg/mL) quantify->calculate

Sources

Methodological & Application

Application Note and Protocol for the Synthesis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is accomplished through a robust, three-step process commencing with a Williamson ether synthesis to form the core phenoxy-propyl linkage, followed by a Gabriel amine synthesis for the introduction of the primary amine, and concluding with the formation of the stable hydrochloride salt. This protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes to ensure reproducibility and success for researchers in drug development and organic synthesis.

Introduction

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine is a crucial building block in the synthesis of various biologically active molecules, most notably as a precursor to selective serotonin reuptake inhibitors (SSRIs). The presence of the trifluoromethyl group on the phenoxy ring significantly influences the lipophilicity and metabolic stability of the final compounds, making this intermediate highly valuable.

The synthetic strategy detailed herein is designed for efficiency, scalability, and control over product purity. It circumvents the challenges of direct amination, which can lead to polyalkylation, by employing the Gabriel synthesis. This classic yet reliable method utilizes a phthalimide-protected amine, ensuring the clean formation of the desired primary amine.[1][2] The final conversion to the hydrochloride salt enhances the compound's stability and simplifies handling and storage.

Overall Synthetic Workflow

The synthesis is structured in three main stages, as depicted in the workflow diagram below. Each stage is designed to yield a high-purity intermediate, minimizing complex purification steps downstream.

Synthesis_Workflow cluster_0 PART 1: Williamson Ether Synthesis cluster_1 PART 2: Gabriel Amine Synthesis (Deprotection) cluster_2 PART 3: Hydrochloride Salt Formation Step1 Step 1: Formation of Phenoxide React 4-(trifluoromethyl)phenol with K₂CO₃ in DMF Step2 Step 2: SN2 Alkylation Add N-(3-bromopropyl)phthalimide and heat Step1->Step2 Step3 Step 3: Isolation Work-up and purify to yield N-(3-(4-(trifluoromethyl)phenoxy)propyl)phthalimide Step2->Step3 Step4 Step 4: Hydrazinolysis Treat intermediate with hydrazine hydrate in ethanol Step3->Step4 Purified Intermediate Step5 Step 5: Amine Liberation Reflux to cleave the phthalimide group Step4->Step5 Step6 Step 6: Isolation Work-up and purify to yield the free amine Step5->Step6 Step7 Step 7: Salt Formation Dissolve free amine in anhydrous solvent (e.g., diethyl ether) Step6->Step7 Free Amine Step8 Step 8: Precipitation Add HCl solution and stir to precipitate the salt Step7->Step8 Step9 Step 9: Final Product Isolate and dry the final hydrochloride salt Step8->Step9

Caption: High-level workflow for the three-part synthesis.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.

ReagentFormulaMW ( g/mol )CAS No.Supplier (Example)
4-(Trifluoromethyl)phenolC₇H₅F₃O162.11402-45-9Sigma-Aldrich
N-(3-Bromopropyl)phthalimideC₁₁H₁₀BrNO₂268.115460-29-7Sigma-Aldrich
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2VWR
Hydrazine Hydrate (55-64%)H₆N₂O50.067803-57-8Acros Organics
Ethanol (200 proof)C₂H₅OH46.0764-17-5Decon Labs
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1260-29-7J.T. Baker
Hydrochloric Acid (2M in Ether)HCl36.467647-01-0Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11141-78-6Fisher Scientific
HexanesC₆H₁₄86.18110-54-3VWR
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher Scientific
Sodium Sulfate (anhydrous)Na₂SO₄142.047757-82-6EMD Millipore

Safety Precautions

Researcher Discretion is Advised: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 4-(Trifluoromethyl)phenol: Toxic if swallowed and causes skin irritation and serious eye damage. Handle with chemical-resistant gloves, safety goggles, and a lab coat.

  • N-(3-Bromopropyl)phthalimide: May cause skin irritation. Avoid inhalation of dust and skin contact.

  • Hydrazine Hydrate: EXTREMELY TOXIC AND CARCINOGENIC .[3][4][5] Causes severe burns and may be fatal if inhaled, swallowed, or in contact with skin. Handle with extreme caution using appropriate engineering controls and PPE, including heavy-duty gloves and a face shield.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Diethyl Ether: Extremely flammable. Work away from any potential ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[3][6][7]

Detailed Experimental Protocol

Part 1: Synthesis of N-(3-(4-(Trifluoromethyl)phenoxy)propyl)phthalimide

This step utilizes the Williamson ether synthesis, where the acidic proton of 4-(trifluoromethyl)phenol is removed by a mild base to form a phenoxide, which then acts as a nucleophile.[8][9] This phenoxide displaces the bromide from N-(3-bromopropyl)phthalimide in an Sₙ2 reaction.

Williamson_Ether_Synthesis reagents 4-(Trifluoromethyl)phenol + N-(3-Bromopropyl)phthalimide product N-(3-(4-(Trifluoromethyl)phenoxy)propyl)phthalimide reagents->product Sₙ2 Reaction conditions K₂CO₃, DMF Heat (e.g., 80-90 °C) conditions->product

Caption: Williamson ether synthesis reaction scheme.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(trifluoromethyl)phenol (8.1 g, 50 mmol, 1.0 eq).

  • Add anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq) and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Add N-(3-bromopropyl)phthalimide (14.75 g, 55 mmol, 1.1 eq) to the flask.

  • Heat the reaction mixture to 85 °C and maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After the reaction is complete (disappearance of starting phenol), cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring. A precipitate will form.

  • Stir for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with copious amounts of water (3 x 100 mL) and then with a small amount of cold ethanol (2 x 20 mL).

  • Dry the white solid product under vacuum. The product is typically of sufficient purity for the next step. If required, recrystallization from ethanol can be performed.

Expected Yield: 15.5 - 17.0 g (89-97%). Expected Appearance: White to off-white crystalline solid.

Part 2: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine

This stage employs the Ing-Manske procedure for the deprotection of the phthalimide group.[1] Hydrazine acts as a potent nucleophile, attacking the carbonyl carbons of the phthalimide ring, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.

Procedure:

  • In a 500 mL round-bottom flask, suspend the N-(3-(4-(trifluoromethyl)phenoxy)propyl)phthalimide (15.0 g, 42.7 mmol, 1.0 eq) from Part 1 in 200 proof ethanol (250 mL).

  • Add hydrazine hydrate (55% solution, ~4.3 mL, ~85.4 mmol, 2.0 eq) dropwise to the stirred suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The suspension will gradually dissolve before a new precipitate (phthalhydrazide) forms.

  • Maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to ensure complete precipitation of the phthalhydrazide.

  • Remove the phthalhydrazide by-product by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Transfer the filtrate to a round-bottom flask and concentrate it under reduced pressure to remove the ethanol.

  • Dissolve the resulting oil in dichloromethane (DCM, 150 mL) and wash with water (2 x 50 mL) to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine as an oil.

Expected Yield: 8.5 - 9.2 g (90-98%). Expected Appearance: Colorless to pale yellow oil.

Part 3: Formation of this compound

The final step involves converting the free amine into its hydrochloride salt. This is achieved by protonating the basic amine with hydrochloric acid in a non-polar solvent, causing the ionic salt to precipitate.[10][11]

Procedure:

  • Dissolve the 3-(4-(trifluoromethyl)phenoxy)propan-1-amine oil (8.0 g, 36.2 mmol) from Part 2 in anhydrous diethyl ether (150 mL) in an Erlenmeyer flask.

  • Cool the solution in an ice bath with gentle stirring.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes acidic (test with pH paper) and a white precipitate forms. Typically, ~20 mL (40 mmol) is sufficient.

  • Continue stirring the mixture in the ice bath for 30 minutes.

  • Collect the white precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities.

  • Dry the final product, this compound, under vacuum at room temperature.

Expected Yield: 8.9 - 9.5 g (95-99% for this step). Expected Appearance: White to off-white crystalline solid.

Characterization Data

CompoundMolecular FormulaMW ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)
Intermediate (Part 1) C₁₈H₁₄F₃NO₃349.317.8-7.7 (m, 4H), 7.5 (d, 2H), 6.9 (d, 2H), 4.1 (t, 2H), 3.9 (t, 2H), 2.2 (p, 2H)
Free Amine (Part 2) C₁₀H₁₂F₃NO221.207.5 (d, 2H), 6.9 (d, 2H), 4.1 (t, 2H), 3.0 (t, 2H), 2.0 (p, 2H), 1.5 (br s, 2H)
Final Product (Part 3) C₁₀H₁₃ClF₃NO257.66(DMSO-d₆) 8.1 (br s, 3H), 7.6 (d, 2H), 7.0 (d, 2H), 4.2 (t, 2H), 2.9 (t, 2H), 2.1 (p, 2H)

Troubleshooting

IssuePossible CauseSuggested Solution
Part 1: Incomplete Reaction Insufficient base or reaction time.Ensure K₂CO₃ is anhydrous. Extend reaction time and monitor by TLC.
Part 2: Oily Phthalhydrazide Incomplete reaction or insufficient cooling.Ensure 2 equivalents of hydrazine are used. Reflux for the full duration. Ensure thorough cooling before filtration.
Part 3: No Precipitation Water present in the solvent or amine.Ensure all reagents and glassware are anhydrous. Use a certified anhydrous solvent for the HCl solution.
Part 3: Product is an oil/gummy Residual solvent or impurities.Ensure the free amine is dry before salt formation. Wash the precipitate thoroughly with cold ether. Dry under high vacuum.

Conclusion

This application note details a reliable and high-yielding protocol for the synthesis of this compound. By leveraging a protected amine strategy via the Gabriel synthesis, this method provides a clean route to the desired primary amine, which is then easily converted to its stable hydrochloride salt. The provided procedural details, safety information, and troubleshooting guide are intended to enable researchers to successfully replicate this synthesis for applications in pharmaceutical and chemical development.

References

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. [Link]

  • PubChem. N-3-Bromopropylphthalimide - Laboratory Chemical Safety Summary. National Institutes of Health. [Link]

  • Cole-Parmer. Material Safety Data Sheet - n-(3-Bromopropyl)-phthalimide. [Link]

  • PubChem. 4-(Trifluoromethyl)phenol - Laboratory Chemical Safety Summary. National Institutes of Health. [Link]

  • KM Pharma Solution Private Limited. MSDS - 4-(Trifluoromethyl)phenol. [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • PubChem. 3-Bromopropylamine hydrobromide - Laboratory Chemical Safety Summary. National Institutes of Health. [Link]

  • Haz-Map. 3-Bromopropylamine hydrobromide. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Chemistry Steps. The Gabriel Synthesis of Primary Amines. [Link]

  • Name of the author not available. Gabriel Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. [Link]

  • Sciencemadness.org. (2008). Converting to the hydrochloric salt for storage?. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis For Making Primary Amines. [Link]

  • Google Patents. (2010).
  • The Royal Society of Chemistry. (2015). Synthesis of 1-substituted phenoxypropan-2-one. [Link]

  • Organic Chemistry Portal. (1984). An exceptionally mild deprotection of phthalimides. [Link]

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Semantic Scholar. The Gabriel Synthesis of Primary Amines. [Link]

  • International Union of Pure and Applied Chemistry. (2014). Classical Williamson Type Ether Synthesis. [Link]

  • ResearchGate. (2019). Deprotection of phthalimide group leading to quinoxalinylmethanamine.... [Link]

  • Journal of Chemical Education. The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. [Link]

  • YouTube. (2020). Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • Researcher.Life. (2010). Gabriel Primary Amine Synthesis. [Link]

Sources

Application Note: A Comprehensive Guide to Analytical Methods for Fluoxetine Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the comprehensive impurity profiling of fluoxetine. Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), requires rigorous purity control to ensure its safety and efficacy. This document outlines the regulatory framework, strategic approaches, and detailed protocols for identifying, quantifying, and characterizing impurities in fluoxetine drug substances and products. We delve into the causality behind experimental choices, offering field-proven insights into method development and validation. Core methodologies covered include stability-indicating High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by protocols for forced degradation studies.

Introduction: The Imperative of Purity in Fluoxetine

Fluoxetine hydrochloride is a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. The chemical integrity of the active pharmaceutical ingredient (API) is paramount, as impurities can impact the drug's safety, efficacy, and stability. Impurities can originate from various sources, including the synthetic route, degradation of the drug substance over time, or interaction with excipients in the final dosage form.[1][2]

The process of identifying and quantifying these impurities—known as impurity profiling—is a critical activity mandated by global regulatory bodies. The International Council for Harmonisation (ICH) provides a clear framework, particularly in its Q3A(R2) and Q3B(R2) guidelines, which set thresholds for reporting, identification, and qualification of impurities.[3] A thorough understanding of the impurity profile is essential not only for regulatory submission but also for ensuring process control and product quality throughout the drug's lifecycle. Different synthetic pathways can lead to different impurity profiles, making a versatile and robust analytical strategy indispensable.[1][4][5]

This guide is designed to serve as a practical resource, explaining the foundational principles and providing actionable protocols for establishing a comprehensive analytical strategy for fluoxetine impurity profiling.

Regulatory Landscape and Impurity Classification

Adherence to the regulatory framework is non-negotiable. The primary guidelines governing impurity analysis are provided by the ICH, with specific requirements detailed in pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).

  • ICH Q3A(R2)/Q3B(R2): These guidelines establish thresholds for impurities in new drug substances and products. Key thresholds include:

    • Reporting Threshold: The level above which an impurity must be reported.

    • Identification Threshold: The level above which the structure of an impurity must be determined.

    • Qualification Threshold: The level above which an impurity's safety must be established.

  • ICH Q2(R1): This guideline details the requirements for the validation of analytical procedures, ensuring that the methods used for impurity testing are suitable for their intended purpose.[6][7][8] Key validation parameters include specificity, accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[9][10]

  • Pharmacopeial Monographs: The USP and EP provide specific tests and acceptance criteria for fluoxetine hydrochloride, including limits for named impurities.[11] For instance, both pharmacopeias list specified impurities such as Fluoxetine Related Compound A ((1RS)‐3‐(methylamino)‐1‐phenylpropan‐1‐ol) and Fluoxetine Related Compound B (N‐methyl‐3‐phenylpropan‐1‐amine).[11][12][13] However, process-related impurities not listed in the pharmacopeia must be controlled using validated in-house methods.[11]

Foundational Strategy: Forced Degradation Studies

Before an analytical method can be used for routine impurity testing, it must be proven to be "stability-indicating." This means the method can separate the intact drug from its degradation products, ensuring that a decrease in the active ingredient concentration is accompanied by a corresponding increase in the concentration of the degradants. Forced degradation, or stress testing, is the process used to generate these degradation products and validate the method's specificity.[14][15]

The core principle, as outlined in ICH guideline Q1A(R2), is to subject the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[14]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions API Fluoxetine API & Placebo Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Guidelines) API->Photo Analysis Analyze Stressed Samples & Unstressed Control via HPLC-DAD Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants Analysis->Evaluation

Caption: Workflow for conducting forced degradation studies.

Protocol 1: General Forced Degradation of Fluoxetine
  • Preparation: Prepare stock solutions of fluoxetine hydrochloride (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1N HCl. Heat the solution at 80°C for 12-24 hours.[15] Periodically withdraw samples, neutralize with an equivalent amount of 0.1N NaOH, and dilute to the target concentration for analysis.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1N NaOH. Heat at 80°C for 12-24 hours.[15] Withdraw samples, neutralize with 0.1N HCl, and dilute for analysis. Fluoxetine has been shown to degrade under both acidic and alkaline conditions.[16][17]

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.[15] Dilute for analysis.

  • Thermal Degradation: Expose the solid fluoxetine hydrochloride powder to dry heat (e.g., 80°C) for 24 hours.[15] Dissolve the stressed powder and dilute for analysis. Note that some studies report fluoxetine is relatively stable to thermal stress.[16][18]

  • Photolytic Degradation: Expose a solution of fluoxetine and the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze a dark control sample in parallel.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to assess peak purity.

Primary Technique: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is the predominant technique for fluoxetine impurity profiling due to its high resolution, sensitivity, and reproducibility.[11] A reverse-phase (RP-HPLC) method is typically employed, where a non-polar stationary phase (like C18 or C8) is used with a polar mobile phase.

The goal is to develop a single method that can separate fluoxetine from all its known impurities and potential degradation products.[11] A gradient elution program is often necessary to resolve early-eluting polar impurities and late-eluting non-polar impurities within a reasonable run time.[2]

Protocol 2: Stability-Indicating RP-HPLC Method for Fluoxetine

This protocol is a representative method synthesized from published literature.[9][11][19]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Gemini C18, 150 mm x 4.6 mm, 3.0 µm particle size (or equivalent end-capped octadecylsilyl silica gel column).[9][19]

      • Rationale: C18 columns provide excellent hydrophobic retention for moderately non-polar compounds like fluoxetine and its related substances. End-capping minimizes peak tailing for basic compounds by shielding residual silanols.

    • Mobile Phase A: A buffered aqueous solution, for example, a solution of triethylamine adjusted to a specific pH.

      • Rationale: A buffer is used to control the pH and ensure consistent ionization of the analytes, leading to reproducible retention times. Triethylamine is a common mobile phase additive that acts as a silanol-masking agent to improve the peak shape of basic analytes like fluoxetine.[9]

    • Mobile Phase B: Methanol or Acetonitrile.[9]

    • Flow Rate: 1.0 mL/min.[9][19]

    • Detection Wavelength: 215 nm or 227 nm.[9][13]

      • Rationale: These wavelengths provide good sensitivity for fluoxetine and its related compounds, which contain phenyl and other chromophoric groups. A PDA detector is highly recommended to simultaneously monitor multiple wavelengths and assess peak purity.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Program: A typical gradient would start with a higher percentage of aqueous mobile phase (A) and gradually increase the percentage of organic mobile phase (B) to elute more hydrophobic impurities.

  • Solutions Preparation:

    • Diluent: A mixture of mobile phase A and B, or a methanol/water mixture.

    • Standard Solution: Prepare a solution of Fluoxetine Hydrochloride Reference Standard (RS) at a concentration of approximately 0.1 mg/mL in the diluent.

    • Sample Solution: Prepare a solution of the fluoxetine drug substance at a concentration of approximately 1.0 mg/mL in the diluent.

    • System Suitability Solution (SSS): A solution containing fluoxetine and key specified impurities (e.g., Impurity A and B) is used to verify the resolution and performance of the chromatographic system.[13]

Data Presentation: Chromatographic Parameters and Impurities

Table 1: Summary of a Typical HPLC Method

Parameter Condition
Column C18, 150 mm x 4.6 mm, 3 µm
Mobile Phase A Aqueous buffer with triethylamine
Mobile Phase B Methanol
Flow Rate 1.0 mL/min
Detector UV at 215 nm
Column Temp. 30°C
Injection Vol. 10 µL

| Run Time | ~60 min (with gradient)[9][19] |

Table 2: Common Fluoxetine Impurities (as per Pharmacopeias)

Impurity Name Chemical Name Typical Limit (EP/USP)
Impurity A (1RS)-3-(methylamino)-1-phenylpropan-1-ol NMT 0.15%[11]
Impurity B N-methyl-3-phenylpropan-1-amine NMT 0.15% - 0.25%[11][13]
Unspecified Impurity Any single unknown impurity NMT 0.10%[11]

| Total Impurities | Sum of all impurities | NMT 0.5% - 0.8%[13][20] |

Method Validation Workflow

Validating the analytical method according to ICH Q2(R1) guidelines is a mandatory step to ensure the data generated is reliable.[6][7][10]

Validation_Workflow cluster_validation ICH Q2(R1) Validation Parameters start Finalized Analytical Method specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) specificity->accuracy precision Precision (Repeatability & Intermediate) specificity->precision lod_loq LOD & LOQ specificity->lod_loq robustness Robustness linearity->robustness accuracy->robustness precision->robustness lod_loq->robustness report Validation Report robustness->report

Caption: Workflow for analytical method validation.

Complementary and Advanced Techniques

While HPLC is the primary tool, a complete impurity profile often requires orthogonal techniques for confirmation and for analyzing impurities not amenable to HPLC.[1][2][4]

Gas Chromatography (GC) and GC-MS

GC is particularly useful for identifying and quantifying volatile organic impurities, residual solvents, or impurities that lack a strong UV chromophore.[21] When coupled with a Mass Spectrometer (GC-MS), it provides powerful structural confirmation capabilities. For non-volatile or polar compounds like fluoxetine, derivatization is often required to increase volatility and thermal stability.[22]

When to use GC-MS:

  • Analysis of volatile starting materials or reagents.

  • Identification of impurities that are unstable under HPLC conditions.[2]

  • Quantification of residual solvents (ICH Q3C).

Protocol 3: General GC-MS Analysis of Fluoxetine-Related Substances

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or ion trap).

  • Sample Preparation:

    • Extract the sample using a suitable organic solvent.

    • If necessary, perform derivatization (e.g., with pentafluoropropionic anhydride) to improve the chromatographic properties of fluoxetine and its metabolites.[22]

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[21][23]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program is used to separate compounds based on their boiling points (e.g., start at 100°C, ramp to 280°C).

    • Injection: Split/splitless injector.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify unknown peaks and Selected Ion Monitoring (SIM) for sensitive quantification of target impurities.[22] The major peaks for fluoxetine are often detected at m/z 44, 59, 91, and 104.[24]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive tool for the structural elucidation of unknown impurities and for ultra-sensitive quantification.[1] It combines the separation power of HPLC with the high specificity and sensitivity of tandem mass spectrometry.

When to use LC-MS/MS:

  • To identify the structure of unknown impurities found during HPLC analysis, particularly degradation products.[2]

  • To confirm the identity of known impurities.

  • To quantify potentially genotoxic impurities (PGIs), such as N-nitroso-fluoxetine, at parts-per-million (ppm) or lower levels.[25][26]

Protocol 4: Identification of an Unknown Impurity by LC-MS/MS

  • Initial Analysis: Perform HPLC-UV analysis. If an unknown impurity peak is observed above the identification threshold, collect the fraction corresponding to that peak.

  • LC-MS/MS System: Use an LC system coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap, or a tandem quadrupole instrument.

  • MS Analysis (MS1): Infuse the collected fraction or perform an LC-MS run. Operate the MS in full scan mode with positive electrospray ionization (ESI) to determine the accurate mass of the parent ion (M+H)⁺. This provides the molecular formula. The protonated precursor ion for fluoxetine is m/z 310.2.[27][28]

  • MS/MS Analysis (MS2): Perform a second run in product ion scan mode. The instrument isolates the parent ion determined in MS1 and fragments it. The resulting fragmentation pattern provides structural information. For fluoxetine, a key product ion transition is m/z 310.2 → 148.17.[27]

  • Structure Elucidation: Interpret the fragmentation pattern, often with the aid of software and knowledge of fluoxetine's structure, to propose a chemical structure for the unknown impurity.

Integrated Impurity Profiling Strategy

A robust impurity profiling strategy is a multi-step, integrated process that combines these techniques to build a complete picture of a drug's purity.

Full_Workflow Integrated Fluoxetine Impurity Profiling Strategy cluster_initial Initial Assessment & Method Development cluster_routine Routine Analysis & Characterization cluster_advanced Advanced Identification start Fluoxetine Sample (API or Drug Product) forced_deg Forced Degradation (Stress Testing) start->forced_deg gcms_analysis GC-MS for Volatiles & Residual Solvents start->gcms_analysis hplc_dev Develop Stability-Indicating HPLC-UV/DAD Method forced_deg->hplc_dev hplc_analysis Routine HPLC Analysis hplc_dev->hplc_analysis impurity_check Impurity > Identification Threshold? hplc_analysis->impurity_check lcms_analysis LC-MS/MS for Structure Elucidation impurity_check->lcms_analysis Yes report Final Impurity Profile Report impurity_check->report No gcms_analysis->report lcms_analysis->report

Caption: An integrated strategy for fluoxetine impurity profiling.

References

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PubMed. [Link][9]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Scilit. [Link][19]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. PMC - NIH. [Link][11]

  • Results of Forced Degradation Studies of Fluoxetine and Embelin By Uv Spectrophotometry. ResearchGate. [Link][14]

  • GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine. ResearchGate. [Link][21]

  • Liquid Chromatographic Methods for Fluoxetine Hydrochloride, Its meta Isomer, and Related Compounds in Raw Materials. Oxford Academic. [Link][29]

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. ResearchGate. [Link][1]

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. ACS Publications. [Link][2]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link][6]

  • FORCE DEGRADATION STUDY OF OLANZAPINE AND FLUOXETINE. ResearchGate. [Link][16]

  • Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. ACS Publications. [Link][4]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link][10]

  • Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine. Walsh Medical Media. [Link][17]

  • Identification and comparison of impurities in fluoxetine hydrochloride synthesized by seven different routes. American Chemical Society. [Link][5]

  • A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. PMC - NIH. [Link][24]

  • Quality Guidelines. ICH. [Link][3]

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  • Q2(R1) Validation of Analytical Procedures. Scilit. [Link][8]

  • Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. PubMed. [Link][22]

  • GC-MS analysis of fluoxetine and its active metabolite norfluoxetine in human urine. DergiPark. [Link][23]

  • Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. Chromatographia. [Link][15]

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  • LC-MS/MS method for the determination of N-nitroso-fluoxetine in fluoxetine tablets. OmCl. [Link][25]

  • USP Monographs: Fluoxetine Capsules. USP-NF. [Link][20]

  • FLUOXETINE HYDROCHLORIDE Fluoxetini hydrochloridum. European Pharmacopoeia. [Link][30]

  • A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. ResearchGate. [Link][31]

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  • A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. ResearchGate. [Link][27]

  • Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research. [Link][28]

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Animal models for studying 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride effects

Author: BenchChem Technical Support Team. Date: January 2026

< < APPLICATION NOTES & PROTOCOLS

Topic: Animal Models for Studying 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selection and implementation of preclinical animal models for characterizing the pharmacological effects of this compound. The molecular structure of this compound strongly suggests a close relationship to the selective serotonin reuptake inhibitor (SSRI) class of antidepressants, specifically as an analogue of fluoxetine. Therefore, the strategies outlined herein are grounded in established methodologies for evaluating novel antidepressants and anxiolytics. This guide details the rationale behind model selection, provides step-by-step protocols for key behavioral assays, and offers insights into data interpretation, enabling researchers to build a robust preclinical data package.

Introduction: Rationale and Strategic Overview

The compound 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine is a structural analogue of the well-characterized SSRI, fluoxetine.[1][2] Fluoxetine's primary mechanism of action is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin (5-HT) and enhances serotonergic neurotransmission.[3][4] Given this structural similarity, it is hypothesized that the subject compound shares this mechanism. A preclinical development program must therefore be designed to test this hypothesis and characterize the compound's potential efficacy in treating mood and anxiety disorders.

A multi-tiered approach is essential, beginning with foundational safety and pharmacokinetic studies, followed by a battery of behavioral assays designed to probe for antidepressant and anxiolytic-like activities. The choice of animal models is critical; rodent models (primarily mice and rats) are the workhorses of neuropharmacology due to their well-characterized genetics, established behavioral paradigms, and predictive validity for clinical outcomes.[5][6][7]

The overall workflow should progress from acute, high-throughput screens to more complex, chronic models that better mimic the human condition of depression.[8][9]

Experimental Workflow Overview

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Acute Efficacy Screening cluster_2 Phase 3: Chronic Efficacy & Model Validation cluster_3 Phase 4: Mechanistic Studies PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) AcuteTox Acute Toxicity & Dose Range Finding PKPD->AcuteTox Determine MTD FST Forced Swim Test (FST) AcuteTox->FST Select doses EPM Elevated Plus Maze (EPM) AcuteTox->EPM Select doses CMS Chronic Mild Stress (CMS) Model FST->CMS Confirm antidepressant signal EPM->CMS Confirm anxiolytic signal SPT Sucrose Preference Test (SPT) CMS->SPT Assess anhedonia Neurochem Neurochemistry (e.g., Microdialysis) SPT->Neurochem Validate target engagement

Caption: High-level workflow for preclinical evaluation of the test compound.

Foundational Safety and Pharmacokinetic Profiling

Before initiating efficacy studies, it is imperative to understand the compound's basic safety profile and how it is processed by the body. These studies are typically performed in rats or mice and are guided by international regulatory standards.[10][11][12]

  • Pharmacokinetics (PK): Determine key parameters such as absorption, distribution, metabolism, and excretion (ADME). This involves administering the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) and collecting blood samples over time to measure plasma concentrations. This data is crucial for selecting appropriate dosing regimens for subsequent behavioral studies.

  • Dose Range Finding & Acute Toxicity: This study identifies the maximum tolerated dose (MTD) and potential target organs for toxicity.[10] Animals are given escalating single doses of the compound, and observed for clinical signs of toxicity over a period of up to 14 days. This informs the dose selection for efficacy models, ensuring that behavioral effects are not confounded by overt toxicity.

Efficacy Models for Antidepressant-Like Activity

A combination of acute and chronic models provides the most robust assessment of antidepressant potential.

Acute Models: Behavioral Despair

These models are rapid screening tools that assess the effects of a compound on stress-induced immobility, a state considered to reflect "behavioral despair."[13] Clinically effective antidepressants reliably reduce this immobility time.[5][14][15]

Protocol 3.1.1: Forced Swim Test (FST) in Mice

The FST is one of the most widely used preclinical models for screening antidepressant drugs.[5][13][14]

  • Causality: The test is based on the principle that when placed in an inescapable container of water, mice will eventually cease active escape attempts and adopt an immobile posture.[13][14] This immobility is interpreted as a state of learned helplessness. Antidepressant compounds are hypothesized to increase active coping strategies, thus reducing the time spent immobile.[16]

  • Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm, preventing the mouse's tail from touching the bottom.[5][17]

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes prior to the test.[13]

    • Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for IP injection).

    • Gently place each mouse into the cylinder of water for a single 6-minute session.[16][17]

    • Record the entire session using a video camera for later analysis.

    • After 6 minutes, remove the mouse, dry it thoroughly with a towel, and place it in a heated recovery cage until fully dry before returning it to its home cage.[13]

  • Data Analysis:

    • The primary endpoint is the duration of immobility, typically scored during the last 4 minutes of the 6-minute test.[16][17]

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

    • Data is typically analyzed using a one-way ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle control group.

Chronic Models: Stress and Anhedonia

Chronic models have higher face validity as they aim to replicate the etiological factors (i.e., chronic stress) and core symptoms (i.e., anhedonia) of human depression.[7][8] A key feature is that behavioral deficits are typically reversed by chronic, but not acute, antidepressant treatment, mirroring the clinical situation.[9][18]

Protocol 3.2.1: Unpredictable Chronic Mild Stress (UCMS) Model

The UCMS model is a highly validated paradigm for inducing a depressive-like phenotype in rodents, including anhedonia, which is a core symptom of depression.[8][9][18]

  • Causality: The model is based on the theory that chronic exposure to a series of mild, unpredictable stressors disrupts homeostasis and leads to a state of helplessness and anhedonia.[7][8] This protocol is effective at inducing a state that is responsive to long-term antidepressant treatment.[9]

  • Procedure:

    • House animals individually for the duration of the protocol.

    • For 4-8 weeks, expose animals to a variable sequence of mild stressors daily. The unpredictability is key to preventing habituation.

    • Example stressors include: cage tilt (45°), damp bedding, soiled cage, predator sounds/smells, alterations to the light/dark cycle, and social stress.[8][19]

    • During the final 2-4 weeks of the stress regimen, begin daily administration of the test compound or vehicle.

  • Assessment (Protocol 3.2.2: Sucrose Preference Test - SPT): Anhedonia is assessed using the SPT, which measures the animal's interest in a rewarding stimulus.[9][18]

    • Habituation: For 48 hours, present mice with two identical bottles, both containing a 1% sucrose solution.

    • Baseline: Following a period of food and water deprivation (e.g., 4 hours), present each mouse with two pre-weighed bottles: one with 1% sucrose solution and one with plain water, for 1-2 hours.

    • Testing: Repeat the test weekly throughout the UCMS protocol. Weigh bottles before and after the test to determine consumption.

  • Data Analysis:

    • Calculate Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.

    • A significant decrease in sucrose preference in the vehicle-treated stress group compared to non-stressed controls indicates the induction of anhedonia.

    • A successful antidepressant treatment will significantly reverse this deficit, bringing the sucrose preference back towards the level of non-stressed controls.

Efficacy Models for Anxiolytic-Like Activity

Anxiety is often comorbid with depression, and SSRIs are effective for both. Therefore, assessing anxiolytic potential is a critical component of the compound's profile.

Protocol 4.1: Elevated Plus Maze (EPM)

The EPM is the gold-standard assay for assessing anxiety-like behavior in rodents.[20][21][22]

  • Causality: The test is based on the conflict between a rodent's natural tendency to explore a novel environment and its innate fear of open, elevated spaces (thigmotaxis).[21][22] Anxiolytic compounds are expected to increase the exploration of the open arms, while anxiogenic compounds decrease it.[20]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two opposing arms enclosed by high walls and two opposing arms left open.[21]

  • Procedure:

    • Acclimate the animal to the testing room for at least 60 minutes.[23] The room should be dimly and evenly lit.

    • Administer the test compound or vehicle at a predetermined time before the test.

    • Place the mouse in the center of the maze, facing one of the open arms, and allow it to explore freely for 5 minutes.[20][24]

    • Record the session with an overhead video camera connected to a tracking system.[23]

    • Clean the maze thoroughly between animals to remove olfactory cues.[20][23]

  • Data Analysis:

    • Primary Endpoints:

      • Percentage of time spent in the open arms.

      • Percentage of entries into the open arms.

    • Secondary/Control Endpoint:

      • Total number of arm entries (a measure of general locomotor activity). A change in this parameter can confound interpretation of the primary endpoints.

    • An increase in the time spent and/or entries into the open arms without a significant change in total locomotor activity is indicative of an anxiolytic effect.

Data Presentation and Interpretation

Data should be summarized clearly to allow for straightforward interpretation and comparison across dose groups.

Table 1: Sample Data Summary for the Forced Swim Test

Treatment GroupDose (mg/kg)NImmobility Time (seconds) ± SEM
Vehicle012155.6 ± 8.2
Compound X512120.1 ± 7.5
Compound X101298.4 ± 6.9**
Compound X201285.2 ± 5.4
Fluoxetine201290.1 ± 7.1
p < 0.05, **p < 0.01, **p < 0.001 vs. Vehicle control

Table 2: Sample Data Summary for the Elevated Plus Maze

Treatment GroupDose (mg/kg)N% Time in Open Arms ± SEM% Open Arm Entries ± SEMTotal Arm Entries ± SEM
Vehicle01018.5 ± 2.125.4 ± 3.022.1 ± 1.8
Compound X21030.2 ± 3.538.9 ± 4.123.5 ± 2.0
Compound X51041.8 ± 4.0 49.5 ± 3.821.9 ± 1.5
Diazepam21045.1 ± 3.9 52.3 ± 4.224.0 ± 2.2
*p < 0.05, *p < 0.01 vs. Vehicle control

Mechanistic Validation: Confirming Target Engagement

While behavioral models are essential, confirming that the compound acts via the hypothesized mechanism strengthens the entire data package. The presumed mechanism involves blocking serotonin reuptake.

Putative Signaling Pathway

The diagram below illustrates the key elements of a serotonergic synapse and the hypothesized site of action for the test compound. Serotonin (5-HT) is released from the presynaptic terminal, crosses the synaptic cleft, and binds to postsynaptic receptors. Its action is terminated by reuptake into the presynaptic neuron via the serotonin transporter (SERT). An SSRI-like compound blocks this transporter.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Vesicle Vesicle with Serotonin (5-HT) Release Vesicle->Release Exocytosis SERT Serotonin Transporter (SERT) Cleft_5HT 5-HT Release->Cleft_5HT Receptor 5-HT Receptors Signal Signal Transduction Cascade Receptor->Signal Compound Test Compound (SSRI-like) Compound->SERT Inhibition Cleft_5HT->SERT Reuptake Cleft_5HT->Receptor Binding

Caption: Hypothesized action of the compound at the serotonergic synapse.

Techniques like in vivo microdialysis in awake, freely moving rodents can directly measure levels of serotonin and its metabolites in specific brain regions (e.g., prefrontal cortex, hippocampus) following compound administration. An increase in extracellular serotonin levels post-dosing would provide strong evidence of target engagement.

Conclusion

The systematic application of the animal models and protocols described in this guide will enable a thorough preclinical characterization of this compound. By progressing from foundational safety and PK studies to acute and chronic behavioral assays, researchers can build a compelling case for its potential as a novel antidepressant and/or anxiolytic agent. Mechanistic studies should be integrated to confirm the presumed SSRI mode of action, providing a complete and robust data package for further drug development decisions.

References

  • Willner, P., et al. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. PMC - NIH. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. protocols.io. [Link]

  • Belovicova, K., et al. (2017). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Biomedicines. [Link]

  • Doron, R., & Goshen, I. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Journal of Visualized Experiments (JoVE). [Link]

  • Belovicova, K., et al. (2017). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. ResearchGate. [Link]

  • Hossain, M. L., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • Doron, R., & Goshen, I. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. JoVE. [Link]

  • Castagné, V., et al. (2011). The mouse forced swim test. Journal of Visualized Experiments. [Link]

  • Can, A., et al. (2012). The Mouse Forced Swim Test. PMC - NIH. [Link]

  • Komada, M., et al. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol. [Link]

  • Hossain, M. L., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

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Cell culture protocols for 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Application of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride and its Analogs

Prepared by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell culture applications of this compound. This compound belongs to the phenoxyphenylpropylamine class of molecules. Due to the limited specific biological data on this exact molecule, this guide will use its exceptionally well-characterized structural analog, Fluoxetine hydrochloride , as a reference compound to establish robust, adaptable protocols. Fluoxetine, widely known as Prozac, is a selective serotonin reuptake inhibitor (SSRI) with a wealth of published data on its cellular effects.[1][2][3][4] The methodologies detailed herein are designed to be broadly applicable for investigating the cellular impact of this class of compounds, focusing on the essential assays for determining cytotoxicity, effects on cell proliferation, and elucidation of potential mechanisms of action.

The protocols are presented with an emphasis on the scientific rationale behind each step, ensuring that researchers can not only execute the experiments but also understand and troubleshoot them effectively. This guide covers safety and handling, stock solution preparation, and detailed, step-by-step procedures for cytotoxicity screening (MTT Assay), cell proliferation analysis, and mechanism of action studies including Western Blotting and Immunofluorescence.

Compound Information: Safety, Storage, and Preparation

Compound Profile & Safety

The subject compound and its analog, Fluoxetine HCl, require careful handling in a laboratory setting. Safety Data Sheets (SDS) indicate that the compound is harmful if swallowed and causes serious eye damage.[5][6] Appropriate personal protective equipment (PPE), including laboratory coats, safety glasses, and gloves, is mandatory at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Property Information (for Fluoxetine HCl)
Synonyms N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride, Prozac[3][4]
CAS Number 56296-78-7[3][4][5]
Molecular Formula C₁₇H₁₉ClF₃NO[1]
Molecular Weight 345.79 g/mol [7]
Hazard Statements Harmful if swallowed (H302), Causes serious eye damage (H318)
Precautionary Statements P264: Wash skin thoroughly after handling. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Preparation of Stock Solutions

The accuracy of in vitro experiments begins with the correct preparation and storage of the test compound. The hydrochloride salt form of this compound class has limited solubility in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[7]

Rationale for Solvent Choice: DMSO is a common solvent for cell culture experiments due to its high solvating power and miscibility with aqueous culture media. However, it is important to note that DMSO can have biological effects on its own at concentrations typically above 0.5% (v/v). Therefore, all experiments must include a vehicle control group, where cells are treated with the same final concentration of DMSO as the highest concentration of the test compound.

Protocol for 10 mM Stock Solution:

  • Aseptically weigh 3.46 mg of this compound (or analog, adjusting for molecular weight).

  • In a sterile microcentrifuge tube, dissolve the powder in 1 mL of sterile, cell culture-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[7] The stock solution is typically stable for several months under these conditions.[8][9]

Foundational Assay: Cytotoxicity Assessment

Before investigating the functional effects of a compound, it is crucial to determine the concentration range over which it impacts cell viability. This dose-response analysis identifies the concentrations that are sublethal, partially cytotoxic, and completely lethal, which is essential for designing subsequent experiments. The MTT assay is a widely used colorimetric method for this purpose.[10][11]

Principle of the MTT Assay: The assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4: MTT Assay seed Seed cells in a 96-well plate prep_dilutions Prepare serial dilutions of the compound seed->prep_dilutions add_compound Add compound dilutions and vehicle control to wells prep_dilutions->add_compound inc_24h Incubate for 24-72 hours add_compound->inc_24h add_mtt Add MTT reagent to each well inc_24h->add_mtt inc_mtt Incubate for 2-4 hours (Formazan formation) add_mtt->inc_mtt add_sol Add solubilization solution (e.g., DMSO or SDS) inc_mtt->add_sol read_abs Read absorbance at 570 nm add_sol->read_abs analysis analysis read_abs->analysis Calculate % Viability and IC50 Value

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed the desired cell line into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a series of 2-fold dilutions of the compound from your 10 mM stock in serum-free medium. A typical starting range might be 200 µM down to ~0.4 µM.

    • Also, prepare a vehicle control (containing the highest concentration of DMSO used) and a media-only blank control.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate compound concentrations or controls.

    • Return the plate to the incubator for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Reagent Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells under a microscope.[12]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

    • Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Advanced Analysis: Mechanism of Action Studies

Once the cytotoxic profile is established, subsequent studies can be performed at sublethal concentrations to investigate the compound's specific effects on cellular pathways.

Western Blotting for Signaling Pathway Modulation

Western blotting is a powerful technique to detect changes in the expression levels or activation state (via phosphorylation) of specific proteins following compound treatment.[14] For a compound like Fluoxetine, one might investigate pathways involved in cell survival (e.g., PI3K/Akt) or stress responses (e.g., MAPK/ERK).[15]

Signaling_Pathway compound Compound receptor Cell Surface Receptor (e.g., 5-HT Receptor) compound->receptor binds/activates pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt phosphorylates p_akt p-Akt (Active) akt->p_akt downstream Downstream Effects (Cell Survival, Proliferation) p_akt->downstream

Caption: Hypothetical activation of the PI3K/Akt survival pathway by the compound.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. To observe acute signaling changes, serum-starve the cells for 12-24 hours to reduce basal protein phosphorylation.[15] Treat cells with the compound at a non-toxic concentration (e.g., IC₂₀) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. Normalize all samples to the same concentration with lysis buffer.

  • Sample Preparation: Mix 20-30 µg of protein with 2x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis (SDS-PAGE): Load the samples into a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel, separating proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[14]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to your target protein (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[15]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[15]

  • Analysis: Quantify band intensities using densitometry software. To ensure equal loading, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin) or for the total (non-phosphorylated) form of the target protein.

Immunofluorescence for Protein Localization

Immunofluorescence (IF) is a technique used to visualize the subcellular location of a target protein using fluorescently labeled antibodies.[16][17] This can reveal if a compound causes a protein to translocate, for example, from the cytoplasm to the nucleus.

  • Cell Culture: Seed cells on sterile glass coverslips placed in a 24-well plate. Allow them to grow to 50-70% confluency.

  • Treatment: Treat the cells with the compound at the desired concentration and for the desired time.

  • Fixation:

    • Rinse the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[18][19]

    • Wash three times with PBS.

  • Permeabilization: If the target protein is intracellular, permeabilize the cell membranes by incubating with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[19] This step is crucial for allowing the antibody to access internal epitopes.

  • Blocking: Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA and 2% normal goat serum in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C in a humidified chamber.[18]

  • Secondary Antibody Incubation:

    • Wash the coverslips three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • (Optional) Counterstain the nuclei by incubating with a DNA dye like DAPI for 5 minutes.

    • Wash one final time with PBS.

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.[20]

  • Imaging: Visualize the cells using a fluorescence or confocal microscope, capturing images with the appropriate filter sets.

Summary

The protocols outlined in this guide provide a robust framework for the in vitro characterization of this compound and related phenoxyphenylpropylamine analogs. By systematically determining the cytotoxic concentration range before proceeding to more complex functional and mechanistic assays like Western blotting and immunofluorescence, researchers can generate reliable and reproducible data. These methods will enable a thorough investigation into the cellular and molecular effects of this compound class, contributing valuable insights for drug discovery and development professionals.

References

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  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]

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Application Notes and Protocols for 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride as a research chemical. This guide deviates from a rigid template to offer an intuitive, logic-driven workflow for the characterization and application of this compound. The protocols herein are designed to be self-validating, grounded in established pharmacological principles, and supported by authoritative references. We will proceed from initial physicochemical characterization and safety protocols to detailed in vitro and in vivo methodologies designed to elucidate the compound's mechanism of action and potential therapeutic utility.

Introduction and Compound Profile

The compound this compound belongs to the phenoxypropylamine class of molecules. A structural analysis reveals key pharmacophoric features, including a trifluoromethylphenoxy group linked by a propyl chain to a primary amine. This structure is reminiscent of several well-characterized neuroactive agents, suggesting a potential interaction with monoamine neurotransmitter systems.[1] The hydrochloride salt form enhances aqueous solubility, making it suitable for a variety of experimental applications.[2]

Initial database searches identify this compound more commonly as Fluoxetine hydrochloride , a widely studied molecule with a known pharmacological profile.[3][4][5] For the purpose of this guide, we will approach the compound as a newly synthesized or acquired chemical entity to illustrate a foundational workflow for characterizing such molecules from first principles.

Physicochemical and Handling Data

A thorough understanding of the compound's physical properties and safe handling requirements is the mandatory first step in any research endeavor.

PropertyValueSource
IUPAC Name N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride[4][6]
Synonyms Fluoxetine HCl, LY110140[4][5]
CAS Number 56296-78-7[2]
Molecular Formula C₁₇H₁₉ClF₃NO[4]
Molecular Weight 345.79 g/mol [2]
Appearance White to off-white crystalline solid/powder[7]
Solubility Soluble in water (10 mM), DMSO (100 mM), and Ethanol[2][8]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[7][9]
Safety and Handling

As a bioactive compound, this compound requires careful handling to ensure personnel safety and experimental integrity.

  • Hazard Identification: Harmful if swallowed. Causes serious eye damage. May cause drowsiness or dizziness.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[11]

  • Handling: Avoid inhalation of dust. Prevent contact with skin and eyes. Use only in a well-ventilated area, such as a chemical fume hood.[10]

  • First Aid (Eyes): Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[12]

  • First Aid (Ingestion): If swallowed, call a poison control center or doctor immediately. Do NOT induce vomiting.[12]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[10]

Experimental Workflow: From Hypothesis to Validation

The logical workflow for characterizing a novel psychoactive compound involves a tiered approach, moving from broad, target-agnostic screening to specific, hypothesis-driven validation.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Functional Assessment cluster_3 Phase 4: Data Synthesis A Compound Acquisition & Physicochemical Profiling B Safety & Handling Protocol Development A->B Prerequisite C Hypothesis Generation: Target is Monoamine Transporters B->C Enables Research D Radioligand Binding Assays (SERT, NET, DAT) C->D Test Affinity E Synaptosomal Uptake Inhibition Assays D->E Test Function F Locomotor Activity (Baseline Effects) E->F Proceed to In Vivo G Forced Swim Test (Antidepressant-like Effects) F->G Assess Specific Behaviors H Elevated Plus Maze (Anxiolytic/Anxiogenic Effects) F->H I Data Analysis, Interpretation & Final Compound Profile G->I Synthesize Findings H->I Synthesize Findings

Caption: Overall experimental workflow for compound characterization.

In Vitro Characterization: Elucidating the Molecular Target

Based on its chemical structure, we hypothesize that this compound primarily interacts with monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The following protocols are designed to test this hypothesis by measuring the compound's binding affinity and functional inhibitory potency at these targets.

Protocol: Radioligand Binding Assays

This protocol determines the affinity (Kᵢ) of the test compound for SERT, NET, and DAT using competitive binding against known high-affinity radioligands.

Rationale: This assay quantifies the direct interaction between the compound and the transporter protein. A low Kᵢ value indicates high binding affinity. Assays are run in parallel for all three transporters to determine selectivity.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.[13]

  • [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), [³H]-WIN 35,428 (for DAT).

  • Test Compound: this compound.

  • Positive Controls: Paroxetine (SERT), Desipramine (NET), GBR 12909 (DAT).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize transporter-expressing HEK293 cells in ice-cold assay buffer. Centrifuge at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand (at a concentration near its Kₑ), and assay buffer.

    • Non-specific Binding (NSB): Cell membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., 10 µM Paroxetine for SERT).

    • Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Incubation: Incubate the plates for 60-120 minutes at room temperature or 4°C (optimize for each transporter).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash filters 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[14]

Protocol: Synaptosomal Uptake Inhibition Assay

This functional assay measures the compound's ability to inhibit the reuptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Rationale: While binding assays measure affinity, uptake assays measure functional potency (IC₅₀/Kᵢ). This is a more physiologically relevant measure of a compound's ability to block transporter function and increase synaptic neurotransmitter levels.[15]

G cluster_0 Synaptosome Preparation cluster_1 Uptake Assay A Rat Brain Tissue (Striatum or Cortex) B Homogenize in Sucrose Buffer A->B C Centrifuge & Collect P2 Pellet B->C D Incubate Synaptosomes with Test Compound C->D Resuspend & Aliquot E Add [³H]-Neurotransmitter (e.g., [³H]-5-HT) D->E F Incubate at 37°C (Allow Uptake) E->F G Terminate with Ice-Cold Buffer & Rapid Filtration F->G H Quantify Radioactivity (Scintillation Counting) G->H

Caption: Workflow for a synaptosomal uptake inhibition assay.

Materials:

  • Rat brain tissue (e.g., frontal cortex for SERT/NET, striatum for DAT).

  • [³H]-Serotonin ([³H]-5-HT), [³H]-Norepinephrine ([³H]-NE), or [³H]-Dopamine ([³H]-DA).

  • Test Compound and positive controls (as in 3.1).

  • Krebs-Ringer-HEPES buffer.

  • Pargyline (MAO inhibitor, to prevent neurotransmitter degradation).

Procedure:

  • Synaptosome Preparation: Dissect and homogenize brain tissue in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes. The pellet (P2 fraction) contains the synaptosomes. Resuspend in assay buffer.[14]

  • Assay Setup: Pre-incubate synaptosomes for 10 minutes at 37°C in assay buffer containing Pargyline.

  • Inhibition: Add varying concentrations of the test compound or vehicle to the synaptosome suspension and incubate for 15 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the appropriate [³H]-neurotransmitter (e.g., 20 nM [³H]-5-HT).[13]

  • Uptake Termination: After a short incubation (e.g., 5-10 minutes), terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification and Analysis: Quantify radioactivity as described in the binding assay (3.1.5). Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor (e.g., 10 µM Paroxetine). Calculate the IC₅₀ value, which represents the concentration of the test compound that inhibits 50% of specific neurotransmitter uptake.

In Vivo Behavioral Pharmacology

After in vitro characterization, the next logical step is to assess the compound's effects on behavior in a living organism. These protocols are standard screening assays in rodents to detect antidepressant-like and anxiolytic/anxiogenic-like properties.[16]

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with national guidelines for the care and use of laboratory animals.

Protocol: Forced Swim Test (FST)

The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[16]

Rationale: The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, promoting active escape-oriented behaviors (swimming, climbing).

Procedure:

  • Habituation (Day 1): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute pre-swim session. Remove, dry thoroughly, and return to home cage.

  • Dosing (Day 2): Administer the test compound, a positive control (e.g., Desipramine), or vehicle via the appropriate route (e.g., intraperitoneal, i.p.) 30-60 minutes before the test session.

  • Test Session (Day 2): Place the mouse back into the cylinder for a 6-minute test session. The session is typically video-recorded for later analysis.

  • Behavioral Scoring: Score the last 4 minutes of the test session for time spent immobile. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's). A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Protocol: Elevated Plus Maze (EPM)

The EPM is a standard assay for assessing anxiety-like behavior in rodents.[17]

Rationale: The test exploits the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms, while anxiogenic compounds have the opposite effect.

Procedure:

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two arms enclosed by high walls.

  • Acclimation: Acclimate animals to the testing room for at least 60 minutes before the test.

  • Dosing: Administer the test compound, a positive control (e.g., Diazepam), or vehicle 30-60 minutes prior to testing.

  • Test Session: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for 5 minutes. An automated tracking system is typically used to record movement.

  • Data Analysis: Key parameters to analyze include:

    • Percentage of time spent in the open arms: (Time in open arms / Total time) x 100.

    • Percentage of open arm entries: (Entries into open arms / Total entries) x 100.

    • Total arm entries (a measure of general locomotor activity).

    • Compare groups using an appropriate statistical test (e.g., one-way ANOVA). An increase in open arm time/entries without a change in total entries suggests an anxiolytic effect.

Conclusion and Interpretation

By following this structured workflow, a researcher can systematically characterize this compound. The in vitro data will reveal its binding affinity and functional potency at monoamine transporters, establishing its primary mechanism of action. The compound is expected to show high affinity and potent inhibitory activity specifically at SERT, confirming its identity as a Selective Serotonin Reuptake Inhibitor (SSRI).[2][3]

The in vivo results will then provide a functional correlate to the molecular data. An SSRI profile would predict a significant reduction in immobility in the Forced Swim Test, indicative of antidepressant-like activity. The effects in the Elevated Plus Maze can be more complex for SSRIs, with acute administration sometimes producing no effect or even anxiogenic-like effects, while chronic administration is typically required to observe anxiolytic effects. These results, taken together, provide a robust and multi-layered pharmacological profile of the research compound, guiding future studies in drug development and neuroscience.

References

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The Evolving Pharmacology of Fluoxetine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide offers an in-depth exploration of fluoxetine analogs, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate this important class of molecules. From their primary role as selective serotonin reuptake inhibitors (SSRIs) to emerging applications in other therapeutic areas, this document synthesizes key pharmacological data, outlines detailed experimental protocols, and elucidates the underlying molecular mechanisms.

Introduction: Beyond the Prozac Archetype

Fluoxetine, famously marketed as Prozac, revolutionized the treatment of depression and anxiety disorders.[1][2] Its mechanism of action, the selective inhibition of the serotonin transporter (SERT), paved the way for a new class of antidepressants with improved side-effect profiles compared to their predecessors.[2][3] The success of fluoxetine spurred extensive research into its chemical scaffold, leading to the development of numerous analogs. These analogs, born from the modification of the fluoxetine molecule, have not only refined our understanding of SERT pharmacology but have also unveiled novel therapeutic possibilities beyond neuropsychiatric disorders. This guide will delve into the pharmacological applications of these analogs, providing both the theoretical framework and the practical tools for their investigation.

Core Concepts: The Serotonergic Synapse and Beyond

The primary therapeutic effects of fluoxetine and its analogs are attributed to their ability to block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft.[4][5][6][7][8] By inhibiting SERT, these compounds increase the concentration and prolong the availability of serotonin to interact with postsynaptic receptors, thereby enhancing serotonergic neurotransmission.[4][5] This enhanced signaling is believed to underlie their antidepressant and anxiolytic effects.[4]

However, the pharmacology of fluoxetine analogs is not solely confined to SERT inhibition. Research has revealed interactions with other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), albeit typically with lower affinity.[2][4] Furthermore, some analogs exhibit activity at various G-protein coupled receptors (GPCRs), and emerging evidence points to their potential as antiviral and anti-inflammatory agents.[9][10][11]

Key Fluoxetine Analogs and Their Pharmacological Profiles

The chemical structure of fluoxetine offers several points for modification, leading to a diverse array of analogs with distinct pharmacological properties.

  • Norfluoxetine: The primary active metabolite of fluoxetine, norfluoxetine, is itself a potent and selective serotonin reuptake inhibitor.[1][12][13] It has a longer half-life than the parent compound, contributing to the sustained therapeutic effect of fluoxetine.[1] The S-enantiomer of norfluoxetine, also known as seproxetine, is significantly more potent in inhibiting serotonin reuptake than the R-enantiomer.[12][14]

  • Femoxetine: A structurally related analog of paroxetine, femoxetine was developed as an antidepressant and also functions as an SSRI.[15][16] Although its development was halted in favor of paroxetine, it remains a valuable tool for pharmacological research.[15]

  • Paroxetine: While not a direct analog in terms of synthesis, paroxetine shares the phenylpiperidine scaffold and is a highly potent and selective serotonin reuptake inhibitor.[17][18][19][20][21] Its high affinity for SERT makes it a useful positive control in binding and uptake assays.[17]

  • Sertraline: Another widely prescribed SSRI, sertraline, demonstrates high selectivity for SERT with weaker effects on dopamine and norepinephrine transporters.[4][5] Its mechanism involves not only reuptake inhibition but also the promotion of neuroplasticity.[4]

  • Novel Synthetic Analogs: Researchers have synthesized novel fluoxetine derivatives by modifying various parts of the molecule, such as the N-methyl group.[10][22] These modifications have been shown to influence potency and selectivity, with some analogs exhibiting enhanced anti-inflammatory or antiviral properties.[9][10][11][23] For instance, selenium-containing fluoxetine analogs have been designed to possess antioxidant properties.[24]

Comparative Pharmacological Data of Fluoxetine and its Analogs

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of selected fluoxetine analogs for the serotonin transporter (SERT). This data is crucial for comparing the potency and selectivity of different compounds.

CompoundTargetAssay TypeValueSource
Fluoxetine SERTRadioligand BindingKi: 1.1 nM[17]
SERT[3H]5-HT UptakeIC50: 9.58 nM[25]
(S)-Norfluoxetine SERTRadioligand BindingpKi: 7.86[12]
(R)-Norfluoxetine SERTRadioligand BindingpKi: 6.51[12]
Paroxetine SERTRadioligand BindingKi: 0.05 nM[17]
SERT[3H]5-HT UptakeIC50: 2.61 nM[26]
Sertraline SERTRadioligand BindingHigh Affinity[5]

Experimental Workflows and Protocols

The pharmacological characterization of fluoxetine analogs involves a tiered approach, starting with in vitro assays to determine target engagement and functional activity, followed by in vivo models to assess behavioral effects.

In Vitro Characterization

1. Radioligand Binding Assays

These assays directly measure the affinity of a compound for its target protein, in this case, the serotonin transporter.

  • Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for SERT.

  • Principle: Competition between a radiolabeled ligand (e.g., [3H]-citalopram or [3H]-paroxetine) and the unlabeled test compound for binding to SERT in a preparation of cell membranes or synaptosomes.

  • Protocol:

    • Prepare cell membranes from cells expressing recombinant human SERT (e.g., HEK293 cells) or synaptosomes from rat brain tissue.

    • In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of the test compound to the membrane/synaptosome preparation.

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

2. Serotonin Reuptake Inhibition Assays

These functional assays measure the ability of a compound to block the uptake of serotonin into cells.[25]

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for SERT-mediated serotonin uptake.

  • Principle: Measurement of the uptake of radiolabeled serotonin (e.g., [3H]-5-HT) into cells or synaptosomes in the presence of varying concentrations of the test compound.[25]

  • Protocol using JAR cells (a human cell line endogenously expressing SERT): [25][27]

    • Culture JAR cells to confluence in 96-well plates.

    • Wash the cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Initiate the uptake reaction by adding a fixed concentration of [3H]-5-HT.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the IC50 value from the concentration-response curve.

3. Cell-Based Functional Assays for GPCRs

To investigate off-target effects or novel mechanisms of action, cell-based assays for G-protein coupled receptors (GPCRs) are employed.[28][29][30][31][32]

  • Objective: To determine if a fluoxetine analog acts as an agonist or antagonist at a specific GPCR.

  • Principle: Measurement of downstream signaling events following GPCR activation, such as changes in intracellular second messengers (e.g., cAMP, Ca2+) or β-arrestin recruitment.[28][29]

  • Example Protocol (cAMP Assay):

    • Use a cell line stably expressing the GPCR of interest and a reporter system (e.g., luciferase-based biosensor for cAMP).[28]

    • Plate the cells in a 96-well plate.

    • Add varying concentrations of the test compound.

    • If testing for antagonism, pre-incubate with the test compound before adding a known agonist.

    • Measure the reporter signal (e.g., luminescence) using a plate reader.

    • Generate concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

In Vivo Behavioral Models

Animal models are essential for evaluating the potential antidepressant and anxiolytic effects of fluoxetine analogs in a whole organism.[33][34]

1. Forced Swim Test (FST)

This is a widely used screening test for antidepressants based on the principle of behavioral despair.[33][34][35]

  • Objective: To assess the antidepressant-like activity of a test compound.

  • Principle: Antidepressants decrease the duration of immobility in rodents forced to swim in an inescapable cylinder of water.[33][34]

  • Protocol (for mice):

    • Administer the test compound or vehicle to the mice (e.g., via intraperitoneal injection) at a predetermined time before the test.

    • Place each mouse individually into a glass cylinder filled with water (25°C).

    • Record the behavior of the mouse for a 6-minute period.

    • Score the duration of immobility during the last 4 minutes of the test.

    • A significant decrease in immobility time compared to the vehicle-treated group suggests antidepressant-like activity.

2. Tail Suspension Test (TST)

Similar to the FST, the TST is a model of behavioral despair.[33][34]

  • Objective: To evaluate the antidepressant-like properties of a test compound.

  • Principle: Antidepressants reduce the time that mice remain immobile when suspended by their tails.[34]

  • Protocol (for mice):

    • Administer the test compound or vehicle to the mice.

    • Suspend each mouse by its tail from a horizontal bar using adhesive tape.

    • Record the total duration of immobility over a 6-minute period.

    • A significant reduction in immobility time indicates potential antidepressant effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by fluoxetine analogs and a typical experimental workflow for their characterization.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 5HT_synthesis 5-HT Synthesis Vesicle Synaptic Vesicle (5-HT storage) 5HT_synthesis->Vesicle Packaging 5HT 5-HT Vesicle->5HT Release SERT Serotonin Transporter (SERT) 5HT->SERT Reuptake 5HT_Receptor Postsynaptic 5-HT Receptor 5HT->5HT_Receptor Binding Signal_Transduction Signal Transduction (e.g., GPCR signaling) 5HT_Receptor->Signal_Transduction Therapeutic_Effect Therapeutic Effect (e.g., Antidepressant) Signal_Transduction->Therapeutic_Effect Fluoxetine_Analog Fluoxetine Analog Fluoxetine_Analog->SERT Inhibition

Caption: Mechanism of action of fluoxetine analogs at the serotonergic synapse.

Drug_Discovery_Workflow Start Analog Synthesis In_Vitro_Screening In Vitro Screening (Binding & Reuptake Assays) Start->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Iterative Design In_Vivo_Testing In Vivo Behavioral Testing (FST, TST) SAR_Analysis->In_Vivo_Testing Promising Candidates Lead_Optimization->In_Vitro_Screening Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A typical workflow for the discovery and development of novel fluoxetine analogs.

Future Directions and Emerging Applications

While the primary focus of fluoxetine analog research remains on CNS disorders, several exciting new avenues are being explored. The immunomodulatory and anti-inflammatory properties of some analogs suggest their potential in treating inflammatory diseases.[10][11] Additionally, the discovery of their antiviral activity, particularly against enteroviruses, opens up a new therapeutic landscape.[9][23] Future research will likely focus on optimizing the structure of fluoxetine analogs to enhance these non-canonical activities while minimizing SERT-related side effects. This could lead to the development of novel therapeutics for a wide range of diseases, all stemming from the chemical backbone of one of modern medicine's most influential drugs.

References

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  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI.
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  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI.
  • Structure–Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production - J-Stage.
  • Norfluoxetine and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies - PubMed.
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Application Note & Protocol: Preparation of Stock Solutions for 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (Fluoxetine HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the accurate and reproducible preparation of stock solutions of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, commonly known as Fluoxetine hydrochloride.[1][2][3][4] Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple steps to explain the underlying chemical principles governing solvent selection, compound stability, and handling procedures. Adherence to these protocols is critical for ensuring the integrity and consistency of experimental results in both chemical and biological research settings.

Introduction: The Criticality of a Validated Starting Point

This compound is a selective serotonin reuptake inhibitor (SSRI) widely recognized by its non-proprietary name, Fluoxetine HCl.[1][5] Its utility in research, from neuroscience to pharmacology, is contingent upon the precise and consistent delivery of the active molecule to the experimental system. The initial step—stock solution preparation—is the foundation of this process. Errors or inconsistencies at this stage, such as incomplete dissolution, degradation, or inaccurate concentration, can invalidate downstream results.

This application note provides an authoritative framework for preparing high-concentration primary stocks in organic solvents and subsequent aqueous working solutions, ensuring maximum stability and biological compatibility.

Scientific Rationale & Compound Characteristics

A thorough understanding of the compound's properties is essential for methodological success. Key decisions, such as solvent choice and storage conditions, are dictated by its inherent physicochemical characteristics.

Physicochemical Properties

The fundamental properties of Fluoxetine HCl are summarized below.

PropertyValueSource
Common Name Fluoxetine hydrochloride[1][2][3]
Systematic Name N-methyl-γ-[4-(trifluoromethyl)phenoxy]-benzenepropanamine, monohydrochloride[3]
Molecular Formula C₁₇H₁₈F₃NO • HCl[3][6]
Formula Weight 345.8 g/mol [3][6]
Appearance White to off-white crystalline solid[1][7]
Solid Form Stability Stable for ≥2 years when stored at -20°C[3]
The Function of the Hydrochloride Salt

The use of the hydrochloride salt form is a deliberate and crucial formulation choice in medicinal chemistry.[8] The free base form of the amine is a neutral molecule with limited water solubility.[9] By reacting the basic amine with hydrochloric acid, a proton (H⁺) is transferred to the nitrogen atom, forming a positively charged ammonium cation paired with a chloride anion (R₃N⁺H Cl⁻).[8][10]

Causality: This transformation from a neutral molecule to an ionic salt dramatically increases the compound's polarity, which enhances its stability and, most importantly, its solubility in aqueous media.[8][11][12] This is fundamental for its use in biological systems and pharmaceutical formulations.

Rationale for Solvent Selection

The molecular structure of Fluoxetine contains both non-polar (phenyl rings) and polar (amine hydrochloride, ether linkage) regions, resulting in specific solubility behavior.

  • Organic Solvents (DMSO, Ethanol, DMF): These solvents are highly effective at dissolving Fluoxetine HCl to create high-concentration primary stocks.[3][6][9] Their use is predicated on their ability to solvate both the non-polar and polar moieties of the molecule. Dimethyl sulfoxide (DMSO) is often the preferred solvent for biological applications due to its high solvating power and miscibility with aqueous buffers.

  • Aqueous Buffers (e.g., PBS, pH 7.2): Direct dissolution in aqueous buffers is possible but severely limited, with a reported solubility of only ~0.2 mg/mL in PBS.[3][6] Furthermore, aqueous solutions of Fluoxetine HCl are not recommended for storage beyond one day due to potential stability issues.[3][6] Therefore, aqueous solutions should always be prepared fresh by diluting a high-concentration organic stock.

Safety & Handling Mandates

Fluoxetine HCl is a potent pharmacological agent and must be handled with appropriate care.

  • Primary Hazards: The compound is classified as harmful if swallowed and causes serious eye damage.[13][14][15] It should be treated as a skin and respiratory irritant.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn at all times:

    • Safety goggles or a face shield.[13][14]

    • Chemical-resistant gloves (e.g., nitrile).

    • A properly fastened laboratory coat.

  • Handling Procedures:

    • All weighing and initial solvent addition steps should be performed in a certified chemical fume hood to prevent inhalation of the crystalline powder.[13]

    • Avoid generating dust.

    • Wash hands thoroughly with soap and water after handling.[14][15]

    • Ensure access to an emergency eyewash station and safety shower.

Experimental Protocols: From Solid to Solution

The following protocols are designed to be a self-validating system, ensuring accuracy and reproducibility.

Required Materials & Equipment
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, biotechnology grade

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Analytical balance (readable to 0.1 mg or better)

  • Calibrated micropipettes and sterile, filtered tips

  • Amber glass vials or cryovials for storage

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Sonicator (optional, water bath type)

  • Inert gas (Argon or Nitrogen), optional

Protocol 1: Preparation of a 10 mM High-Concentration Stock in DMSO

This protocol describes the preparation of a primary stock solution that is ideal for long-term storage and subsequent dilution.

Calculation Prerequisite: To prepare a 10 mM solution (which is 10 mmol/L or 0.01 mol/L):

  • Weight (mg) = Volume (mL) × Concentration (mmol/L) × Formula Weight ( g/mol )

  • For 1 mL of a 10 mM stock: Weight = 1 mL × 10 mmol/L × 345.8 g/mol = 3.458 mg

Step-by-Step Methodology:

  • Tare Vessel: Place a sterile 1.5 mL amber vial or microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 3.5 mg of Fluoxetine HCl directly into the tared vial. Record the exact weight to four decimal places (e.g., 3.46 mg).

    • Expertise Note: Weighing a slightly larger mass than required and adjusting the solvent volume is more accurate than trying to hit an exact target weight.

  • Calculate Solvent Volume: Based on the actual weight, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Weight (mg) / 345.8 ( g/mol )] × 100,000

    • Example: For an actual weight of 3.46 mg: Volume = [3.46 / 345.8] × 100,000 ≈ 1000.6 µL.

  • Add Solvent: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Trustworthiness Check: If dissolution is slow, place the vial in a room temperature water bath sonicator for 5-10 minute intervals until the solution is completely clear. This ensures full solubilization without heat-induced degradation.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. For long-term storage, store the vial upright at -20°C. This stock should be stable for at least several months.[3]

Protocol 2: Preparation of a 10 µM Aqueous Working Solution

This protocol details the dilution of the primary organic stock into a biologically compatible aqueous buffer.

Step-by-Step Methodology:

  • Equilibrate Stock: Remove the 10 mM primary stock from the -20°C freezer and allow it to thaw completely at room temperature.

    • Rationale: This prevents moisture condensation and ensures accurate pipetting. Once thawed, briefly vortex the stock solution to ensure homogeneity.

  • Serial Dilution: This is a 1:1000 dilution.

    • Pipette 999 µL of sterile PBS (pH 7.2) into a new sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM DMSO stock solution to the PBS.

  • Mixing: Cap the tube and vortex thoroughly for 30 seconds to ensure complete mixing.

    • Critical Consideration: The final concentration of DMSO in this working solution is 0.1%. For most cell-based assays, this concentration is considered non-toxic, but it is imperative to maintain an equivalent DMSO concentration in all vehicle control wells/groups for valid comparison.[3][6]

  • Immediate Use: This aqueous working solution is now ready for use in experiments.

    • Stability Warning: Do not store this aqueous solution. It should be prepared fresh immediately before each experiment to avoid potential precipitation or degradation.[3][6]

Visual Workflow & Data Summary

Stock Solution Preparation Workflow

G cluster_prep Primary Stock Preparation cluster_working Working Solution Preparation solid Weigh Solid Fluoxetine HCl dmso Add Anhydrous DMSO solid->dmso Calculate Volume vortex Vortex / Sonicate for complete dissolution dmso->vortex primary_stock Primary Stock (e.g., 10 mM in DMSO) vortex->primary_stock Validation: Visually Clear pbs Add Aqueous Buffer (e.g., PBS) primary_stock->pbs Thaw & Vortex dilute Dilute Primary Stock (e.g., 1:1000) pbs->dilute final_solution Final Working Solution (e.g., 10 µM in 0.1% DMSO/PBS) dilute->final_solution Vortex & Use Immediately

Caption: Workflow for preparing Fluoxetine HCl solutions.

Solubility Data Summary
SolventApproximate SolubilityStock TypeRecommended Storage
DMSO ~12.5 - 16 mg/mLPrimary-20°C, long-term
Ethanol ~12.5 mg/mLPrimary-20°C, long-term
DMF ~16 mg/mLPrimary-20°C, long-term
PBS (pH 7.2) ~0.2 mg/mLWorkingPrepare fresh, do not store

Data compiled from multiple sources.[3][6][9]

References

  • Solubility of Things. Methylamine hydrochloride. [Link]

  • Solubility of Things. Fluoxetine. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Reddit. (2018). Ways of crashing out amines. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
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Troubleshooting & Optimization

Solubility issues of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, with a specific focus on its solubility in aqueous solutions. The following question-and-answer format addresses common challenges and provides practical, field-proven solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous solutions a critical consideration?

This compound is the hydrochloride salt of a secondary amine. Its chemical structure contains a trifluoromethylphenoxy group and a propan-1-amine chain. Understanding its aqueous solubility is paramount for a variety of research and development applications, including:

  • In vitro biological assays: Consistent and known concentrations are essential for accurate pharmacological profiling.

  • Formulation development: Solubility dictates the feasibility of developing aqueous-based formulations for preclinical and clinical studies.[1]

  • Pharmacokinetic studies: The dissolution rate and solubility in physiological fluids directly impact the bioavailability of the compound.[2]

The hydrochloride salt form is often synthesized to improve the aqueous solubility and stability of the parent amine.[3][4] However, the presence of the hydrophobic trifluoromethyl and phenoxy groups can still present solubility challenges.[5]

Q2: I'm having trouble dissolving this compound in water. What are the likely reasons for this?

Several factors can contribute to the poor aqueous solubility of this compound:

  • Intrinsic Properties of the Molecule: The molecule possesses both hydrophilic (amine hydrochloride) and hydrophobic (trifluoromethylphenoxy and phenyl groups) moieties.[5] The large non-polar surface area can hinder its interaction with water molecules.

  • pH of the Solution: The solubility of amine hydrochlorides is highly pH-dependent.[6][7][8] As an amine salt, it is more soluble in acidic conditions where the amine group is protonated and exists as a charged species.[9][10] In neutral or basic solutions, it can convert to its less soluble free base form.

  • Common Ion Effect: If the aqueous solution already contains a high concentration of chloride ions (e.g., in certain buffers), it can suppress the dissolution of the hydrochloride salt.[11]

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubility profiles.[12][13]

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in my aqueous buffer (e.g., PBS pH 7.4).

Root Cause Analysis:

At a neutral pH of 7.4, a significant portion of the this compound may convert to its free base form. The free amine is generally less water-soluble than its corresponding salt.[14]

Solutions:

  • pH Adjustment: The most effective initial step is to lower the pH of your aqueous solution. By decreasing the pH, you shift the equilibrium towards the protonated (and more soluble) amine salt form.[6][7][8]

    • Recommendation: Start by preparing your solution in a slightly acidic buffer (e.g., pH 4-5). You can also add a small amount of dilute HCl to your aqueous solution before adding the compound.

  • Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experimental design, the use of a water-miscible organic co-solvent can enhance solubility.[15]

    • Common Co-solvents: Ethanol, DMSO, and dimethyl formamide (DMF) are often used.[16][17]

    • Protocol: First, dissolve the compound in a minimal amount of the organic co-solvent. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the co-solvent, as it may have effects in biological systems.[16]

Workflow for Enhancing Solubility:

Caption: Troubleshooting workflow for solubility issues.

Issue 2: After initial dissolution, a precipitate forms over time.

Root Cause Analysis:

This often indicates that you have created a supersaturated solution that is not thermodynamically stable. The compound may be slowly converting to a less soluble form or crashing out of solution. This can be triggered by changes in temperature or pH.

Solutions:

  • Confirm Thermodynamic Solubility: It is crucial to determine the equilibrium (thermodynamic) solubility of your compound under your specific experimental conditions. The shake-flask method is the gold standard for this.[18]

  • Maintain pH Stability: Ensure your buffer has sufficient capacity to maintain the desired pH, especially if other components in your experiment could alter it.

  • Control Temperature: Solubility is temperature-dependent.[19] Maintain a consistent temperature throughout your experiment and storage. Avoid freeze-thaw cycles if possible, as this can promote precipitation.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Add an excess amount of this compound to your aqueous buffer of interest in a sealed container.

  • Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation or filtration.[1]

  • Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method such as HPLC-UV.[1]

Issue 3: How can I prepare a stock solution of this compound?

Best Practices:

For creating a concentrated stock solution, using an organic solvent is generally the most reliable approach.

SolventApproximate Solubility of Similar Compounds (Fluoxetine HCl)
DMSO~16 mg/mL[16][17]
Ethanol~12.5 mg/mL[16][17]
DMF~16 mg/mL[17]
Water (PBS, pH 7.2)~0.2 mg/mL[16][17]

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound.

  • Dissolve the compound in a high-purity organic solvent such as DMSO or ethanol.

  • Use gentle vortexing or sonication to aid dissolution.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container to prevent solvent evaporation and water absorption.

Diagram: pH-Solubility Relationship

G A R-NH3+ Cl- (Protonated Amine Salt) B High Aqueous Solubility A->B Favored Equilibrium C R-NH2 (Free Base) + H+ + Cl- D Low Aqueous Solubility C->D Favored Equilibrium

Caption: Effect of pH on the solubility of amine hydrochlorides.

References

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. IntechOpen. [Link]

  • Classic Chemistry Demonstrations. (n.d.). Solubility and pH of amines. Royal Society of Chemistry. [Link]

  • Janković, B., & Ibrić, S. (2019). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceutics, 11(8), 369. [Link]

  • Vemula, V. R. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmaceutical Investigation, 9(3), 113–119. [Link]

  • Dahan, A., & Miller, J. M. (2012). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Zhang, M., et al. (2018). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 42(12), 9786–9793. [Link]

  • Pharmaoffer. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • Chemistry Stack Exchange. (2014, December 4). Why formulate drugs as HCl salts when HCl is in stomach acid? [Link]

  • Pharma Education. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubChem. (n.d.). N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine chloride. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • Solubility of Things. (n.d.). Fluoxetine. [Link]

  • Patel, D. R., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42(4), 195–206. [Link]

  • Study.com. (2021, October 11). Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 129(5), 1301–1309. [Link]

  • Google Patents. (n.d.).
  • NCERT. (n.d.). Amines. [Link]

  • Miyazaki, S., et al. (1980). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 69(5), 603–605. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? [Link]

  • University of Rochester. (n.d.). Workup for Removing Amines. [Link]

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? [Link]

  • Google Patents. (n.d.).
  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • PubChem. (n.d.). Fluoxetine. [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • PubChem. (n.d.). (S)-Fluoxetine. [Link]

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Technical Support Center: 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established analytical methodologies for structurally similar compounds and guided by international regulatory standards to ensure scientific integrity.

Introduction

This compound is a primary amine salt with structural similarities to known selective serotonin reuptake inhibitors (SSRIs), such as Fluoxetine and its primary metabolite, Norfluoxetine. Understanding its stability in solution is critical for the development of accurate analytical methods, the design of reliable in vitro and in vivo experiments, and the formulation of stable dosage forms. This guide provides a comprehensive overview of the compound's stability profile, validated analytical methods for its quantification, and troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, the solid hydrochloride salt should be kept in a tightly sealed, light-resistant container at -20°C. For short-term storage, room temperature in a dry, dark environment is acceptable.

Q2: How stable is this compound in aqueous solutions?

Aqueous solutions of this compound are not recommended for storage for more than 24 hours. The primary amine and the ether linkage are susceptible to degradation, particularly at non-neutral pH and elevated temperatures. For biological experiments, it is advised to prepare fresh solutions daily.

Q3: What are the likely degradation pathways for this compound in solution?

Based on studies of structurally similar phenoxypropanamine derivatives, the two primary degradation pathways are:

  • Hydrolysis: Cleavage of the ether bond, particularly under acidic or basic conditions, can yield 4-(trifluoromethyl)phenol.

  • Oxidation: The amine group can be susceptible to oxidation, leading to the formation of various degradation products.

Forced degradation studies on the closely related compound Fluoxetine have shown susceptibility to acidic, basic, and oxidative conditions.[1]

Q4: What solvents are compatible with this compound for preparing stock solutions?

Stock solutions can be prepared in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Ensure the solvent is purged with an inert gas to minimize oxidative degradation. For aqueous-based assays, further dilutions from the stock solution into the appropriate buffer should be made immediately before use.

Troubleshooting Guide

HPLC Analysis Issues

Issue 1: Peak Tailing in Chromatograms

  • Cause: Primary amines are known to interact with residual acidic silanol groups on the surface of silica-based C18 columns. This secondary interaction leads to poor peak shape.

  • Solution:

    • Mobile Phase Modification: Add a competitive base, such as 0.1% triethylamine (TEA) or diethylamine, to the mobile phase. This will mask the active silanol sites.

    • Low pH Mobile Phase: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5) using a buffer such as phosphate or an additive like trifluoroacetic acid (TFA). At low pH, the silanol groups are protonated and less likely to interact with the protonated amine.

    • Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Issue 2: Inconsistent Retention Times

  • Cause: Fluctuations in mobile phase pH, temperature, or composition can lead to shifts in retention time, especially for ionizable compounds like amine hydrochlorides.

  • Solution:

    • Buffer your mobile phase: Ensure the mobile phase is adequately buffered to maintain a consistent pH.

    • Use a column oven: Temperature control is crucial for reproducible chromatography.

    • Premix mobile phase: If using an isocratic method, premix the mobile phase solvents to avoid proportioning valve errors.

    • Ensure proper column equilibration: Before starting a sequence, equilibrate the column with the mobile phase for a sufficient amount of time.

Issue 3: Appearance of Ghost Peaks

  • Cause: Ghost peaks can arise from contaminants in the injection solvent, mobile phase, or from the carryover of a previous injection.

  • Solution:

    • Solvent Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.

    • Sample Matrix Matching: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch effects.

    • Injector Cleaning: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between injections.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. The following method is adapted from validated protocols for the analysis of Fluoxetine and Norfluoxetine and is expected to be suitable for this compound.[2][3][4]

Recommended HPLC-UV Method Parameters
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (55:45 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 227 nm
Column Temperature 30°C
Injection Volume 20 µL

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of the analytical method, based on ICH guidelines.[5][6][7][8]

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration. Analyze by the stability-indicating HPLC method to observe the formation of degradation peaks and the decrease in the parent peak area.

Protocol 2: Solution Stability Assessment
  • Prepare solutions of the compound in relevant buffers (e.g., pH 4.5, 7.4, and 9.0) at a known concentration.

  • Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each condition.

  • Immediately analyze the aliquots using the validated stability-indicating HPLC method.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes
Stress ConditionReagent/ParameterDurationExpected Outcome
Acid Hydrolysis0.1 M HCl, 80°C2 hoursSignificant degradation, potential formation of 4-(trifluoromethyl)phenol.
Base Hydrolysis0.1 M NaOH, 80°C2 hoursSignificant degradation.
Oxidation3% H₂O₂, RT24 hoursModerate degradation.
Thermal70°C (solid)48 hoursMinimal to no degradation.
PhotolysisUV light (254 nm)24 hoursPotential for moderate degradation.

Visualizations

Diagram 1: General Workflow for a Solution Stability Study

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution in Organic Solvent prep_working Dilute Stock into Buffers to Final Concentration prep_stock->prep_working prep_buffer Prepare Aqueous Buffers (e.g., pH 4.5, 7.4, 9.0) prep_buffer->prep_working store_conditions Store Aliquots at Different Temperatures (4°C, 25°C, 40°C) prep_working->store_conditions sampling Sample at Time Points (0, 2, 4, 8, 12, 24h) store_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis quantify Quantify % Remaining vs. Time 0 hplc_analysis->quantify kinetics Determine Degradation Rate quantify->kinetics

Caption: Workflow for assessing the stability of the compound in solution.

Diagram 2: Troubleshooting Logic for HPLC Peak Tailing

G cluster_solutions Potential Solutions start Problem: Peak Tailing for Amine Hydrochloride cause Primary Cause: Secondary interaction with acidic silanol groups on column start->cause solution1 Modify Mobile Phase: Add 0.1% Triethylamine (TEA) cause->solution1 Masks silanols solution2 Lower Mobile Phase pH: Use buffer at pH < 3.5 cause->solution2 Protonates silanols solution3 Change Column: Use a base-deactivated or end-capped column cause->solution3 Reduces available silanols result Result: Improved Peak Symmetry solution1->result solution2->result solution3->result

Caption: Troubleshooting logic for HPLC peak tailing of amine compounds.

References

  • Shah, P., et al. (2014). A review on forced degradation studies for drug substances and drug products.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. American Pharmaceutical Review, 10(1), 60-68.
  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]

  • Development and validation of analytical method for estimation of fluoxetine hydrochloride in oral solution. (n.d.). JOCPR. Retrieved from [Link]

  • (N.d.). ResearchGate. Retrieved from [Link]

  • S, S. (n.d.). Development of a Stability-Indicating HPLC Method for Simultaneous Determination of Olanzapine and Fluoxetine in Combined Dosage. Retrieved from [Link]

  • (2025). ResearchGate. Retrieved from [Link]

  • (N.d.). PubMed. Retrieved from [Link]

  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • (N.d.). PubMed. Retrieved from [Link]

  • (N.d.). Scribd. Retrieved from [Link]

  • (2025). Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide. Royal Society of Chemistry. Retrieved from [Link]

  • (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. IKEV. Retrieved from [Link]

  • ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • (N.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. Retrieved from [Link]

  • (2024). Toxicokinetics of the Antidepressant Fluoxetine and Its Active Metabolite Norfluoxetine in Caenorhabditis elegans and Their Comparative Potency. PubMed Central. Retrieved from [Link]

  • (N.d.). ResearchGate. Retrieved from [Link]

  • (N.d.). PubMed. Retrieved from [Link]

  • (1992). Analysis of Fluoxetine and Its Metabolite Norfluoxetine in Serum by Reversed-Phase HPLC, with Ultraviolet Detection. Taylor & Francis eBooks. Retrieved from [Link]

  • (2023). Formation of Oxidative Compounds during Enzymatic Hydrolysis of Byproducts of the Seafood Industry. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Fluoxetine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of fluoxetine. It provides field-proven insights and evidence-based solutions to common challenges encountered during the synthetic process. Our focus is on the causality behind experimental choices to empower you to troubleshoot and optimize your reaction conditions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the synthesis of fluoxetine, providing a foundational understanding of the key strategic decisions in the process.

Q1: What are the principal synthetic routes to fluoxetine?

A1: The synthesis of fluoxetine, (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, typically converges on two key transformations: the formation of the N-methyl-3-phenyl-3-hydroxypropanamine intermediate and the subsequent etherification reaction.

The most established route, originally developed by Eli Lilly & Co., involves a Mannich reaction of acetophenone, formaldehyde, and methylamine to produce a β-aminoketone.[1] This ketone is then reduced to the corresponding alcohol, 3-(methylamino)-1-phenylpropanol. The final key step is a nucleophilic aromatic substitution (SNAr) reaction to form the characteristic diaryl ether bond.[1][2]

Alternative strategies have been developed to improve yield, enantioselectivity, and process safety. These include routes starting from 3-benzoylpropionic acid, which undergoes reduction, lactonization, and a Hoffman rearrangement,[2] and asymmetric syntheses designed to produce specific enantiomers, such as the (R)-fluoxetine.[3]

Q2: How do I select the optimal base and solvent for the critical etherification (SNAr) step?

A2: The etherification of 3-(methylamino)-1-phenylpropanol with an activated aryl halide like 1-chloro-4-(trifluoromethyl)benzene is arguably the most critical and challenging step. The choice of base and solvent is interdependent and crucial for success.

  • Bases: Strong, non-nucleophilic bases are required to deprotonate the secondary alcohol, forming a potent nucleophile.

    • Sodium Hydride (NaH): A very strong base often used in aprotic polar solvents like DMSO or dimethylacetamide (DMAC).[1][2] It drives the reaction to completion by irreversibly forming hydrogen gas.

    • Potassium t-Butoxide (KOtBu): Another strong, sterically hindered base effective in solvents like N-methylpyrrolidone (NMP) or DMSO.[4] However, it can potentially lead to side products.[5]

    • Alkali Metal Hydroxides (NaOH, KOH): Can be effective, particularly in high-boiling point polar aprotic solvents like sulfolane or DMSO, often at elevated temperatures (90-125°C).[6] Phase-transfer catalysts may be required.

  • Solvents: The solvent must be aprotic and polar enough to dissolve the intermediates and facilitate the SNAr reaction.

    • DMSO, DMAC, NMP: High-boiling, polar aprotic solvents are excellent choices for dissolving the alkoxide intermediate and promoting the reaction, which often requires heat.[2][4][6]

    • Tetrahydrofuran (THF): Can be used, but its lower boiling point may limit the reaction temperature.[7]

The optimal combination depends on factors like reaction scale, safety considerations (NaH is highly flammable), and desired reaction time. For laboratory scale, NaH in DMSO is a common and effective choice.[3]

Q3: What are the critical parameters for the reduction of the β-aminoketone intermediate?

A3: The reduction of the ketone in 3-(methylamino)-1-phenylpropanone to the corresponding alcohol is a standard transformation, but control is key to high yield and purity.

  • Reducing Agent: Sodium borohydride (NaBH₄) is the most common and practical choice for this reduction, typically performed in an alcoholic solvent like methanol or ethanol.[7][8] It is selective for the ketone in the presence of the phenyl group. Catalytic hydrogenation (e.g., with Pt-Pd/C) is an alternative method.[4]

  • Temperature: The reduction with NaBH₄ is exothermic. The reaction should be cooled, often to 10-15°C, during the addition of the borohydride to control the reaction rate and prevent side reactions.[7]

  • pH Control: During workup, the pH must be carefully adjusted. Acidification (e.g., with HCl) is necessary to quench excess reductant and protonate the product for extraction.[9]

Q4: How can I minimize the formation of impurities?

A4: Impurity control is paramount for producing pharmaceutically acceptable fluoxetine HCl. Impurities can arise from starting materials or side reactions.[10][11]

  • Starting Material Purity: Use high-purity 4-chlorobenzotrifluoride. Impurities in this starting material are a primary source of related byproducts.[10]

  • Control of SNAr Conditions: Overheating or excessively long reaction times in the etherification step can lead to degradation and byproduct formation.[6] Following reaction progress by TLC or HPLC is crucial to avoid this.

  • Purification of Intermediates: Purifying the 3-(methylamino)-1-phenylpropanol intermediate before the SNAr reaction is highly effective at preventing the carry-through of impurities.[10][11]

  • Final Recrystallization: The final and most effective purification step is the recrystallization of the fluoxetine hydrochloride salt. Solvents like toluene or ethyl acetate are commonly used to yield a high-purity product (>99%).[6]

Q5: What are the best practices for the final salt formation and purification?

A5: The conversion of the fluoxetine free base to its hydrochloride salt is the final step that facilitates purification and improves stability.

  • Anhydrous Conditions: The reaction should be performed under anhydrous conditions to prevent the incorporation of water into the crystal lattice. A solution of anhydrous HCl in a solvent like ether, isopropanol, or ethyl acetate is typically used.[2][8]

  • Solvent Selection: The fluoxetine free base is dissolved in a non-polar solvent in which the hydrochloride salt is insoluble, such as ether, toluene, or tert-butyl methyl ether.[8][12] Upon addition of the HCl solution, the salt precipitates.

  • Controlled Precipitation: Cooling the mixture after HCl addition (e.g., to 0-5°C) promotes complete precipitation and maximizes yield.[7]

  • Washing and Drying: The precipitated salt should be thoroughly washed with a non-polar solvent (like ether or heptane) to remove any residual soluble impurities before drying under vacuum.[4][8]

Part 2: Troubleshooting Guide

This guide uses a question-and-answer format to address specific experimental failures, explaining the underlying causes and providing actionable solutions.

Problem: My SNAr etherification reaction has a low yield or fails to proceed to completion.

This is the most common and multifaceted issue in fluoxetine synthesis. Below are the likely causes and their corresponding solutions.

  • Potential Cause A: Incomplete deprotonation of the alcohol.

    • Why it happens: The secondary alcohol on 3-(methylamino)-1-phenylpropanol must be fully deprotonated to form the nucleophilic alkoxide. Insufficient or degraded base will result in unreacted starting material. Sodium hydride (NaH), in particular, can be deactivated by moisture.

    • How to fix it:

      • Verify Base Activity: Use fresh, high-quality NaH (or other base). If using NaH, ensure it is a dry powder and not a clumpy, grayish solid.

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Distill solvents like DMSO or THF from a suitable drying agent (e.g., CaH₂) before use.[3]

      • Sufficient Equivalents: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation.

      • Allow Sufficient Time: Allow the deprotonation step to proceed for a sufficient amount of time (e.g., 1 hour at an elevated temperature like 60-80°C) before adding the aryl halide.[3][13]

  • Potential Cause B: Reaction temperature is too low or reaction time is too short.

    • Why it happens: Nucleophilic aromatic substitution is an activated process that often requires significant thermal energy to overcome the activation barrier, especially with a less reactive halide like 4-chlorobenzotrifluoride.

    • How to fix it:

      • Increase Temperature: The reaction is often run at elevated temperatures, ranging from 80°C to 140°C, depending on the solvent and base system.[4][6][8]

      • Monitor Reaction Progress: Use TLC or HPLC to monitor the disappearance of the starting material. Some protocols report reaction times of 3 to 24 hours.[4][6] Do not rely on a fixed time; react until completion.

  • Potential Cause C: Side reactions are consuming the reactants.

    • Why it happens: If using a base like potassium t-butoxide with 4-chlorobenzotrifluoride, a potential side reaction is the formation of 4-benzotrifluoride t-butyl ether, which consumes the base and reduces the yield of the desired product.[5]

    • How to fix it:

      • Change the Base: If this side reaction is suspected, switching to sodium hydride (NaH) is a common solution, as it does not introduce a competing nucleophile.[5]

      • Control Temperature: Avoid excessive temperatures, which can promote decomposition and other side reactions.

Problem: The final fluoxetine HCl product is difficult to purify and fails to meet purity specifications (>99%).

  • Potential Cause A: Impurities from starting materials are carried through.

    • Why it happens: Impurities present in the 3-(methylamino)-1-phenylpropanol or 4-chlorobenzotrifluoride starting materials can react in parallel to form structurally similar byproducts that are difficult to separate by simple recrystallization.[10][11]

    • How to fix it:

      • Analyze Starting Materials: Use GC/MS or HPLC to confirm the purity of your starting materials before beginning the synthesis.

      • Purify the Intermediate: If the 3-(methylamino)-1-phenylpropanol intermediate is impure, consider purifying it by column chromatography or distillation before the SNAr step. This is a highly effective strategy.[10]

  • Potential Cause B: The recrystallization solvent and procedure are suboptimal.

    • Why it happens: The goal of recrystallization is to dissolve the product in a hot solvent in which the impurities are either highly soluble (and remain in the mother liquor) or insoluble (and can be filtered off hot). An incorrect solvent choice will result in poor purification.

    • How to fix it:

      • Solvent Screening: Test different solvents. Toluene and ethyl acetate are reported to be effective for crystallizing fluoxetine HCl.[6] A mixture of solvents, such as isopropanol and tert-butyl methyl ether, can also be effective.[8]

      • Slow Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then further cool in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

      • Multiple Recrystallizations: If the product is still impure after one recrystallization, a second one may be necessary, although this will result in some loss of yield.

Part 3: Protocols, Data, and Visualizations
Experimental Protocol: SNAr Etherification and Salt Formation

This protocol is a representative example based on common literature procedures.[2][3][6] Researchers must adapt it based on their specific laboratory conditions and scale.

Step 1: Deprotonation of 3-(Methylamino)-1-phenylpropanol

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dimethyl sulfoxide (DMSO).

  • Add 3-(methylamino)-1-phenylpropanol (1.0 eq).

  • Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at room temperature. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Heat the mixture to 60-80°C and stir for 1 hour. Hydrogen gas evolution should be observed. The reaction is complete when gas evolution ceases.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • To the resulting alkoxide solution, add 1-chloro-4-(trifluoromethyl)benzene (1.1 eq) dropwise via syringe.

  • Increase the temperature to 100-120°C and maintain for 4-20 hours.[6]

  • Monitor the reaction progress by TLC or HPLC until the starting alcohol is consumed.

Step 3: Workup and Isolation of Fluoxetine Free Base

  • Cool the reaction mixture to room temperature.

  • Very slowly and carefully quench the reaction by adding cold water. Caution: This can be highly exothermic if excess NaH is present.

  • Add toluene and stir vigorously. Separate the organic layer.

  • Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude fluoxetine free base as an oil.

Step 4: Formation and Purification of Fluoxetine Hydrochloride

  • Dissolve the crude fluoxetine oil in a minimal amount of a suitable solvent, such as tert-butyl methyl ether or toluene.[8]

  • Slowly add a solution of anhydrous HCl in isopropanol (or another suitable solvent) dropwise with stirring.

  • A white precipitate of fluoxetine hydrochloride will form.

  • Cool the suspension in an ice bath for 1 hour to ensure complete precipitation.

  • Filter the solid product, wash with cold tert-butyl methyl ether or heptane, and dry under vacuum to yield pure fluoxetine HCl.[4][8]

Data Presentation: Comparison of SNAr Reaction Conditions
BaseSolventTemperature (°C)Time (h)Typical YieldReference
Sodium Hydride (NaH)DMSO80 - 1001 - 4~78%[3]
Potassium t-ButoxideNMP1403Not specified[4]
Cesium Carbonate / CuBrXylenes13016~71% (crude salt)[8]
Potassium Hydroxide (KOH)DMSO50 - 1204 - 20Not specified[6]
Visualizations

Fluoxetine_Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Etherification (SNAr) cluster_3 Step 4: Purification A Acetophenone + Formaldehyde + Methylamine B Mannich Reaction A->B Reagents C 3-(Methylamino)-1-phenylpropanone (β-Aminoketone) B->C D Reduction C->D E 3-(Methylamino)-1-phenylpropanol (Alcohol Intermediate) D->E F Deprotonation (e.g., NaH in DMSO) E->F G SNAr Reaction with 4-Chlorobenzotrifluoride F->G H Fluoxetine Free Base G->H I Salt Formation (Anhydrous HCl) H->I J Recrystallization I->J K Pure Fluoxetine HCl J->K

Caption: General synthetic workflow for fluoxetine production.

SNAr_Troubleshooting Start Low Yield in SNAr Reaction? Check_Base Is the base active and were conditions anhydrous? Start->Check_Base Check_Temp Was the reaction temperature high enough (e.g., >100°C)? Check_Base->Check_Temp  Yes   Sol_Base Solution: Use fresh, dry base (NaH) and anhydrous solvents. Check_Base->Sol_Base  No   Check_Time Was the reaction monitored to completion by TLC/HPLC? Check_Temp->Check_Time  Yes   Sol_Temp Solution: Increase reaction temperature and monitor. Check_Temp->Sol_Temp  No   Sol_Time Solution: Extend reaction time until starting material is consumed. Check_Time->Sol_Time  No   End Yield Optimized Check_Time->End  Yes   Sol_Base->End Sol_Temp->End Sol_Time->End

Sources

Technical Support Center: Synthesis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important phenoxypropanamine analog. Drawing upon established principles of organic chemistry and field-proven insights, this document provides a structured approach to identifying, understanding, and mitigating the formation of common impurities.

Troubleshooting Guide: Impurity Profiling & Mitigation

This section addresses specific experimental observations in a question-and-answer format, providing causal explanations and actionable solutions to common synthetic hurdles.

Q1: My final product analysis (HPLC/LC-MS) shows a significant peak corresponding to unreacted 4-(trifluoromethyl)phenol. What are the likely causes and how can I improve conversion?

Probable Cause(s):

The presence of unreacted 4-(trifluoromethyl)phenol typically points to incomplete Williamson ether synthesis. This can be attributed to several factors:

  • Insufficiently Basic Conditions: 4-(Trifluoromethyl)phenol has a pKa of approximately 10. For complete deprotonation to the more nucleophilic phenoxide, the base used must be sufficiently strong. Weaker bases like potassium carbonate (K₂CO₃) may not drive the equilibrium fully to the phenoxide side, especially in certain solvents.[1][2]

  • Poor Nucleophilicity: Even if the phenoxide is formed, its reactivity can be hampered by solvent choice. Protic solvents (e.g., ethanol) can solvate the phenoxide ion, reducing its nucleophilic strength.

  • Inactive Alkylating Agent: The 3-carbon electrophile (e.g., 3-chloropropanenitrile or 3-bromopropanenitrile) may have degraded due to improper storage or be of poor quality.

  • Suboptimal Reaction Temperature: The Williamson ether synthesis is an Sₙ2 reaction, and while heating is often required, insufficient temperature can lead to sluggish and incomplete reactions.[1]

Recommended Solutions:

  • Choice of Base: For robust and complete deprotonation of the phenol, consider using a stronger base such as sodium hydride (NaH) or potassium hydride (KH).[2] These irreversibly deprotonate the phenol, driving the reaction forward.[3]

  • Solvent Selection: Employ a polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1][2] These solvents effectively solvate the cation (Na⁺ or K⁺) but not the phenoxide anion, enhancing its nucleophilicity.

  • Optimize Reaction Conditions: Gradually increase the reaction temperature, monitoring the reaction progress by TLC or HPLC to find the optimal balance between reaction rate and impurity formation.

  • Verify Reagent Quality: Ensure the alkylating agent is pure and active. If necessary, purify it before use.

Q2: I'm observing an unexpected isomer in my final product with the same mass as my target compound. Where could this be coming from?

Probable Cause(s):

The most likely source of a structural isomer is the use of impure starting materials.

  • Positional Isomers of the Phenol: The commercial 4-(trifluoromethyl)phenol may contain isomeric impurities, such as 2-(trifluoromethyl)phenol or 3-(trifluoromethyl)phenol. These isomers will participate in the ether synthesis, leading to the corresponding positional isomers in the final product, namely 3-(2-(trifluoromethyl)phenoxy)propan-1-amine and 3-(3-(trifluoromethyl)phenoxy)propan-1-amine. These impurities are often mentioned in the context of fluoxetine synthesis.[4][5][6]

  • C-Alkylation vs. O-Alkylation: A common side reaction with phenoxides is C-alkylation, where the electrophile attaches to the aromatic ring instead of the oxygen atom.[1][2] This results in an isomer with a different connectivity. While O-alkylation is generally favored, the ratio can be influenced by the solvent and counter-ion.

Recommended Solutions:

  • Starting Material Purity Check: Always analyze the purity of your starting 4-(trifluoromethyl)phenol by HPLC, GC, or NMR before beginning the synthesis. If significant isomeric impurities are present, purification by recrystallization or chromatography is necessary.

  • Favor O-Alkylation: To minimize C-alkylation, polar aprotic solvents (DMF, DMSO) are recommended as they promote the desired O-alkylation pathway.

Q3: My reaction yield is low, and I've isolated an alkene byproduct. Why is this happening and what conditions should I change?

Probable Cause(s):

The formation of an alkene is a classic indicator that the E2 (elimination) pathway is competing with the desired Sₙ2 (substitution) reaction.[7] This is particularly problematic under the following conditions:

  • Sterically Hindered Reagents: While you are likely using a primary alkyl halide, high steric hindrance on the base or phenoxide can favor elimination.[1][3]

  • High Reaction Temperatures: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at elevated temperatures.[1]

  • Strong, Bulky Bases: Using a very strong and sterically hindered base can preferentially abstract a proton, leading to elimination rather than facilitating substitution.

Recommended Solutions:

  • Control the Temperature: Lowering the reaction temperature generally favors the Sₙ2 reaction over E2.[1] Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Alkyl Halide: Ensure you are using a primary alkyl halide (e.g., 1-bromo-3-chloropropane or 3-bromopropanenitrile). Secondary or tertiary halides will almost exclusively yield the elimination product.[3][8]

  • Base Selection: Use a strong, but not excessively hindered, base. Sodium hydride is often a good choice.[2][3]

Q4: During the nitrile reduction step, I'm seeing higher molecular weight impurities. What are these and how can I prevent them?

Probable Cause(s):

If you are synthesizing the target amine via the reduction of 3-(4-(trifluoromethyl)phenoxy)propanenitrile, the formation of secondary and tertiary amines is a well-known side reaction.[9] This occurs when the newly formed primary amine product attacks the intermediate imine species, leading to dimerization and subsequent reduction.

Recommended Solutions:

  • Catalytic Hydrogenation Conditions: When using catalytic hydrogenation (e.g., H₂ with Raney Nickel or Pd/C), the addition of ammonia (or ammonium hydroxide) to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[9]

  • Choice of Reducing Agent: Using a hydride reducing agent like lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like diethyl ether or THF is a very effective method for reducing nitriles to primary amines.[10][11][12] This method typically gives cleaner conversions to the primary amine compared to some catalytic hydrogenation setups.

Frequently Asked Questions (FAQs)

  • What is a common synthetic route for this molecule? A prevalent and reliable two-step approach is often employed:

    • Williamson Ether Synthesis: Reacting 4-(trifluoromethyl)phenol with a 3-carbon electrophile containing a nitrile, such as 3-bromopropanenitrile, in the presence of a base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).[1][2][7]

    • Nitrile Reduction: The resulting 3-(4-(trifluoromethyl)phenoxy)propanenitrile is then reduced to the primary amine using a potent reducing agent like LiAlH₄ or through catalytic hydrogenation.[11][12] The final product is then isolated as the hydrochloride salt.

  • What are the critical process parameters to control during the synthesis? Temperature, choice of base, and solvent are paramount. In the etherification step, temperature control is crucial to balance reaction rate and minimize the E2 elimination side reaction.[1] In the reduction step, the choice of reducing agent and additives (like ammonia for catalytic hydrogenation) directly impacts the purity profile by preventing the formation of secondary amines.[9]

  • Which analytical techniques are best for identifying these impurities? A combination of methods provides the most comprehensive analysis:

    • HPLC with UV/MS detection: This is the workhorse for purity analysis, allowing for the quantification of known and unknown impurities. Mass spectrometry is essential for identifying the molecular weights of unexpected peaks.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile starting materials and some byproducts.[13]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final product and for characterizing isolated impurities.[14][15]

  • Are there any known degradation pathways for this molecule? Phenoxypropanamines can be subject to degradation under certain conditions:

    • Oxidation: The primary amine group can be susceptible to oxidation.[16]

    • Hydrolysis: While the ether linkage is generally stable, prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, could potentially cleave it, reforming 4-(trifluoromethyl)phenol.[15]

    • Photodegradation: Exposure to UV or visible light can be a degradation pathway for related antidepressant drugs.[16] It is advisable to store the compound protected from light.

Data & Protocols

Table 1: Summary of Common Impurities
Impurity NameCommon OriginMolecular Weight (Free Base)
4-(Trifluoromethyl)phenolUnreacted Starting Material162.11 g/mol
3-(2-(Trifluoromethyl)phenoxy)propan-1-amineIsomeric Starting Material219.20 g/mol
3-(3-(Trifluoromethyl)phenoxy)propan-1-amineIsomeric Starting Material219.20 g/mol
Bis(3-(4-(trifluoromethyl)phenoxy)propyl)amineNitrile Reduction Side Reaction421.38 g/mol
3-(4-(Trifluoromethyl)phenoxy)propanenitrileUnreacted Intermediate215.17 g/mol
Protocol: General HPLC Method for Purity Assessment

This protocol provides a starting point for method development and should be optimized for your specific instrumentation and impurity profile.

  • Column: C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the hydrochloride salt in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Visualized Synthetic & Troubleshooting Workflows

Diagram 1: Synthetic Pathway & Impurity Formation

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Nitrile Reduction phenol 4-(Trifluoromethyl)phenol intermediate 3-(4-(Trifluoromethyl)phenoxy) propanenitrile phenol->intermediate Base (e.g., NaH) Solvent (e.g., DMF) unreacted_phenol Impurity: Unreacted Phenol phenol->unreacted_phenol c_alkylation Impurity: C-Alkylated Isomer phenol->c_alkylation alkyl_nitrile 3-Bromopropanenitrile alkyl_nitrile->intermediate alkyl_nitrile->c_alkylation elimination Impurity: Alkene Byproduct alkyl_nitrile->elimination High Temp / Strong Base intermediate_ref 3-(4-(Trifluoromethyl)phenoxy) propanenitrile isomeric_phenol Impurity Source: Isomeric Phenol (2-CF3 or 3-CF3) isomeric_phenol->intermediate Leads to Isomeric Product final_product 3-(4-(Trifluoromethyl)phenoxy) propan-1-amine secondary_amine Impurity: Secondary/Tertiary Amines final_product->secondary_amine Reaction with Imine Intermediate intermediate_ref->final_product Reducing Agent (e.g., LiAlH4 or H2/Catalyst) unreacted_nitrile Impurity: Unreacted Nitrile intermediate_ref->unreacted_nitrile G cluster_mw Mass Analysis cluster_cause Probable Cause start Unexpected Peak in HPLC ms_check Check LC-MS for Molecular Weight (MW) start->ms_check mw_match MW matches Product? ms_check->mw_match mw_start MW matches Starting Material? mw_match->mw_start No cause_isomer Isomeric Impurity (e.g., C-alkylation or from starting phenol) mw_match->cause_isomer Yes mw_high MW > Product? mw_start->mw_high No cause_unreacted Unreacted Starting Material or Intermediate mw_start->cause_unreacted Yes cause_dimer Secondary/Tertiary Amine (from reduction step) mw_high->cause_dimer Yes cause_other Other Byproduct (e.g., elimination) mw_high->cause_other No

Caption: A logical workflow for identifying unknown impurities via LC-MS.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Vuppala, K. C., et al. (2022). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. NIH National Library of Medicine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fluoxetine-impurities. Retrieved from [Link]

  • Google Patents. (1990). EP0380924A1 - Process for the preparation of fluoxetine hydrochloride.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Journal of Chemical Education. (1999). The Synthesis of NMP, a Fluoxetine (Prozac®) Precursor, in the Introductory Organic Laboratory. pubs.acs.org. Retrieved from [Link]

  • Franklin, A., & Nelson, E. (2018). Synthesis of Fluoxetine. Bridgewater College Digital Commons. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Veeprho. (n.d.). N-Methyl-3-phenyl-3-(2-(trifluoromethyl)phenoxy)propan-1-amine Hydrochloride. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Jones, C. K., et al. (2018). Classics in Chemical Neuroscience: Fluoxetine (Prozac). NIH National Library of Medicine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • DR JCR BIO. (n.d.). Fluoxetine Archives. Retrieved from [Link]

  • Google Patents. (1992). US5166437A - Process for the preparation of fluoxetine.
  • Al-Majed, A. A., & Belal, F. (2015). New Spectrophotometric and Fluorimetric Methods for Determination of Fluoxetine in Pharmaceutical Formulations. NIH National Library of Medicine. Retrieved from [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. Retrieved from [Link]

  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved from [Link]

  • Haddenham, D., et al. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-Fluoxetine. PubChem Compound Database. Retrieved from [Link]

  • Macias-Gall, M., et al. (2021). Bacterial degradation of the anti-depressant drug fluoxetine produces trifluoroacetic acid and fluoride ion. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • ResearchGate. (2019). NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]

  • Roman, I., et al. (2024). An Overview of Degradation Strategies for Amitriptyline. Semantic Scholar. Retrieved from [Link]

  • Digital Commons @ BAU. (2019). NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM. Retrieved from [Link]

  • Sinyakova, N. A., et al. (2018). Effects of Fluoxetine and Potential Antidepressant 8-Trifluoromethyl 1,2,3,4,5-Benzopentathiepin-6-Amine Hydrochloride (TC-2153) on Behavior of Danio Rerio Fish... PubMed. Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of Fluoxetine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the analysis of fluoxetine and its analogs. As a leading selective serotonin reuptake inhibitor (SSRI), fluoxetine's prevalence in the environment has made understanding its fate and degradation critical. This guide is designed for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific reasoning and field-proven insights to navigate the complexities of degradation studies. Here, we address common challenges and frequently asked questions in a direct Q&A format, ensuring your experiments are built on a foundation of scientific integrity and technical accuracy.

Part 1: Photodegradation of Fluoxetine

Photodegradation is a primary abiotic degradation route for fluoxetine in sunlit surface waters. Understanding this pathway is crucial for environmental risk assessment.

Troubleshooting Guide: Photodegradation Experiments

Question: My fluoxetine photodegradation rate is much slower than reported in the literature. What are the potential causes?

Answer: This is a common issue that can often be traced back to several key experimental variables:

  • Light Source Mismatch: The literature often uses high-intensity, specific wavelength lamps (e.g., mercury or xenon arc lamps) to accelerate degradation. If you are using a broad-spectrum solar simulator or natural sunlight, the photon flux reaching the sample will be different. It is critical to measure and report the light intensity (in W/m² or einsteins/m²/s) and spectral output of your system.

  • Matrix Effects: The composition of your sample matrix has a profound impact. Dissolved organic matter (DOM), such as humic acids, can act as a photosensitizer, accelerating degradation. Conversely, DOM can also absorb photons before they reach the fluoxetine molecule, causing a "screening" effect that slows degradation. The presence of ions like nitrate can also enhance photodegradation through the generation of hydroxyl radicals. Ensure your sample matrix (e.g., ultrapure water, river water, buffer) is well-defined and consistent.

  • pH of the Solution: Fluoxetine's speciation is pH-dependent (pKa ≈ 10). At environmentally relevant pH (6-8), it exists predominantly in its protonated, cationic form. This form may have a different light absorption spectrum and quantum yield compared to the free base, thereby affecting the degradation rate. Verify and buffer the pH of your solution throughout the experiment.

Question: I am seeing poor reproducibility between my photodegradation replicate experiments. How can I improve this?

Answer: Poor reproducibility often stems from inconsistent experimental conditions. To improve it:

  • Standardize Vessel Geometry: Use quartz vessels of identical shape, size, and wall thickness. Quartz is essential as it is transparent to a wide range of UV wavelengths, unlike Pyrex glass which can filter out shorter, more energetic wavelengths.

  • Ensure Uniform Irradiation: Position your samples on a turntable or use a carousel photoreactor to ensure each replicate receives an equal and uniform dose of light. A single, static position can lead to "hot spots" of irradiation.

  • Control Temperature: Photoreactors can generate significant heat. This can introduce thermal degradation pathways or alter reaction kinetics. Use a water bath or cooling fan to maintain a constant, monitored temperature throughout the experiment.

  • Monitor Lamp Output: The output of arc lamps can decrease over time. Periodically calibrate your light source using chemical actinometry (e.g., p-nitroanisole/pyridine system) to ensure consistent photon delivery between experiments.

Frequently Asked Questions (FAQs): Photodegradation

Question: What is the primary mechanism of fluoxetine photodegradation?

Answer: Fluoxetine undergoes direct and indirect photolysis.

  • Direct Photolysis: The fluoxetine molecule itself absorbs a photon, leading to its excitation and subsequent chemical transformation. The key reaction is the cleavage of the C-O ether bond, which is considered the most labile point in the molecule under UV irradiation.

  • Indirect Photolysis: Other substances in the water, known as photosensitizers (like humic acids or nitrate ions), absorb light and produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These ROS then attack and degrade the fluoxetine molecule. In most natural waters, indirect photolysis is a significant, if not dominant, degradation pathway.

Question: What are the major transformation products (TPs) of fluoxetine photodegradation?

Answer: The primary degradation pathway involves the N-demethylation of fluoxetine to form its main active metabolite, norfluoxetine. Further degradation proceeds through pathways like the cleavage of the ether bond and the oxidation of the trifluoromethyl-substituted aromatic ring. While many TPs have been identified, their formation is highly dependent on the specific conditions (pH, matrix, light source).

Diagram: Simplified Photodegradation Pathway of Fluoxetine

G fluoxetine Fluoxetine norfluoxetine Norfluoxetine fluoxetine->norfluoxetine Direct/Indirect Photolysis (N-demethylation) ether_cleavage Ether Cleavage Products fluoxetine->ether_cleavage Direct Photolysis (C-O Cleavage) oxidation_products Oxidation Products norfluoxetine->oxidation_products •OH Attack G prep Prepare 1 mg/mL Fluoxetine Stock stress Apply Stress Conditions (Acid, Base, Oxidative) prep->stress neutralize Neutralize (Acid/Base Samples) stress->neutralize analyze HPLC-UV/MS Analysis neutralize->analyze evaluate Evaluate Data (Identify Degradants) analyze->evaluate

Caption: Workflow for a typical forced degradation study.

Data Summary Table: Fluoxetine Stability

The following table summarizes the expected stability of fluoxetine under standard ICH stress conditions. The extent of degradation can vary significantly based on the exact conditions (temperature, duration, reagent concentration).

Stress ConditionReagentExpected OutcomePrimary Degradation Product(s)
Acidic Hydrolysis 0.1 M HCl, 80°CGenerally StableMinimal to no degradation observed.
Basic Hydrolysis 0.1 M NaOH, 80°CGenerally StableMinimal to no degradation observed.
Oxidation 3% H₂O₂, RTDegradation OccursN-oxide and hydroxylated derivatives.
Photolytic UV/Visible LightDegradation OccursNorfluoxetine, ether cleavage products.
Thermal >100°C (Dry Heat)Generally StableSignificant degradation requires extreme heat.

This table is a generalized summary. Researchers must perform their own studies to confirm results for their specific drug product formulation and conditions.

References

  • Title: Photodegradation of fluoxetine in aqueous solution: influencing factors and degradation pathways. Source: Water Research URL: [Link]

  • Title: Photodegradation of fluoxetine in waters: influence of dissolved organic matter and nitrate. Source: Environmental Science and Pollution Research International URL: [Link]

  • Title: Photodegradation of fluoxetine in aqueous solutions by UV and UV/H2O2. Source: Chemical Engineering Journal URL: [Link]

  • Title: On the environmental fate of fluoxetine and its pharmacologically active metabolite norfluoxetine. Source: Environmental Science & Technology URL: [Link]

  • Title: Photodegradation of the antidepressant drug fluoxetine in aqueous solution. Source: Chemosphere URL: [Link]

  • Title: Biodegradability of Fluoxetine, Citalopram, and their Main Metabolites in a Laboratory-Scale Membrane Bioreactor. Source: Water, Air, & Soil Pollution URL: [Link]

  • Title: The effects of the antidepressant fluoxetine on the physiology and behavior of a stream fish. Source: Ecotoxicology and Environmental Safety URL: [Link]

  • Title: Sorption and biodegradation of the antidepressant fluoxetine in sludge-amended soil. Source: Journal of Environmental Quality URL: [Link]

  • Title: Fate of the antidepressant fluoxetine and its metabolite norfluoxetine in an urban estuary. Source: Marine Pollution Bulletin URL: [Link]

Avoiding side reactions in the synthesis of fluoxetine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Fluoxetine Hydrochloride

A Guide for Development Professionals on Mitigating Side Reactions

Welcome to the technical support center for the synthesis of fluoxetine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this widely recognized selective serotonin reuptake inhibitor (SSRI). Our focus is to provide practical, in-depth solutions to common challenges, particularly the avoidance of side reactions that can impact yield, purity, and scalability. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the key stages of fluoxetine synthesis. The most common modern synthetic routes converge on the crucial SNAr (Nucleophilic Aromatic Substitution) reaction to form the diaryl ether bond. Our troubleshooting guide will focus heavily on this critical step.

Q1: My SNAr reaction for the etherification step is showing low yield and multiple byproducts. What are the most likely causes?

This is the most common challenge in fluoxetine synthesis. The core reaction involves coupling N-methyl-3-hydroxy-3-phenylpropylamine (MHPPA) with an activated aryl halide, typically 4-chlorobenzotrifluoride, in the presence of a strong base.[1][2] Low yields and impurities often stem from suboptimal reaction conditions.

Core Causality: The hydroxyl group of MHPPA must be deprotonated to form a potent nucleophile (an alkoxide). This alkoxide then attacks the electron-deficient aromatic ring. Side reactions occur when the base, solvent, or temperature are not properly controlled, or when starting materials contain reactive impurities.[3][4]

Troubleshooting Steps:

  • Choice of Base: The base must be strong enough to deprotonate the alcohol but should not introduce competing reactions.

    • Sodium Hydride (NaH): An excellent choice. It's a non-nucleophilic base that irreversibly deprotonates the alcohol, producing hydrogen gas which bubbles out of the reaction.[5] This drives the formation of the required alkoxide. Caution: NaH is highly reactive and requires a dry, inert atmosphere (Nitrogen or Argon).

    • Potassium tert-butoxide (KOtBu): Another effective, strong, non-nucleophilic base. It is often more soluble in organic solvents than NaH. However, its use has been associated with the formation of 4-benzotrifluoride t-butyl ether as a byproduct under certain conditions.[4][6]

    • Alkali Metal Hydroxides (KOH, NaOH): Can be used, particularly with a phase-transfer catalyst or in solvents like sulfolane.[1] However, the presence of water from the hydroxide can lead to competing hydrolysis reactions of the aryl halide.

  • Solvent Selection: The solvent must be aprotic and polar to dissolve the reagents and stabilize the charged intermediate of the SNAr mechanism.

    • Sulfolane: A highly effective solvent for this reaction, often used with potassium hydroxide. It facilitates the reaction at temperatures between 90-130°C, leading to high purity and yield in short reaction times.[1]

    • Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): Common choices, but can be problematic. DMF can decompose at high temperatures, and some patents note that its use with sodium hydride can lead to the formation of byproducts that complicate crystallization.[7][8]

  • Temperature Control: Temperature is a critical parameter.

    • Too low, and the reaction rate will be impractically slow.

    • Too high (e.g., >130°C), and the risk of thermal degradation and byproduct formation increases significantly. A typical range is 90-125°C, depending on the solvent and base system.[1]

Q2: I've identified an impurity with a mass corresponding to the elimination of the trifluoromethylphenoxy group. How can I prevent this?

This suggests an elimination side reaction is occurring, competing with the desired substitution. This is more likely if the intermediate formed can stabilize a double bond.

Mechanistic Insight: While the primary pathway is SNAr, under strongly basic conditions and at elevated temperatures, an E2-type elimination can be favored. The alkoxide, acting as a base, could potentially facilitate elimination, although this is less common than other side reactions in this specific synthesis. A more likely source of elimination-type products is the degradation of starting materials or the product itself under harsh conditions.

Preventative Measures:

  • Strict Temperature Control: Avoid exceeding the recommended temperature range for your specific solvent/base system. Use a well-calibrated temperature controller and ensure even heating of the reaction vessel.

  • Minimize Reaction Time: Monitor the reaction progress using TLC or HPLC. Once the starting material is consumed, proceed with the workup promptly to avoid prolonged exposure of the product to harsh conditions. Some optimized procedures achieve completion in under an hour.[1]

  • Base Stoichiometry: Use the minimum required excess of base. A large excess can promote unwanted side reactions.

Q3: How can I ensure the synthesis of a single enantiomer, such as (R)-fluoxetine, with high enantiomeric excess (ee)?

Racemic fluoxetine is a mixture of (R)- and (S)-enantiomers. While marketed as a racemate, the enantiomers have different pharmacological profiles.[9][10] Synthesizing an enantiomerically pure version requires introducing chirality early and maintaining it throughout the synthesis.

Strategies for Enantioselective Synthesis:

  • Chiral Reduction of a Ketone Precursor: The most common approach involves the asymmetric reduction of a β-amino ketone precursor to form the chiral alcohol (MHPPA). This is a pivotal step where chirality is introduced.

    • Catalytic Asymmetric Reduction: Utilizes chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction), to stereoselectively deliver a hydride to the ketone. This method can achieve high yields and excellent enantiomeric excess (e.g., 92% ee).[11]

    • Enzymatic Reduction: Biocatalysis using specific enzymes can offer extremely high selectivity under mild conditions.[12]

  • Resolution of Racemic Intermediates: An older but still viable method involves synthesizing the racemic alcohol (MHPPA) and then separating the enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Key Consideration: Once the chiral alcohol is obtained, it is crucial that subsequent reaction steps do not racemize the chiral center. The SNAr reaction, which occurs at the alcohol's oxygen atom and not the chiral carbon, preserves the stereochemistry of the alcohol.

Data Summary & Recommended Protocols

Table 1: Comparison of Conditions for SNAr Etherification
ParameterSystem 1 (Patented)[1]System 2 (Common Lab Scale)[13]System 3 (Alternative)[6]
Base Potassium Hydroxide (KOH)Sodium Hydride (NaH)Potassium tert-butoxide
Solvent SulfolaneDimethylacetamide (DMA) or THFtert-Butyl Alcohol
Catalyst PEG-6000 or 18-crown-6NoneNone
Temperature 90-125°CRoom Temp to RefluxReflux
Typical Time < 1 hour12-16 hours4-6 hours
Reported Purity >99% after crystallizationVariable, requires purificationGood, but potential for byproducts
Key Advantage Fast, high purity, scalableCommon, well-understood reagentsAvoids hazardous NaH
Experimental Protocol: Optimized SNAr Synthesis of Fluoxetine

This protocol is based on an efficient, scalable method and highlights critical control points to minimize side reactions.[1]

Materials:

  • N-methyl-3-hydroxy-3-phenyl propylamine (MHPPA)

  • 1-chloro-4-(trifluoromethyl)benzene

  • Potassium Hydroxide (KOH), pellets

  • Sulfolane

  • Poly(ethylene glycol)-6000 (PEG-6000)

  • Toluene

  • Hydrochloric Acid (concentrated)

  • Ethyl Acetate

Procedure:

  • (Setup) In a reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge sulfolane (2 parts by volume relative to MHPPA). Begin stirring and heat to 90-95°C under a nitrogen atmosphere.

  • (Reagent Addition) To the hot sulfolane, add MHPPA (1 equivalent), followed by powdered KOH (2 equivalents) and PEG-6000 (0.4 equivalents).

  • (SNAr Reaction) Slowly add 1-chloro-4-(trifluoromethyl)benzene (1.2 equivalents) to the mixture while maintaining the temperature at 90-95°C.

    • CRITICAL STEP: Control the addition rate to manage any exotherm.

  • (Reaction & Monitoring) After the addition is complete, raise the temperature to 120-125°C. The reaction is typically complete in under 1 hour. Monitor progress by HPLC to confirm the consumption of MHPPA.

  • (Workup - Quench & Extraction) Cool the reaction mixture to 20-25°C. Add water (approx. 13 parts) and toluene (approx. 13 parts). Stir vigorously.

  • (Acidification & Salt Formation) Slowly add concentrated hydrochloric acid until the pH of the aqueous layer is strongly acidic. The fluoxetine base will move into the toluene layer as its hydrochloride salt.

  • (Isolation) Separate the toluene layer. Reduce the volume of toluene under vacuum at 60-65°C to obtain crude fluoxetine hydrochloride.

  • (Purification) Recrystallize the crude product from a suitable solvent like ethyl acetate or isopropanol to afford pure fluoxetine hydrochloride (>99% purity).[1][2]

Visualizing Reaction Pathways

Diagram 1: Primary Synthetic Pathway (SNAr)

SNAr_Pathway MHPPA N-methyl-3-hydroxy- 3-phenylpropylamine Alkoxide Alkoxide Intermediate MHPPA->Alkoxide + Strong Base (e.g., KOH) - H2O Meisenheimer Meisenheimer Complex (Intermediate) Alkoxide->Meisenheimer Nucleophilic Attack ArylHalide 4-Chlorobenzotrifluoride ArylHalide->Meisenheimer FluoxetineBase Fluoxetine (Base) Meisenheimer->FluoxetineBase Loss of Cl- FluoxetineHCl Fluoxetine HCl (Final Product) FluoxetineBase->FluoxetineHCl + HCl

Caption: The desired SNAr pathway for fluoxetine synthesis.

Diagram 2: Troubleshooting Logic for SNAr Step

Troubleshooting Problem { Problem (Low Yield / Impurities)} Base Check Base Is it dry? Is it non-nucleophilic? Correct stoichiometry? Problem->Base Solvent Check Solvent Is it polar aprotic? Is it dry? Is it stable at Rxn Temp? Problem->Solvent Temp Check Temperature Too high (degradation)? Too low (slow rate)? Even heating? Problem->Temp Purity Check Starting Materials Assay of MHPPA? Assay of Aryl Halide? Presence of water? Problem->Purity Solution Solution: Optimize Conditions Base->Solution Solvent->Solution Temp->Solution Purity->Solution

Caption: Key parameters to investigate for SNAr reaction issues.

References

  • Google Patents. (1990). EP0380924A1 - Process for the preparation of fluoxetine hydrochloride.
  • Google Patents. (2001). WO2001044166A1 - Process for the preparation of fluoxetine hydrochloride.
  • Ring, B. J., Balian, J. D., & Wrighton, S. A. (1998). Human cytochromes mediating N-demethylation of fluoxetine in vitro. PubMed. Retrieved from [Link]

  • Kostrubsky, V. E., et al. (2000). (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes. Drug Metabolism and Disposition.
  • Quick Company. (n.d.). A Process For Preparing Fluoxetine Hydrochloride (Form A). Retrieved from [Link]

  • European Patent Office. (n.d.). EP0380924A1 - Process for the preparation of fluoxetine hydrochloride. Retrieved from [Link]

  • de Fátima, A., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Global Journals. (n.d.). Green Technology Strategy for Fluoxetine Preparation. Retrieved from [Link]

  • Margolis, J. M., et al. (2000). (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes. Semantic Scholar. Retrieved from [Link]

  • Robertson, D. W., et al. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Organic Process Research & Development, 4(5), 344-351. Retrieved from [Link]

  • Google Patents. (1998). WO1998011054A1 - Process for the preparation of fluoxetine.
  • Sanderson, A. J. (2011). Preparation of fluoxetine by multiple flow processing steps. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2000). Identification and Comparison of Impurities in Fluoxetine Hydrochloride Synthesized by Seven Different Routes. Retrieved from [Link]

  • Mohrig, J. R., et al. (1998). The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory. Journal of Chemical Education, 75(10), 1337. Retrieved from [Link]

  • de Fátima, Â., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. ResearchGate. Retrieved from [Link]

  • Wenthur, C. J., Bennett, M. R., & Lindsley, C. W. (2014). Classics in Chemical Neuroscience: Fluoxetine (Prozac). ACS Chemical Neuroscience, 5(1), 14–23. Retrieved from [Link]

  • de Fátima, A., et al. (2005). A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. SciELO. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

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Technical Support Center: Chiral HPLC Separation of Fluoxetine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of fluoxetine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to resolve the enantiomers of fluoxetine using High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to solve challenges effectively. This guide is structured in a practical question-and-answer format to address the specific issues you may encounter in the laboratory.

Core Principles: System Suitability and Method Validation

Before delving into specific troubleshooting scenarios, it is crucial to ground our work in the principles of system suitability. According to the United States Pharmacopeia (USP) General Chapter <621>, system suitability tests are an integral part of chromatographic methods.[1][2][3] They verify that the entire system—including the instrument, column, mobile phase, and analytical operations—is adequate for the intended analysis.[1][4] Key parameters like resolution (Rs), precision (%RSD), column efficiency (N), and tailing factor (T) must be met before any sample analysis is considered valid.[4] This guide is built upon the foundation of achieving and maintaining a suitable system for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Poor or No Enantiomeric Resolution

Question 1: I am not seeing any separation between my fluoxetine enantiomers. What is the most critical first step?

Answer: The most critical factor in any chiral separation is the choice of the Chiral Stationary Phase (CSP). Unlike standard reversed-phase chromatography, there is no universal chiral column.[5] Chiral recognition relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which is governed by specific molecular interactions like hydrogen bonding, dipole-dipole interactions, and steric hindrance.[5]

For fluoxetine, polysaccharide-based CSPs are the most widely successful. Specifically:

  • Amylose-based CSPs: Columns like Chiralpak® AD-H have shown excellent performance.[6][7]

  • Cellulose-based CSPs: Columns such as Chiralcel® OD-H are also effective at resolving fluoxetine enantiomers.[6][7]

Actionable Advice:

  • Verify Your Column Choice: Confirm you are using a polysaccharide-based CSP known to be effective for amines like fluoxetine. A study comparing multiple CSPs found that Chiralcel OD-H and Chiralpak AD-H both provided baseline separation (Rs > 1.5).[6][7][8]

  • Consult Application Notes: Always start by reviewing application notes from column manufacturers, as they provide validated starting conditions. For instance, Daicel has published a method for fluoxetine on CHIRALPAK® IK using a Hexane/Ethanol/DEA mobile phase.[9]

Question 2: I have the correct type of column, but my resolution is still poor (Rs < 1.5). How do I optimize my mobile phase?

Answer: Mobile phase composition is the next most powerful tool for improving chiral resolution. For polysaccharide CSPs in normal-phase mode (the most common for fluoxetine), the mobile phase typically consists of an alkane, an alcohol modifier, and a basic additive.

The Role of the Alcohol Modifier: The alcohol (e.g., isopropanol or ethanol) competes with the analyte for polar interaction sites on the CSP.

  • Too much alcohol: Reduces retention and interaction time, leading to poor resolution.

  • Too little alcohol: Can lead to excessively long retention times and broad peaks.

The Critical Role of the Basic Additive: Fluoxetine is a basic compound. A small amount of a basic additive, like Diethylamine (DEA), is essential for two reasons:

  • Improved Peak Shape: It minimizes undesirable interactions between the basic analyte and acidic silanol groups on the silica support, which are a primary cause of peak tailing.[10]

  • Enhanced Selectivity: The additive can modify the surface of the CSP, influencing the chiral recognition mechanism. For many basic compounds, the presence of a basic additive is required for any separation to occur at all.[11][12]

Troubleshooting Protocol: Mobile Phase Optimization

  • Establish a Baseline: Start with a common mobile phase composition, for example: Hexane / Isopropanol / Diethylamine (98 / 2 / 0.2, v/v/v).[6][7]

  • Adjust Alcohol Content:

    • If peaks are unresolved and elute quickly, decrease the isopropanol percentage (e.g., from 2% down to 1% or 0.5%). This increases retention and allows more time for interaction with the CSP.

    • If retention times are excessively long, cautiously increase the isopropanol percentage.

  • Optimize Additive Concentration: The typical concentration for DEA is 0.1-0.2%.[6][11] Insufficient additive will result in tailing peaks, which directly compromises resolution.

  • Consider Alcohol Type: Switching from isopropanol to ethanol can significantly alter selectivity. Ethanol is more polar and can provide different interactions. An optimized method was developed using a Hexane-Ethanol-DEA mobile phase (95:5:0.1).[9]

ParameterStarting ConditionOptimization StrategyExpected Outcome
CSP Chiralpak® AD-H or OD-HN/ASelection is primary for success.
Mobile Phase Hexane/IPA/DEA (98:2:0.2)Adjust IPA % (0.5-5%)Lower % increases retention & resolution.
Additive 0.2% DEAMaintain 0.1-0.2% for peak shapePrevents tailing, essential for resolution.
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/minIncreases interaction time, may improve Rs.
Temperature Ambient (25 °C)Decrease to 15-20 °COften enhances enantioselectivity.[13]
Category 2: Poor Peak Shape (Tailing, Fronting, Broadening)

Question 3: My fluoxetine peaks are tailing significantly. What is the cause and how do I fix it?

Answer: Peak tailing for a basic compound like fluoxetine is almost always caused by secondary ionic interactions with acidic sites on the stationary phase support (residual silanols).[10] This leads to a mixed-mode retention mechanism where some analyte molecules are retained more strongly, resulting in a tailed peak shape.

Logical Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Tailing Factor > 1.5) check_additive Is a basic additive (e.g., 0.1-0.2% DEA) in the mobile phase? start->check_additive add_additive Action: Add 0.1-0.2% DEA to the mobile phase. check_additive->add_additive No check_column Is the column old or has it been used with acidic modifiers? check_additive->check_column Yes resolved Problem Resolved add_additive->resolved flush_column Action: Flush column per manufacturer's instructions. Consider a dedicated column. check_column->flush_column Yes check_sample Is the sample dissolved in a solvent stronger than the mobile phase? check_column->check_sample No flush_column->resolved dissolve_in_mp Action: Dissolve sample in mobile phase. check_sample->dissolve_in_mp Yes check_sample->resolved No dissolve_in_mp->resolved

Caption: Troubleshooting workflow for peak tailing.

Detailed Explanation:

  • Confirm Basic Additive: As discussed, DEA or a similar amine is crucial. Its absence is the most common cause of tailing for fluoxetine. Studies have shown that without a basic additive, basic analytes can be irreversibly retained on the column.[12]

  • Assess Column History: Polysaccharide CSPs can exhibit "memory effects."[14] If the column was previously used with acidic additives for other analyses, residual acid on the stationary phase can worsen peak shape for basic analytes. It is best practice to dedicate columns to specific mobile phase types (e.g., basic or acidic additives).

  • Check Sample Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[10] Always dissolve your fluoxetine standard and samples in the mobile phase whenever possible.

  • Column Contamination: If the above steps fail, the column inlet frit may be partially blocked, or the head of the column may be contaminated.[15][16] Reversing and flushing the column (as per manufacturer guidelines) may help.[15] A guard column is highly recommended to protect the analytical column.[17][18]

Category 3: Irreproducible Retention Times and Results

Question 4: My retention times are drifting from one injection to the next. What causes this instability?

Answer: Drifting retention times point to an un-equilibrated system or a changing mobile phase composition. Chiral separations are highly sensitive to the precise state of the column and mobile phase.

Key Causes and Solutions:

  • Insufficient Equilibration: Chiral columns, especially when using additives, can require longer equilibration times than standard reversed-phase columns.

    • Protocol: When starting up or after changing mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before the first injection.[10]

  • Mobile Phase Volatility: The typical normal-phase mobile phase for fluoxetine contains highly volatile components (Hexane, DEA).

    • Cause: Selective evaporation of the more volatile components (especially hexane) changes the mobile phase ratio, making it stronger and causing retention times to decrease over a sequence.

    • Solution: Prepare fresh mobile phase daily, keep solvent bottles capped, and use a solvent pre-mixer if available.[10]

  • Temperature Fluctuation: Temperature has a significant effect on chiral recognition.[13]

    • Solution: Use a thermostatted column compartment and ensure the laboratory ambient temperature is stable. A change of even a few degrees can cause noticeable drift.

  • Additive Memory Effects: As mentioned, additives can adsorb to the stationary phase. If you are switching between methods with and without additives, reproducibility will be poor until the column is fully re-equilibrated or cleaned.[14]

Experimental Workflow for Ensuring System Stability

G start Begin Sequence prepare_mp Prepare Fresh Mobile Phase Daily (e.g., Hexane/IPA/DEA) start->prepare_mp equilibrate Equilibrate System (Minimum 30 column volumes) prepare_mp->equilibrate temp_control Set Column Temperature (e.g., 25 °C) equilibrate->temp_control blank_inj Inject Mobile Phase Blank temp_control->blank_inj sst_inj Inject System Suitability Standard (e.g., 5 replicate injections) blank_inj->sst_inj check_sst Check USP <621> Criteria (%RSD of RT & Area < 2.0%) sst_inj->check_sst proceed Proceed with Sample Analysis check_sst->proceed Pass troubleshoot Troubleshoot System (Check for leaks, pump issues, re-equilibrate) check_sst->troubleshoot Fail

Caption: Workflow for achieving a stable chromatographic system.

References

  • Title: General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY Source: US Pharmacopeia URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers Source: PMC - NIH URL: [Link]

  • Title: CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx Source: Slideshare URL: [Link]

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases Source: Springer Link URL: [Link]

  • Title: Comparison of the Performance of Chiral Stationary Phase for Separation of Fluoxetine Enantiomers Source: PubMed URL: [Link]

  • Title: Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases Source: PubMed URL: [Link]

  • Title: Are You Sure You Understand USP <621>? Source: LCGC International URL: [Link]

  • Title: Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases Source: ResearchGate URL: [Link]

  • Title: Troubleshoot Chiral Column Performance: Efficiency & Resolution Source: Daicel Chiral Technologies URL: [Link]

  • Title: Support - Daicel Chiral Technologies Column Care Source: Daicel Chiral Technologies URL: [Link]

  • Title: CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives Source: Daicel Chiral Technologies URL: [Link]

  • Title: Separation of the Two Enantiomers of T-3811ME by Normal-Phase HPLC Using Modified Amylose as Chiral Stationary Source: Journal of Liquid Chromatography & Related Technologies URL: [Link]

  • Title: Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H Source: Daicel Chiral Technologies URL: [Link]

  • Title: The Chiral Resolution of Fluoxetine Source: Chiral Technologies URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - Source: Daicel Chiral Technologies URL: [Link]

  • Title: INSTRUCTION MANUAL FOR DAICEL DCpak® P4VP Source: Leacsa URL: [Link]

  • Title: Troubleshooting Poor Peak Shape and Resolution in HPLC Source: YouTube URL: [Link]

  • Title: Enantiomer separation of fluoxetine on Chiralpak IC using the mobile phase containing acid, base and salt additives Source: ResearchGate URL: [Link]

  • Title: Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines Source: MDPI URL: [https://www.mdpi.com/23 separations-08-00165]([Link] separations-08-00165)

  • Title: Troubleshooting Basics, Part IV: Peak Shape Problems Source: LCGC International URL: [Link]

  • Title: Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives Source: PubMed URL: [Link]

  • Title: INSTRUCTION MANUAL FOR CHIRALPAK® CBH COLUMN Source: HPLC.eu URL: [Link]

  • Title: Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases Source: ResearchGate URL: [Link]

Sources

Technical Support Center: Interpreting NMR Spectra of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the NMR spectra of this compound. Here, we address common challenges and provide in-depth, field-proven insights to ensure the accuracy and integrity of your experimental results.

Introduction: The Molecular Blueprint in NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. For a molecule like this compound, each proton and carbon atom resonates at a characteristic frequency, providing a detailed map of its chemical environment. However, factors such as the presence of a trifluoromethyl group, an amine hydrochloride, and potential impurities can lead to spectral complexities. This guide will serve as your comprehensive resource for troubleshooting and accurate interpretation.

Predicted ¹H and ¹³C NMR Data Summary

A clear understanding of the expected NMR signals is the first step in successful spectral interpretation. The following tables summarize the predicted chemical shifts (δ) in ppm, multiplicities, and integration values for the protons and carbons of this compound. These values are approximate and can be influenced by the choice of solvent and sample concentration.[1][2]

Table 1: Predicted ¹H NMR Spectral Data

ProtonsLabelPredicted δ (ppm)MultiplicityIntegration
AromaticH-a, H-b7.50 - 7.70Doublet2H
AromaticH-c, H-d6.90 - 7.10Doublet2H
Methylene (adjacent to O)H-e4.10 - 4.30Triplet2H
Methylene (central)H-f2.10 - 2.30Quintet2H
Methylene (adjacent to NH₃⁺)H-g3.00 - 3.20Triplet2H
Ammonium-NH₃⁺8.00 - 8.50Broad Singlet3H

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted δ (ppm)
C-1 (adjacent to O)65 - 70
C-2 (central)25 - 30
C-3 (adjacent to NH₃⁺)38 - 43
C-4 (aromatic, attached to O)160 - 165
C-5, C-9 (aromatic)114 - 118
C-6, C-8 (aromatic)126 - 130
C-7 (aromatic, attached to CF₃)125 - 129 (quartet due to C-F coupling)
CF₃122 - 126 (quartet due to C-F coupling)

Troubleshooting Guide and FAQs

This section addresses specific issues you may encounter during the NMR analysis of this compound in a question-and-answer format.

Q1: The signal for the amine protons is very broad and difficult to integrate. Is this normal?

A1: Yes, a broad signal for the ammonium protons (-NH₃⁺) is a common observation.[3][4] This broadening is primarily due to two factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment, which can lead to efficient relaxation of the attached protons, resulting in signal broadening.

  • Chemical Exchange: The acidic ammonium protons can undergo rapid exchange with trace amounts of water in the deuterated solvent or with other amine molecules.[5] This exchange happens on a timescale that is comparable to the NMR experiment, leading to a broadened signal.[5]

Troubleshooting Steps:

  • D₂O Exchange: To definitively identify the -NH₃⁺ signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum. The acidic ammonium protons will exchange with deuterium, causing the broad signal to disappear or significantly diminish in intensity.[3][6][7][8]

  • Low Temperature Analysis: Cooling the sample can sometimes slow down the exchange rate, resulting in a sharper signal.

  • Solvent Choice: Using a hydrogen-bond-accepting solvent like DMSO-d₆ can sometimes result in sharper amine proton signals compared to CDCl₃.

Q2: I see more aromatic signals than expected. What could be the cause?

A2: The presence of additional aromatic signals often points to impurities, most commonly positional isomers. The synthesis of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine often involves the reaction of a propanamine derivative with a trifluoromethyl-substituted chlorobenzene or phenol.[9][10] Incomplete regioselectivity during this synthesis can lead to the formation of ortho- and meta-isomers.

  • (2-(Trifluoromethyl)phenoxy) and (3-(Trifluoromethyl)phenoxy) Isomers: These isomers will have distinct sets of aromatic protons with different chemical shifts and splitting patterns compared to the desired para-substituted product. A patent for a related compound, fluoxetine, mentions the synthesis and control of the 3-(trifluoromethyl)phenoxy isomer as an impurity.[11]

Troubleshooting Steps:

  • High-Resolution Mass Spectrometry (HRMS): Confirm that the molecular weight of the impurity matches that of the desired product.

  • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton and carbon signals and distinguishing between different isomeric structures.

  • Review Synthesis and Purification: Re-evaluate the synthetic route and purification methods to minimize the formation of these side products.

Q3: The baseline of my spectrum is noisy and the peaks are broad. What should I do?

A3: A poor signal-to-noise ratio and general peak broadening can stem from several experimental factors.[4][12][13]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting poor signal-to-noise and peak broadening.

  • Sample Concentration: A sample that is too dilute will result in a poor signal-to-noise ratio. Conversely, a highly concentrated sample can lead to peak broadening due to increased viscosity and intermolecular interactions.[12][14]

  • Solubility: Ensure your compound is fully dissolved in the NMR solvent. Undissolved particulates can disrupt the magnetic field homogeneity, leading to broad peaks.[13] If necessary, gently warm the sample or filter it through a small plug of glass wool.

  • Shimming: Poor shimming of the magnetic field is a common cause of broad and distorted peaks.[12][13] Re-shimming the spectrometer should be a standard procedure.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[5] Ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Standard ¹H NMR Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure complete dissolution. A brief sonication or gentle warming can aid in dissolving the sample.

  • Filtering (if necessary): If any particulate matter is visible, filter the solution into a new NMR tube using a pipette with a small cotton or glass wool plug.

  • Analysis: Insert the NMR tube into the spectrometer and follow the instrument-specific instructions for locking, shimming, and data acquisition.

Protocol 2: D₂O Exchange for Amine Proton Identification
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample following Protocol 1.

  • D₂O Addition: Carefully add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mixing: Cap the tube and gently shake it for about 30 seconds to facilitate proton-deuterium exchange.

  • Re-analysis: Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction in the intensity of the broad signal confirms its assignment to the exchangeable ammonium protons.[6][7]

Molecular Structure and Proton Assignments

The following diagram illustrates the structure of this compound with the protons labeled according to the assignments in Table 1.

Caption: Structure of 3-(4-(trifluoromethyl)phenoxy)propan-1-amine with key protons labeled.

References

Sources

Validation & Comparative

A Comparative Analysis of the Serotonin Transporter Activity of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride and Fluoxetine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology and drug development, a nuanced understanding of structure-activity relationships is paramount for the design of novel therapeutics. This guide provides a detailed comparative analysis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride and the well-established selective serotonin reuptake inhibitor (SSRI), fluoxetine. This examination is tailored for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant distinctions between these two molecules.

Introduction: A Tale of a Pro-Drug and its Active Metabolite

Fluoxetine, widely recognized under the trade name Prozac, is a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1][2] Its therapeutic efficacy stems from its ability to selectively inhibit the serotonin transporter (SERT), thereby increasing the extracellular concentration of the neurotransmitter serotonin.[1][2]

The subject of our comparison, this compound, is more than just a related chemical entity; it is the principal active metabolite of fluoxetine, known as norfluoxetine hydrochloride .[3] Fluoxetine undergoes N-demethylation in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to form norfluoxetine.[3][4] This metabolic conversion is a critical aspect of fluoxetine's overall pharmacological profile, as norfluoxetine is not merely a breakdown product but a potent pharmacological agent in its own right.[3]

This guide will dissect the chemical structures, compare the reported activities, and provide the experimental context necessary to evaluate the functional implications of the structural differences between fluoxetine and its key metabolite, norfluoxetine.

Chemical Structure: The Impact of a Single Methyl Group

The chemical distinction between fluoxetine and norfluoxetine is subtle but significant, residing in the presence or absence of a single methyl group on the terminal amine.

  • Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine[2]

  • 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine (Norfluoxetine): 3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

This seemingly minor structural alteration has implications for the molecule's physicochemical properties and its interaction with the serotonin transporter.

G cluster_fluoxetine Fluoxetine cluster_norfluoxetine Norfluoxetine (3-(4-(Trifluoromethyl)phenoxy)propan-1-amine) fluoxetine norfluoxetine

Caption: Chemical structures of Fluoxetine and Norfluoxetine.

Mechanism of Action: Shared Target, Potent Inhibition

Both fluoxetine and norfluoxetine exert their primary pharmacological effect by binding to the serotonin transporter (SERT) and inhibiting the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][3] This blockade leads to an accumulation of serotonin in the synapse, enhancing serotonergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Receptor Serotonin->Postsynaptic_Receptor Binding Blocker Fluoxetine or Norfluoxetine Blocker->SERT Inhibition

Caption: Mechanism of serotonin reuptake inhibition.

Comparative Activity at the Serotonin Transporter

Norfluoxetine is not simply an inactive byproduct; it is a potent inhibitor of serotonin reuptake, with a pharmacological profile that is in many respects comparable to its parent compound, fluoxetine.[1][3] In fact, studies have shown that the S-enantiomer of norfluoxetine exhibits a potency and selectivity for SERT that is similar to fluoxetine itself.[5]

CompoundTargetActivity MetricReported ValueSource
Fluoxetine SERTKi~1 nM[3]
Norfluoxetine SERT-Potent Inhibitor[1][3]
S-Norfluoxetine SERTED50 (in vivo)3.8 mg/kg (rats)[1]
R-Norfluoxetine SERTED50 (in vivo)> 20 mg/kg (rats)[1]

Note: The Ki value for fluoxetine is provided as a representative value from the literature. Direct comparative in vitro data for norfluoxetine from the same source is not available. The in vivo ED50 values highlight the stereoselective activity of norfluoxetine enantiomers.

A significant point of differentiation is the pharmacokinetic profile. Norfluoxetine has a considerably longer elimination half-life (7 to 15 days) compared to fluoxetine (2 to 4 days).[6] This extended half-life of the active metabolite contributes to the sustained therapeutic effect of fluoxetine and necessitates a longer washout period when discontinuing the drug.

Experimental Protocols

To empirically determine and compare the activity of these compounds, a serotonin reuptake inhibition assay is a standard and essential experimental approach.

Protocol: In Vitro Serotonin Reuptake Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on serotonin reuptake in cells expressing the human serotonin transporter (hSERT).

Materials:

  • HEK-293 cells stably expressing hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]-Serotonin (radioligand)

  • Test compounds (this compound and fluoxetine hydrochloride)

  • Positive control (e.g., a known potent SSRI like paroxetine)

  • Scintillation cocktail

  • Microplate scintillation counter

  • 96-well cell culture plates

  • Filtration apparatus with glass fiber filters

Caption: Workflow for a serotonin reuptake inhibition assay.

Procedure:

  • Cell Culture: Culture HEK-293 cells stably expressing hSERT in appropriate medium until they reach a suitable confluency.

  • Plating: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and fluoxetine hydrochloride in assay buffer.

  • Assay Initiation:

    • Aspirate the culture medium from the wells and wash the cells gently with pre-warmed assay buffer.

    • Add the diluted test compounds, positive control, or vehicle (for total uptake) to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Radioligand Addition: Add [³H]-Serotonin to all wells to a final concentration typically near its Km for the transporter.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow for serotonin uptake.

  • Termination of Uptake:

    • Rapidly aspirate the assay solution from the wells.

    • Immediately wash the cells multiple times with ice-cold assay buffer to remove extracellular [³H]-Serotonin.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in each well with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a microplate scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a potent inhibitor) from the total uptake (vehicle).

    • Calculate the percentage inhibition of specific uptake for each concentration of the test compounds.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

References

[1] Fuller, R. W., & Wong, D. T. (1990). Comparison of norfluoxetine enantiomers as serotonin uptake inhibitors in vivo. Journal of Pharmacy and Pharmacology, 42(3), 221-223. [7] Andersen, J., Stuhr-Hansen, N., Zachariassen, L. G., & Kristensen, A. S. (2020). Binding affinities of fluoxetine and nisoxetine derivatives at SERT and NET. ResearchGate. [8] Csonge, K., et al. (2005). Norfluoxetine and fluoxetine have similar anticonvulsant and Ca2+ channel blocking potencies. Brain Research Bulletin, 67(1-2), 126-132. [9] Sager, J. E., et al. (2018). Fluoxetine and norfluoxetine mediated complex drug-drug interactions: in vitro to in vivo correlation of effects on CYP2D6, CYP2C19 and CYP3A4. Clinical Pharmacology & Therapeutics, 104(1), 169-178. [10] Preskorn, S. H. (2000). What Are the Clinically Relevant Pharmacokinetic Differences Among SSRIs?. The Preskorn Letter. [4] Sagahón-Azúa, J., et al. (2021). Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders. Frontiers in Pharmacology, 12, 709653. [3] Wikipedia. (2024). Fluoxetine. Wikipedia. [11] Ring, B. J., et al. (1996). Effect of fluoxetine, norfluoxetine, sertraline and desmethyl sertraline on human CYP3A catalyzed 1'-hydroxy midazolam formation in vitro. Journal of Pharmacology and Experimental Therapeutics, 278(3), 1333-1338. [12] Siniscalchi, A., et al. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. Journal of Neuroscience, 29(30), 9579-9588. [2] PubChem. (n.d.). Fluoxetine. National Center for Biotechnology Information. [6] Preskorn, S. H. (1996). Clinical Pharmacology of SSRIs. Caddo, OK: Professional Communications. [13] Cipriani, A., et al. (2005). Fluoxetine versus other types of pharmacotherapy for depression. Cochrane Database of Systematic Reviews, (4). [5] Fuller, R. W., & Snoddy, H. D. (1992). S-Norfluoxetine has similar potency and selectivity as an inhibitor of serotonin reuptake. Research communications in chemical pathology and pharmacology, 76(3), 375-378. [14] BenchChem. (2025). The Core of Fluoxetine's Action: A Technical Guide to Norfluoxetine, its Primary Active Metabolite. BenchChem. [15] Barbui, C., et al. (2005). Fluoxetine versus other types of pharmacotherapy for depression. Cochrane Database of Systematic Reviews, (4). [16] Mas, S., et al. (1998). Clinical and economic comparison of sertraline and fluoxetine in the treatment of depression. A 6-month double-blind study in a primary-care setting in France. PharmacoEconomics, 14(4), 433-442. [17] Magni, L. R., et al. (2013). Fluoxetine versus other types of pharmacotherapy for depression. Cochrane Database of Systematic Reviews, (7). [18] Stahl, S. M. (2001). Sertraline versus fluoxetine in the treatment of major depression: a combined analysis of five double-blind comparator studies. International Clinical Psychopharmacology, 16(4), 199-207.

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Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Fluoxetine's Profile

Fluoxetine, widely recognized under the brand name Prozac, is a cornerstone of antidepressant therapy, classified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its clinical efficacy is rooted in its ability to modulate serotonergic neurotransmission. However, a critical aspect of its pharmacology lies in its stereochemistry. Fluoxetine is a chiral molecule, existing as a racemic mixture of two non-superimposable mirror-image isomers, or enantiomers: (R)-fluoxetine and (S)-fluoxetine.[3][4]

While both enantiomers are effective at blocking serotonin reuptake, they exhibit different metabolic profiles.[5] This stereoselectivity extends to its primary active metabolite, norfluoxetine, which is formed through demethylation.[6] The enantiomers of norfluoxetine show significant differences in pharmacological activity, with (S)-norfluoxetine being approximately 20 times more potent as a serotonin reuptake inhibitor than its (R)-counterpart.[3][6][7]

These pharmacokinetic and pharmacodynamic differences underscore the necessity for enantioselective analytical methods.[3][5] Such methods are indispensable for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations, enabling a deeper understanding of the drug's disposition and its correlation with clinical outcomes. This guide provides a comparative analysis of the primary analytical techniques for the enantioselective separation of fluoxetine and norfluoxetine, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Core Principles of Enantioselective Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation a formidable challenge. Enantioselective analysis is achieved by introducing a chiral environment that allows for differential interaction with each enantiomer, leading to their separation. This is typically accomplished through two main strategies:

  • Direct Methods: This approach utilizes a Chiral Stationary Phase (CSP) in chromatography or a chiral selector in capillary electrophoresis. The chiral selector forms transient, diastereomeric complexes with the enantiomers. The differing stability of these complexes results in different retention times or migration velocities, enabling separation.[8] The most successful CSPs create a combination of interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) to achieve effective chiral recognition, often conceptualized by the "three-point interaction model."

  • Indirect Methods: This strategy involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have distinct physical properties and can be separated using standard, achiral analytical techniques.[9][10]

Caption: Conceptual model of chiral recognition on a Chiral Stationary Phase.

Comparative Guide to Analytical Techniques

The choice of analytical technique for enantioselective analysis depends on factors such as the sample matrix, required sensitivity, throughput, and available instrumentation. Here, we compare the most prevalent methods: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for the enantioseparation of fluoxetine due to its robustness and the commercial availability of a vast array of Chiral Stationary Phases (CSPs).[11] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for this application.[12]

Principle: The separation relies on the differential interactions between the fluoxetine enantiomers and the chiral selectors immobilized on the stationary phase. These interactions can include hydrogen bonds, dipole-dipole interactions, and steric hindrance, leading to different retention times for the (R) and (S) enantiomers.[12]

Advantages:

  • High versatility with numerous CSPs available.[8][13]

  • Robust and reproducible methodologies.

  • Applicable to a wide range of sample matrices.[14][15]

Disadvantages:

  • Can require significant method development time to find the optimal CSP and mobile phase combination.

  • Uses larger volumes of organic solvents compared to SFC or CE.

Representative HPLC Protocol:

A validated method for the simultaneous analysis of fluoxetine and norfluoxetine enantiomers in wastewater utilizes a vancomycin-based CSP.[15]

  • Column: Chirobiotic V CSP

  • Mobile Phase: Ethanol / Aqueous Ammonium Acetate buffer (92.5/7.5, v/v), pH 6.8[15]

  • Flow Rate: Optimized based on system pressure and desired resolution.

  • Detection: Fluorescence Detection (FD)[15]

  • Sample Preparation: Solid-Phase Extraction (SPE) using Oasis MCX cartridges for sample preconcentration from aqueous matrices.[15]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations. It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol, ethanol).[16]

Principle: The separation mechanism is similar to normal-phase HPLC. The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to HPLC.[16]

Advantages:

  • Speed: Significantly faster analysis times and quicker column equilibration.[16]

  • Reduced Solvent Consumption: Primarily uses CO2, reducing the use of toxic organic solvents.[16]

  • Efficiency: Often provides higher chromatographic efficiency and resolution.[17]

Disadvantages:

  • Requires specialized instrumentation capable of handling supercritical fluids.

  • Method development can be complex, involving optimization of pressure, temperature, and modifier composition.[17]

Conceptual SFC Workflow:

SFC_Workflow CO2_Supply CO2 Supply SFC_Pump SFC Pump CO2_Supply->SFC_Pump Modifier_Pump Modifier Pump Modifier_Pump->SFC_Pump Autosampler Autosampler SFC_Pump->Autosampler Column_Oven Chiral Column (Oven) Autosampler->Column_Oven Detector Detector (UV/MS) Column_Oven->Detector BPR Back Pressure Regulator (BPR) Detector->BPR Data_System Data System Detector->Data_System caption Fig 2: General workflow for a Supercritical Fluid Chromatography (SFC) system.

Caption: General workflow for a Supercritical Fluid Chromatography (SFC) system.

Gas Chromatography (GC)

Chiral GC is a highly sensitive technique, but its application to fluoxetine and norfluoxetine typically requires derivatization to increase their volatility and thermal stability.[9]

Principle:

  • Indirect Method: The most common approach involves derivatizing the fluoxetine and norfluoxetine enantiomers with a chiral agent, such as (S)-(-)-N-trifluoroacetylprolyl chloride, to form diastereomers.[9] These diastereomers are then separated on a standard achiral GC column.

  • Direct Method: Alternatively, a chiral stationary phase (e.g., derivatized cyclodextrin) can be used to directly separate the enantiomers, though this may still require a prior derivatization step to improve chromatographic behavior.[18]

Advantages:

  • Excellent resolution and sensitivity, especially with selective detectors like Electron-Capture Detection (ECD) or Mass Spectrometry (MS).[9][18]

Disadvantages:

  • Requires derivatization, which adds a step to sample preparation and can be a source of variability.[9]

  • Risk of thermal degradation of the analytes in the GC inlet or column.

Representative GC Protocol (Indirect Method):

This protocol is based on the derivatization of fluoxetine and norfluoxetine enantiomers for analysis in biological samples.[9]

  • Extraction: Perform a liquid-liquid extraction of the analytes from the biological matrix (e.g., plasma, urine).[9]

  • Derivatization: React the extracted analytes with (S)-(-)-N-trifluoroacetylprolyl chloride to form diastereomeric derivatives.[9]

  • GC Analysis:

    • Column: Standard achiral column (e.g., DB-5).

    • Carrier Gas: Helium or Nitrogen.

    • Injector: Split/splitless inlet maintained at an optimized temperature (e.g., 250°C).[18]

    • Oven Program: A temperature ramp is used to achieve separation of the diastereomers.[18]

    • Detection: Electron-Capture Detector (ECD) for high sensitivity or Mass Spectrometry (MS) for definitive identification.[9][18]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers a unique alternative to chromatography. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Principle: When a voltage is applied across the capillary, charged molecules migrate at different velocities. Enantiomeric separation is achieved because the charged enantiomers form transient complexes with a chiral selector (most commonly cyclodextrins) in the BGE.[1][19] The different binding affinities between each enantiomer and the chiral selector result in different effective mobilities and, consequently, different migration times.

Advantages:

  • Extremely high separation efficiency.

  • Very low consumption of sample and reagents.[20]

  • Rapid method development; the chiral selector and its concentration can be easily changed by simply preparing a new BGE.[20]

Disadvantages:

  • Lower concentration sensitivity compared to HPLC or GC unless coupled with sensitive detectors or preconcentration techniques.[19]

  • Adsorption of basic compounds like fluoxetine to the negatively charged capillary wall can be problematic, requiring method optimization to ensure reproducibility.[20]

Representative CE Protocol:

This method was optimized for the baseline separation of fluoxetine enantiomers in under 5 minutes.[1][2]

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 5.0) containing 10 mM Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) as the chiral selector.[1][2]

  • Voltage: +20 kV[1][2]

  • Temperature: 15°C[1][2]

  • Injection: 50 mbar for 1 second[1][2]

  • Detection: UV absorbance at 230 nm[1][2]

Data Summary and Performance Comparison

The selection of an analytical method is often guided by performance metrics. The table below summarizes typical performance characteristics for the enantioselective analysis of fluoxetine and norfluoxetine across the discussed techniques.

Technique Typical Stationary Phase / Selector Detection Method Limit of Quantification (LOQ) Analysis Time Key Advantage Reference
HPLC Chiralcel OD-R (Cellulose-based)UV / Fluorescence10-30 ng/mL15-30 minRobustness, Versatility[14][21]
SFC Polysaccharide-based CSPsUV / MSComparable to HPLC< 10 minSpeed, Green Chemistry[17][22]
GC Achiral column (after derivatization)ECD / MSLower ng/mL range~35 minHigh Sensitivity[9][18]
CE Cyclodextrins (e.g., TRIMEB)UV / DAD5-10 ng/mL< 10 minHigh Efficiency, Low Waste[1][19]

Method Validation and System Suitability

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[23] Validation should be performed in accordance with International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[23][24]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[23] For chiral methods, this means demonstrating baseline resolution of the enantiomers from each other and from any other compounds.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[23][25]

  • Accuracy: The closeness of test results to the true value.[25]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[25]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[25]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[25]

Method_Validation_Process cluster_Development Method Development cluster_Validation Method Validation (ICH Q2(R2)) cluster_Implementation Routine Use Develop Develop Analytical Procedure (ICH Q14) Specificity Specificity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Implement Implement for Routine Analysis (e.g., QC, PK Studies) Robustness->Implement caption Fig 3: The analytical procedure lifecycle, from development through validation.

Caption: The analytical procedure lifecycle, from development through validation.

Conclusion and Future Perspectives

The enantioselective analysis of fluoxetine and its active metabolite, norfluoxetine, is critical for understanding its complex pharmacology. While chiral HPLC remains the workhorse of many laboratories due to its established robustness, modern techniques offer compelling advantages. Supercritical Fluid Chromatography (SFC) provides a high-throughput, environmentally friendly alternative with excellent resolving power. Capillary Electrophoresis (CE) offers unparalleled efficiency and minimal solvent usage, making it ideal for high-resolution separations when sample volume is limited. Gas Chromatography (GC), though often requiring derivatization, delivers exceptional sensitivity for trace-level analysis in complex biological matrices.

The choice of the optimal method depends on the specific application. For routine quality control of pharmaceutical formulations, the speed and green credentials of SFC are highly attractive. For pharmacokinetic studies requiring high sensitivity in plasma or tissue, a validated GC-MS or LC-MS/MS method may be preferable. For fundamental research and method development, the flexibility and high efficiency of CE are invaluable.

Future advancements will likely focus on the development of novel chiral stationary phases with broader applicability and enhanced selectivity, as well as the continued evolution of ultra-high-performance liquid and supercritical fluid chromatography (UHPLC/UHPSFC) for even faster and more efficient separations.[11][16][26] The integration of these advanced separation techniques with mass spectrometry will continue to push the boundaries of sensitivity and specificity in the enantioselective analysis of pharmaceuticals.

References

  • Simultaneous determination of fluoxetine and norfluoxetine enantiomers in biological samples by gas chromatography with electron-capture detection. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]

  • Enantiomeric separation of fluoxetine and norfluoxetine in plasma and serum samples with high detection sensitivity capillary electrophoresis. Electrophoresis. Available at: [Link]

  • Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]

  • Analysis of the Enantiomers of Fluoxetine and Norfluoxetine in Plasma and Tissue Using Chiral Derivatization and Normal-Phase Liquid Chromatography. Journal of Liquid Chromatography. Available at: [Link]

  • A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Enantioselective quantification of fluoxetine and norfluoxetine by HPLC in wastewater effluents. Chemosphere. Available at: [Link]

  • Improvement of Capillary Electrophoretic Enantioseparation of Fluoxetine by a Cationic Additive. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. ResearchGate. Available at: [Link]

  • Chemical structures of the enantiomers of fluoxetine and norfluoxetine. ResearchGate. Available at: [Link]

  • Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. ResearchGate. Available at: [Link]

  • Enantioselective Analysis of Fluoxetine and Norfluoxetine in Plasma Samples by Protein Precipitation and Liquid Chromatography with Fluorescence Detection. ResearchGate. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. MDPI. Available at: [Link]

  • Fluoxetine Pathway, Pharmacokinetics. PharmGKB. Available at: [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]

  • Chiral pharmacokinetics of fluoxetine. OAR@UM. Available at: [Link]

  • Enantioselective analysis of fluoxetine in pharmaceutical formulations by capillary zone electrophoresis. PMC. Available at: [Link]

  • Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth. PMC. Available at: [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. American Laboratory. Available at: [Link]

  • Enantiomeric Separation of Fluoxetine Derivatives on Polysaccharide-Based Chiral Columns. Journal of the Chinese Chemical Society. Available at: [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link]

  • Nonaqueous capillary electrophoresis-electrospray- mass spectrometry for the analysis of fluoxetine and its related compounds. Electrophoresis. Available at: [Link]

  • Determination of Fluoxetine in Blood Samples by High-Performance Liquid Chromatography Using Derivatization Reagent. Acta Chromatographica. Available at: [Link]

  • New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules. Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link]

  • A generic screening strategy for chiral separations by supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • The Chiral Resolution of Fluoxetine. Daicel Chiral Technologies. Available at: [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.ai. Available at: [Link]

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Comparative Biological Activity of (R)-Fluoxetine vs. (S)-Fluoxetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Fluoxetine's Pharmacology

Fluoxetine, widely recognized by its trade name Prozac, marked a paradigm shift in the treatment of major depressive disorder as the first clinically introduced Selective Serotonin Reuptake Inhibitor (SSRI).[1][2] It is administered as a racemic mixture, a 1:1 combination of its two non-superimposable mirror-image isomers, or enantiomers: (R)-fluoxetine and (S)-fluoxetine.[3][4][5][6]

In drug development, the chirality of a molecule is a critical determinant of its biological behavior.[7] Enantiomers, while chemically similar, can interact differently with the chiral environment of the body—such as enzymes and receptors—leading to distinct pharmacological and pharmacokinetic profiles. This guide provides a comprehensive comparison of the biological activities of (R)- and (S)-fluoxetine, supported by experimental data, to inform researchers and drug development professionals on the nuanced contributions of each isomer to the overall profile of the racemic drug.

Comparative Pharmacodynamics: Beyond Serotonin Reuptake

While both enantiomers contribute to the therapeutic action of fluoxetine, their interactions with key biological targets and subsequent metabolic fates differ significantly.

Primary Target: The Serotonin Transporter (SERT)

The principal mechanism of action for fluoxetine is the inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[2][8]

  • Both (R)- and (S)-fluoxetine are potent inhibitors of serotonin reuptake.[1][9]

  • In vitro studies indicate that (S)-fluoxetine is a slightly more potent inhibitor of SERT than (R)-fluoxetine.[10][11]

However, the activity of the parent enantiomers is only part of the story. The profound differences emerge upon their metabolism.

Secondary Targets: Differentiated Receptor and Channel Activity

Beyond SERT, the enantiomers of fluoxetine exhibit distinct activities at other neurologically and physiologically important targets.

  • 5-HT2C Receptor Antagonism: Racemic fluoxetine is known to be an antagonist of the 5-HT2C receptor.[12][13] This action is thought to contribute to its therapeutic effects, potentially by disinhibiting dopamine and norepinephrine release in the prefrontal cortex.[2] While the stereoselectivity of this interaction is less clearly defined in literature than for SERT, it represents an important secondary mechanism.

  • Voltage-Gated Calcium Channels: The enantiomers show differential effects on neuronal and cardiac calcium channels, a critical consideration for safety pharmacology.[14]

    • (R)-fluoxetine demonstrates a more potent inhibitory effect on neuronal calcium channels.[14]

    • (S)-fluoxetine exhibits a stronger blocking effect on cardiac calcium channels, particularly at lower concentrations.[14] This suggests that (R)-fluoxetine may possess a more favorable cardiac safety profile.[14][15]

Stereoselective Pharmacokinetics: The Crucial Role of Metabolism

The most striking differences between (R)- and (S)-fluoxetine lie in their pharmacokinetic profiles, specifically their metabolism by the cytochrome P450 (CYP) enzyme system.[1][3]

Fluoxetine is N-demethylated in the liver to its only major active metabolite, norfluoxetine, which is also chiral.[5][10] This metabolic process is highly stereoselective:

  • Differential Clearance: The clearance of (R)-fluoxetine is approximately four times faster than that of (S)-fluoxetine.[1][9] This results in a shorter half-life for the (R)-enantiomer.

  • Potency of Metabolites: The resulting norfluoxetine enantiomers have vastly different potencies. (S)-norfluoxetine is about 20 times more potent as a SERT inhibitor than (R)-norfluoxetine.[10][11]

This metabolic disparity means that following administration of racemic fluoxetine, the slower-clearing (S)-fluoxetine and its highly potent metabolite, (S)-norfluoxetine, accumulate to a greater extent. Consequently, the (S)-enantiomer lineage is the dominant contributor to SERT inhibition during chronic therapy.[10][11]

G racemic Racemic (R,S)-Fluoxetine r_fluoxetine (R)-Fluoxetine racemic->r_fluoxetine s_fluoxetine (S)-Fluoxetine racemic->s_fluoxetine cyp CYP2D6, CYP2C9 (Stereoselective Metabolism) r_fluoxetine->cyp  Fast Clearance s_fluoxetine->cyp  Slow Clearance r_norfluoxetine (R)-Norfluoxetine (Weak SERT Inhibitor) cyp->r_norfluoxetine s_norfluoxetine (S)-Norfluoxetine (Potent SERT Inhibitor) cyp->s_norfluoxetine

Caption: Stereoselective metabolism of fluoxetine.

Comparative Preclinical Efficacy

Despite the dominance of the (S)-enantiomer lineage in SERT inhibition, preclinical studies in animal models suggest that (R)-fluoxetine may possess unique therapeutic advantages.

In studies using female C57BL/6J mice, (R)-fluoxetine demonstrated superior effects compared to (S)-fluoxetine in several key paradigms:

  • Antidepressant-like Effects: (R)-fluoxetine showed greater efficacy in the forced-swim and tail-suspension tests.[16][17]

  • Cognitive Enhancement: (R)-fluoxetine-treated mice exhibited more rapid acquisition of behavioral sequencing and enhanced cognitive flexibility.[16][17]

  • Neurogenesis: Treatment with (R)-fluoxetine led to a significant increase in cell proliferation in the hippocampus.[16]

These findings suggest that the biological activity of (R)-fluoxetine may be mediated by mechanisms beyond simple SERT inhibition, warranting further investigation.

Summary Data Table

Feature(R)-Fluoxetine(S)-Fluoxetine
SERT Inhibition PotentSlightly more potent than (R)-enantiomer[10][11]
Metabolite (Norfluoxetine) (R)-Norfluoxetine (Weak SERT inhibitor)(S)-Norfluoxetine (Potent SERT inhibitor)[10][11]
Pharmacokinetics ~4x faster clearance than (S)-fluoxetine[1][9]Slower clearance, longer half-life[1][9]
Ion Channel Effects More potent inhibitor of neuronal Ca2+ channels[14]More potent inhibitor of cardiac Ca2+ channels[14]
Preclinical Efficacy Superior antidepressant & cognitive effects in mice[16][17]Less effective than (R)-enantiomer in mouse models[16][17]
Clinical Status Development halted due to QT prolongation at high doses[9]Component of the approved racemic drug

Experimental Methodologies

To quantitatively assess the differential activities of fluoxetine enantiomers, specific and robust experimental protocols are required.

Protocol: SERT Radioligand Binding Assay

This assay determines the binding affinity (Ki) of each enantiomer for the serotonin transporter, providing a direct measure of target engagement.

Objective: To quantify and compare the binding affinity of (R)-fluoxetine and (S)-fluoxetine at the human serotonin transporter (hSERT).

Methodology:

  • Preparation of Membranes:

    • Culture HEK293 cells stably expressing recombinant hSERT.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation with a constant concentration of a high-affinity SERT radioligand (e.g., 1 nM [³H]-Citalopram).

    • Add increasing concentrations of the test compounds ((R)-fluoxetine, (S)-fluoxetine, or a reference compound) across a range of 8-10 log units.

    • To determine non-specific binding, add a high concentration of a non-labeled SERT inhibitor (e.g., 10 µM paroxetine) to a set of wells.

  • Incubation & Harvesting:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition & Analysis:

    • Allow the filter mat to dry, then add liquid scintillation cocktail to each filter spot.

    • Quantify bound radioactivity using a liquid scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of specific radioligand binding (IC₅₀) using non-linear regression analysis.

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a SERT radioligand binding assay.

Conclusion and Future Directions

The biological activity of fluoxetine is a complex interplay of the distinct properties of its (R)- and (S)-enantiomers and their respective metabolites. While the (S)-enantiomer and its highly active metabolite, (S)-norfluoxetine, are the primary drivers of SERT inhibition with the racemic drug, this is not the complete picture.[10][11]

(R)-fluoxetine demonstrates a unique preclinical profile, with potential advantages in cognitive enhancement and a theoretically wider safety margin regarding cardiac ion channel effects.[14][16][17] Although the clinical development of enantiopure (R)-fluoxetine was discontinued, the distinct pharmacology of the individual isomers underscores the importance of stereochemical considerations in drug design and evaluation.[9]

For researchers, these differences highlight potential avenues for developing novel therapeutics. Investigating the non-SERT-mediated mechanisms of (R)-fluoxetine could uncover new targets for treating depression and associated cognitive deficits. Furthermore, the stereoselective metabolism of fluoxetine serves as a critical case study for the application of pharmacokinetic and pharmacodynamic principles in modern drug development.

References

  • Dócs, Á. et al. (2006). Differential effects of fluoxetine enantiomers in mammalian neural and cardiac tissues. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(3), 213-221. [Link]

  • Isbister, G. K. et al. (2019). Pharmacokinetics and Transplacental Transfer of Fluoxetine Enantiomers and Their Metabolites in Pregnant Women. Clinical Pharmacology & Therapeutics, 105(4), 1003-1008. [Link]

  • Sghendo, L. (2015). Chiral pharmacokinetics of fluoxetine. University of Malta. [Link]

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Comparative Analysis of Cross-Reactivity for 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride in Preclinical Assays

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide from a Senior Application Scientist.

Introduction: Beyond the Primary Target

3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is the chemical name for the widely known selective serotonin reuptake inhibitor (SSRI), fluoxetine hydrochloride (Prozac®).[1][2][3] Its primary therapeutic action is attributed to high-affinity, selective inhibition of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin.[1][3] While its efficacy in treating major depressive disorder and other CNS conditions is well-established, its utility and the interpretation of its effects in a research setting demand a more granular understanding of its molecular interactions.

For researchers, scientists, and drug development professionals, a compound's "selectivity" is not an absolute term. It is a profile of its activity across a range of biological targets and its potential to interfere with assay technologies themselves. This guide provides an in-depth analysis of the cross-reactivity profile of fluoxetine, offering a comparative framework and actionable protocols to ensure data integrity and mitigate misinterpretation in preclinical studies. We will dissect two critical facets of cross-reactivity:

  • Pharmacological Cross-Reactivity: The compound's ability to bind to and modulate the function of unintended biological targets (off-targets).

  • Assay Technology Interference: The compound's capacity to interact directly with assay components, producing false-positive or false-negative results that are independent of a true biological interaction.

Understanding this profile is paramount for designing robust experiments, validating screening hits, and ultimately, developing safer and more effective therapeutics.

Part 1: Pharmacological Cross-Reactivity Profile

The defining characteristic of fluoxetine is its high affinity for the serotonin transporter. However, no small molecule is perfectly selective. Evaluating its binding affinity against a panel of related and unrelated receptors, transporters, and enzymes is a foundational step in characterizing its biological activity.

Comparative Binding Affinity: SERT vs. Key Off-Targets

The most common method for determining binding affinity is the competitive radioligand binding assay.[4] In this technique, the test compound (fluoxetine) competes with a radioactively labeled ligand known to bind the target of interest. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value, which can be converted to a binding affinity constant (Ki).

The data below, compiled from various preclinical studies, compares the binding affinity of fluoxetine and its primary active metabolite, norfluoxetine, for the human serotonin transporter (hSERT) against other key monoamine transporters and CNS receptors.

TargetLigand/Assay TypeFluoxetine Ki (nM)Norfluoxetine Ki (nM)Selectivity Ratio (vs. hSERT)Implication
hSERT (Primary Target) [³H]-Citalopram Binding~1-3 ~1-3 1High-affinity on-target binding.
hNET (Norepinephrine Transporter) [³H]-Nisoxetine Binding~150-300~20-5050-100xModerate affinity; norfluoxetine is more potent at NET than the parent compound.
hDAT (Dopamine Transporter) [³H]-WIN 35,428 Binding>1000>1000>300xVery low affinity, confirming selectivity away from the dopaminergic system.
5-HT2C Receptor [³H]-Mesulergine Binding~100-200~80-150~30-70xNotable affinity for a serotonin receptor subtype, a known off-target effect.[5]
Sigma-1 Receptor [³H]-(+)-Pentazocine Binding~200-400~150-300~70-130xModerate affinity for a non-monoaminergic target.
M1 Muscarinic Receptor [³H]-Pirenzepine Binding>10,000>10,000>3000xNegligible activity, indicating low risk of anticholinergic side effects.
H1 Histamine Receptor [³H]-Pyrilamine Binding>5,000>5,000>1500xNegligible activity, indicating low risk of sedative side effects.

Expert Insight: The data clearly illustrates that while fluoxetine is highly selective for SERT over DAT, its selectivity over NET and the 5-HT2C receptor is less pronounced. Critically, the metabolite norfluoxetine has a significantly higher affinity for NET. Given norfluoxetine's long half-life, this off-target activity can become physiologically relevant during chronic administration, a key consideration for interpreting long-term in vivo studies.

Experimental Protocol: Competitive Radioligand Binding Assay for hSERT

This protocol describes a robust method for determining the binding affinity of a test compound for the human serotonin transporter.[6][7]

Objective: To calculate the inhibitory constant (Ki) of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl for hSERT expressed in cell membranes.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding Control: 10 µM Paroxetine or another high-affinity SERT ligand.

  • Test Compound: 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl, serially diluted.

  • Apparatus: 96-well microplate, cell harvester, glass fiber filters (e.g., GF/B, presoaked in 0.5% polyethyleneimine), liquid scintillation counter, and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding (assay buffer only), Non-Specific Binding (10 µM Paroxetine), and Test Compound (11 concentrations, e.g., from 1 pM to 10 µM).

  • Reagent Addition:

    • Add 50 µL of assay buffer to Total Binding wells.

    • Add 50 µL of Non-Specific Binding control to its designated wells.

    • Add 50 µL of each serial dilution of the test compound to the experimental wells.

  • Radioligand Addition: Add 50 µL of [³H]-Citalopram (final concentration ~1 nM, near its Kd) to all wells.

  • Membrane Addition: Add 150 µL of the hSERT membrane preparation (typically 10-20 µg protein per well) to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature (22-25°C) with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto the glass fiber filters using a cell harvester. Wash the filters 3-4 times with 300 µL of ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Principle of Competitive Binding

G cluster_0 Assay Well cluster_1 Analysis Receptor SERT Radioligand [³H]-Citalopram Receptor->Radioligand Binds (Signal) TestCompound Fluoxetine Receptor->TestCompound Competes Measurement Measure Bound Radioactivity Curve Generate Inhibition Curve (IC50) Measurement->Curve Ki Calculate Ki Value Curve->Ki

Caption: Workflow of a competitive radioligand binding assay.

Part 2: Assay Technology Interference

A significant pitfall in preclinical research is assay interference, where a compound generates a signal artifact by interacting with the detection system rather than the biological target.[8] These interactions are reproducible and concentration-dependent, mimicking true biological activity.[8] Compounds containing trifluoromethyl groups or those with a certain degree of lipophilicity, like fluoxetine, warrant careful screening for such effects.[9][10]

Common Interference Mechanisms and Counter-Screens

Assay interference can manifest in numerous ways depending on the technology platform.[11] It is crucial to run counter-screens, which are assays containing all components except the biological target, to identify these artifacts.[12]

Assay TechnologyCommon Interference MechanismCounter-Screen Strategy
Fluorescence-Based (FRET, FP) Autofluorescence: Compound emits light at the detection wavelength. Quenching: Compound absorbs emitted light, reducing the signal.Run the assay in a buffer-only condition (no target, no donor/acceptor). A high signal indicates autofluorescence; a reduced signal in a control reaction suggests quenching.
Luminescence-Based (e.g., Luciferase) Direct Inhibition of Reporter Enzyme: Compound inhibits the luciferase enzyme itself, a common artifact.Run a luciferase-only assay with the compound. A decrease in luminescence indicates direct enzyme inhibition.
Homogeneous Proximity Assays (AlphaScreen) Singlet Oxygen Quenching: Compound deactivates the singlet oxygen required for signal generation. Light Scattering: Compound aggregates can scatter excitation light.Run a "beads-only" assay with a known biotin-streptavidin interaction. Compound-induced signal reduction points to interference.
General Mechanisms Compound Aggregation: At higher concentrations, compounds can form aggregates that sequester proteins non-specifically.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the compound's activity is significantly reduced, aggregation is likely.

Expert Insight: Given its chemical structure, fluoxetine is most likely to interfere via fluorescence-based mechanisms or through non-specific interactions at high concentrations. Autofluorescence is a particular concern for compounds with aromatic rings. Always perform a pre-read of the plate before adding assay reagents to check for intrinsic compound fluorescence.

Experimental Protocol: Luciferase Counter-Screen Assay

Objective: To determine if 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl directly inhibits firefly luciferase, a common reporter enzyme.

Materials:

  • Enzyme: Recombinant Firefly Luciferase.

  • Substrate: Luciferin.

  • Assay Buffer: As used in the primary HTS assay (e.g., PBS with 0.1% BSA).

  • Test Compound: 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl, serially diluted.

  • Positive Control: A known luciferase inhibitor (e.g., Quercetin).

  • Apparatus: 96-well or 384-well white opaque microplate, luminometer.

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compound, positive control, or DMSO (vehicle control) to the wells of the microplate.

  • Enzyme Addition: Add 20 µL of luciferase enzyme diluted in assay buffer to each well.

  • Incubation: Incubate for 15 minutes at room temperature to allow for potential interaction between the compound and the enzyme.

  • Signal Initiation: Add 20 µL of luciferin substrate to all wells.

  • Measurement: Immediately measure the luminescence signal using a plate-based luminometer.

  • Data Analysis: Normalize the data to the DMSO control wells (100% activity). Plot the percent activity against the log concentration of the test compound. A dose-dependent decrease in signal indicates direct inhibition of the luciferase enzyme.

Visualization: HTS Triage Workflow for Interference

G cluster_outcomes Start Primary HTS Hit DoseResponse Confirm with Dose-Response Curve in Primary Assay Start->DoseResponse CounterScreen Test in Target-Null Counter-Screen DoseResponse->CounterScreen If Potent Orthogonal Test in Orthogonal Assay (Different Technology) CounterScreen->Orthogonal If Inactive Interference False Positive (Assay Interference) CounterScreen->Interference If Active Orthogonal->Interference If Inactive Confirmed Confirmed Hit (Proceed to SAR) Orthogonal->Confirmed If Active

Caption: A logical workflow for identifying and eliminating assay interference artifacts.

Part 3: In Situ and In Vivo Validation of Specificity

Positive data from in vitro binding and cell-based assays is only the first step. It is essential to validate these findings in more complex biological systems to confirm target engagement and assess the functional consequences of both on-target and off-target activity.

Immunohistochemistry (IHC) for Target Localization

IHC allows for the visualization of target protein expression within the intricate architecture of tissue. For fluoxetine, IHC can be used to map the expression of SERT in specific brain regions and confirm that the compound's effects are observed in SERT-expressing neurons.

Experimental Protocol: IHC for SERT in Rodent Brain Tissue

This protocol provides a general framework for fluorescent IHC on free-floating brain sections.[13][14]

Materials:

  • Tissue: 4% paraformaldehyde-perfused rodent brain, sectioned at 40 µm on a cryostat or vibratome.

  • Primary Antibody: Rabbit anti-SERT polyclonal or Mouse anti-SERT monoclonal antibody.

  • Secondary Antibody: Alexa Fluor 488-conjugated Goat anti-Rabbit IgG or Goat anti-Mouse IgG.

  • Buffers: Phosphate-buffered saline (PBS), PBS with 0.3% Triton X-100 (PBS-T), Blocking Buffer (PBS-T with 5% Normal Goat Serum and 1% BSA).

  • Counterstain: DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting Medium: Antifade mounting medium.

Procedure:

  • Section Preparation: Collect free-floating sections in PBS.

  • Permeabilization & Blocking: Wash sections 3x for 10 min in PBS-T. Incubate in Blocking Buffer for 1-2 hours at room temperature with gentle agitation. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections in the primary antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation. The optimal dilution must be determined empirically.

  • Washing: Wash sections 3x for 15 min in PBS-T to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate sections in the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) for 2 hours at room temperature, protected from light.

  • Counterstaining: Wash sections 2x for 15 min in PBS-T, followed by 1x wash in PBS. Incubate in DAPI solution for 10 minutes.

  • Mounting: Wash sections 2x in PBS. Mount the sections onto charged microscope slides and allow them to air dry. Add a drop of antifade mounting medium and apply a coverslip.

  • Imaging: Visualize the staining using a confocal or fluorescence microscope with appropriate laser lines and filters. SERT-positive structures should appear green, and cell nuclei blue.

The Role of Animal Models: SERT Knockout Mice

SERT knockout mice are an invaluable tool for dissecting the on-target versus off-target effects of fluoxetine.[15][16] By comparing the behavioral, neurochemical, and physiological responses to fluoxetine in wild-type mice versus mice lacking the SERT protein, researchers can isolate effects that are independent of SERT inhibition. For example, if fluoxetine produces a specific behavioral change in both wild-type and SERT knockout mice, that effect is likely mediated by an off-target mechanism (e.g., interaction with the 5-HT2C receptor).[16][17]

Visualization: In Vitro to In Vivo Validation Funnel

G A In Vitro Binding Assays (Determine Ki Profile) B Cell-Based Functional Assays (Confirm Agonism/Antagonism) A->B C In Situ Target Validation (IHC) (Confirm Target Localization) B->C D In Vivo Pharmacodynamics (Measure Target Engagement) C->D E In Vivo Efficacy/Behavioral Models (Assess Functional Outcome) D->E F Use of Knockout Models (Dissect On- vs. Off-Target Effects) E->F

Caption: A hierarchical approach for validating compound specificity.

Conclusion and Recommendations for Researchers

This compound (fluoxetine) is a powerful research tool, but its utility is predicated on a thorough understanding of its interaction profile. This guide demonstrates that while highly selective for its primary target, SERT, the compound possesses measurable affinity for other targets like NET and the 5-HT2C receptor, and its chemical properties necessitate vigilance against assay interference.

To ensure the scientific integrity of your research, we recommend the following best practices:

  • Assume Nothing, Test Everything: Never rely solely on a compound's reputation. Always perform your own validation assays in your specific systems.

  • Employ Orthogonal Assays: Confirm primary findings using an assay with a different technology and detection method to rule out artifacts.

  • Routinely Use Counter-Screens: For any HTS campaign, target-null and reporter-only counter-screens are not optional; they are essential for triaging hits and eliminating false positives.

  • Mind the Metabolites: For in vivo studies, always consider the pharmacological profile of major active metabolites, such as norfluoxetine, which may differ significantly from the parent compound.

  • Leverage Genetic Tools: When possible, use knockout or knockdown models to definitively link a compound's functional effect to its intended target.

By adopting this rigorous, multi-faceted approach to characterization, researchers can harness the full potential of chemical tools like fluoxetine, generating high-quality, reproducible data that advances our understanding of complex biological systems.

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A Comparative Guide to the Purity Validation of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Purity in Pharmaceutical Development

In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, achieving and verifying a high degree of purity is not merely a quality benchmark—it is a foundational requirement for safety and efficacy. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[1][2] Regulatory bodies, guided by standards like the International Council for Harmonisation (ICH) guidelines, mandate stringent control and characterization of any impurity present at levels of 0.1% or higher.[1]

This guide provides a comprehensive comparison of orthogonal analytical techniques essential for validating the purity of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer clear data interpretation strategies to ensure the generation of trustworthy and robust purity assessments.

The Orthogonal Approach: A Multi-Faceted View of Purity

Relying on a single analytical technique is insufficient for a comprehensive purity assessment. Each method interrogates the molecule based on different physicochemical properties. A robust purity profile is therefore established by employing an "orthogonal" approach, which involves using multiple, disparate techniques. This ensures that impurities not detected by one method (e.g., due to lack of a UV chromophore in HPLC) are captured by another (e.g., NMR or MS).

The typical workflow for purity validation integrates chromatographic separation with spectroscopic identification and quantification, providing a holistic view of the synthesized compound's integrity.

Purity Validation Workflow Figure 1. Orthogonal Purity Validation Workflow cluster_0 Primary Analysis cluster_1 Secondary & Confirmatory Analysis HPLC HPLC-UV (Quantitative Purity) Data_Integration Integrate & Correlate Data HPLC->Data_Integration NMR NMR Spectroscopy (Structural Identity & qNMR) NMR->Data_Integration MS Mass Spectrometry (Molecular Weight Confirmation) MS->Data_Integration EA Elemental Analysis (Elemental Composition) EA->Data_Integration GC GC-HS (Residual Solvents) GC->Data_Integration Synthesized_Compound Synthesized Compound (Crude or Purified) Synthesized_Compound->HPLC Synthesized_Compound->NMR Synthesized_Compound->MS Decision Purity & Identity Meet Specification? Data_Integration->Decision Release Release for Downstream Use Decision->Release Yes Repurify Further Purification or Re-synthesis Decision->Repurify No

Caption: Figure 1. Orthogonal Purity Validation Workflow

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Quantitative Purity

HPLC is the primary method for separating and quantifying organic impurities in small-molecule APIs.[3] Its strength lies in its high resolution and sensitivity, allowing for the detection of trace-level impurities.

Causality of Experimental Choices:

  • Reverse-Phase (RP) HPLC: This is the most common mode for moderately polar compounds like our target amine hydrochloride. A C18 column is chosen for its hydrophobic stationary phase, which retains the analyte and related impurities.

  • Acidified Mobile Phase: An acidic modifier (e.g., trifluoroacetic acid or formic acid) is crucial. It protonates the amine, ensuring a single, sharp peak shape and preventing interactions with residual silanols on the column surface. It also helps to prevent peak splitting which can occur with amine salts in unbuffered or insufficiently buffered systems.[4]

  • UV Detection: The phenoxy group in the molecule provides a strong chromophore, making UV detection at ~254 nm or ~220 nm a sensitive and reliable choice.

Experimental Protocol: HPLC-UV Purity Assay
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile mixture to a final concentration of 1 mg/mL.

Self-Validation and Data Interpretation: A system suitability test (SST) must be performed before analysis by injecting a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%. Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak.

Component Retention Time (min) Area (%) ICH Threshold Status
Impurity 18.520.08>0.05% (Report)Report
Main Compound 10.25 99.75 -Pass
Impurity 212.110.12>0.10% (Identify)Identify
Impurity 314.300.05-Disregard
Total Impurities -0.25 <1.0%Pass
Table 1: Example HPLC Purity Data and Interpretation based on ICH Q3A(R2) thresholds for reporting and identification.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and an Orthogonal Purity Check

NMR spectroscopy is unparalleled for structural elucidation and confirmation. For purity assessment, it serves two roles: confirming the identity of the main component and, through Quantitative NMR (qNMR), providing an absolute purity value that is independent of chromatographic separation.[7][8][9] The presence of both ¹H and ¹⁹F nuclei in the target molecule offers unique and highly specific probes.

Causality of Experimental Choices:

  • ¹H NMR: Provides a detailed map of all proton-containing structures. The integration of signals is directly proportional to the number of protons, allowing for a check of the molecule's structural integrity and the detection of proton-bearing impurities.

  • ¹⁹F NMR: The trifluoromethyl (CF₃) group provides a very simple and clean spectrum, typically a singlet, in a region free from other signals.[10] This makes it an excellent tool for identifying and quantifying any fluorine-containing impurities.[11][12]

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself.[8][13] This provides a powerful orthogonal check to HPLC area % results.

Experimental Protocol: ¹H and ¹⁹F NMR Analysis
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 of interest for quantitative accuracy. A d1 of 30 seconds is often a good starting point for qNMR.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard fluorine spectrum, with proton decoupling.

    • This provides a simple singlet for the CF₃ group, making it easy to spot other fluorine-containing species.

Data Interpretation: The ¹H NMR should show characteristic peaks corresponding to the aromatic protons, the propan-1-amine chain protons, and the amine protons. The integration of these peaks should match the expected proton count. The ¹⁹F NMR should show a single, sharp singlet. Any additional peaks in either spectrum indicate the presence of impurities.

Technique Purpose Strength Limitation
¹H NMR Structural confirmation, detection of proton-bearing impurities.Provides detailed structural information.Signal overlap can complicate analysis of complex mixtures.
¹⁹F NMR Specific detection of fluorinated impurities.High sensitivity, wide chemical shift range, low background.Only detects fluorine-containing compounds.
qNMR Absolute purity determination.Highly accurate and precise; orthogonal to chromatography.[14]Requires a suitable internal standard and longer acquisition times.
Table 2: Comparison of NMR Techniques for Purity Validation.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is a highly sensitive technique used to confirm the molecular weight of the synthesized compound and to help identify unknown impurities detected by HPLC.[15][16] When coupled with HPLC (LC-MS), it provides molecular weight information for each peak in the chromatogram.[17]

Causality of Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like amine hydrochlorides, typically generating the protonated molecular ion [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) provide a highly accurate mass measurement, which can be used to determine the elemental formula of the parent compound and its impurities, greatly aiding in their identification.[3]

Experimental Protocol: ESI-MS Analysis
  • Instrumentation: LC-MS system (e.g., single quadrupole or Q-TOF).

  • Method: The sample can be introduced via direct infusion or by using the LC method described above.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Range: Scan from m/z 50 to 500.

  • Data Interpretation: The primary ion observed should correspond to the protonated free base of the target compound.

Data Interpretation:

  • Expected Mass (Free Base): C₁₀H₁₂F₃NO = 219.09

  • Expected Ion [M+H]⁺: 220.09

  • An observed mass that matches this value confirms the identity of the main HPLC peak. Any other masses observed can be correlated with impurity peaks to propose potential structures.[18]

Technique Expected [M+H]⁺ (m/z) Observed (m/z) Deviation (ppm) Conclusion
HRMS (Q-TOF) 220.0971220.0968-1.4Identity Confirmed
Table 3: Example High-Resolution Mass Spectrometry Data.

Complementary Techniques for a Complete Profile

For a truly comprehensive validation, especially in a regulated environment, other techniques should be considered.

  • Elemental Analysis (CHNS): This technique provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample.[19] The experimental values should match the theoretical calculation for the empirical formula of the hydrochloride salt (C₁₀H₁₃ClF₃NO), providing a fundamental check of purity and composition.

  • Gas Chromatography (GC): Specifically with headspace sampling (HS-GC), this method is essential for quantifying residual solvents used during synthesis and purification, as mandated by ICH Q3C guidelines.[20]

  • Karl Fischer Titration: This is the gold standard for determining the water content of the sample.

Comparative Summary and Final Recommendation

No single technique can provide a complete picture of a compound's purity. A strategic, orthogonal approach is mandatory for robust and reliable validation.

Analytical Method Primary Role Key Information Provided Best For
HPLC-UV Quantitative PurityRelative percentage of impurities with UV chromophores.Routine quality control, stability testing.
NMR Spectroscopy Structural IdentityUnambiguous structural confirmation, absolute purity (qNMR).Final structure proof, orthogonal purity check.
Mass Spectrometry Molecular IdentityMolecular weight of main compound and impurities.Confirming identity, impurity identification.
Elemental Analysis Elemental CompositionConfirmation of empirical formula.Fundamental purity check of a new batch.
Table 4: Comparative Summary of Core Purity Validation Techniques.

For the definitive purity validation of this compound, the recommended workflow is:

  • Primary Purity Assay: Use a validated reverse-phase HPLC method to quantify all detectable impurities and establish the primary purity value (e.g., >99.5%).

  • Identity Confirmation: Confirm the structure using ¹H and ¹⁹F NMR and verify the molecular weight with High-Resolution Mass Spectrometry .

  • Orthogonal Purity Check: Perform qNMR using an internal standard to obtain an absolute purity value, which should be in close agreement with the HPLC result.

  • Complete Profile: Analyze for residual solvents (GC) and water content (Karl Fischer) , and perform Elemental Analysis to confirm the elemental composition.

This multi-faceted, self-validating approach ensures that the synthesized material meets the highest standards of purity, identity, and quality required for progression in the drug development pipeline.

References

  • ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]

  • Patsnap Eureka. (2022). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • IJCRT.org. (2023). IMPURITY PROFILING. [Link]

  • LGC. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]

  • Pharma's Almanac. (2020). Impurity Identification in Small-Molecule APIs. [Link]

  • Pharma Guide. (2021). Impurities in new drug substance| ICH Q3A(R2). [Link]

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  • USP. <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters. [Link]

  • ResearchGate. (2016). <1225> VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • Ukhanev, S. A., et al. (2023). Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry. [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. [Link]

  • Al-Majed, A. A., et al. (2015). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]

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  • University of Ottawa. 19Flourine NMR. [Link]

  • ResearchGate. (2009). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. [Link]

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  • Wei, F., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry. [Link]

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  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology. [Link]

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Decoding Off-Target Effects: A Comparative Guide to 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (Fluoxetine HCl) and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the selective serotonin reuptake inhibitor (SSRI) 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, widely known as Fluoxetine HCl, stands as a landmark therapeutic agent. Initially developed for the treatment of major depressive disorder, its clinical applications have expanded to a range of psychiatric conditions.[1] However, a comprehensive understanding of its pharmacological profile necessitates a deep dive into its off-target interactions, which can contribute to both its therapeutic efficacy and its adverse effect profile.

This guide provides a comparative analysis of the off-target effects of Fluoxetine HCl against two notable alternatives with distinct primary mechanisms of action: Atomoxetine, a selective norepinephrine reuptake inhibitor (NRI), and Nisoxetine, another potent NRI. By examining their respective binding affinities across a panel of molecular targets and their impact on key metabolic enzymes, this document aims to equip researchers with the critical data and methodologies required for informed decision-making in drug discovery and development.

I. The On-Target and Off-Target Landscape: A Comparative Overview

The therapeutic utility of a drug is intrinsically linked to its selectivity for its intended target. However, absolute selectivity is rare, and interactions with unintended molecular targets, known as off-target effects, are common. These off-target interactions can lead to unforeseen side effects, but in some cases, may also contribute to the drug's therapeutic actions.[2]

Fluoxetine HCl , a cornerstone of antidepressant therapy, primarily functions by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin.[1] While highly selective for SERT, it is not devoid of interactions with other receptors and enzymes. Notably, at higher concentrations, it exhibits affinity for the 5-HT2C receptor and is a potent inhibitor of the cytochrome P450 enzyme, CYP2D6.[3][4]

Atomoxetine , in contrast, is a selective norepinephrine reuptake inhibitor (NRI) and is a primary treatment for attention-deficit/hyperactivity disorder (ADHD).[5] Its primary target is the norepinephrine transporter (NET).[6] While generally considered to have a favorable off-target profile, it is also a substrate and potential inhibitor of CYP2D6.[7]

Nisoxetine , another selective NRI, shares a similar primary mechanism with Atomoxetine.[8] Its off-target profile is less extensively documented in publicly available comparative datasets, but it is known to be a potent blocker of NET.[8]

The following table summarizes the known on-target and key off-target binding affinities (Ki in nM) for these three compounds. Lower Ki values indicate higher binding affinity.

TargetFluoxetine (Ki, nM)Atomoxetine (Ki, nM)Nisoxetine (Ki, nM)Primary Effect
Serotonin Transporter (SERT) 0.8 - 13 [9][10]~3600[11]~147[10]On-Target (Fluoxetine) , Off-Target
Norepinephrine Transporter (NET) ~250[10]~4.5 [6]~0.76 - 2.1 [8][10]On-Target (Atomoxetine, Nisoxetine) , Off-Target
Dopamine Transporter (DAT) >1000[10]~870~145Off-Target
5-HT2A Receptor 1800[3]>10000>1000Off-Target
5-HT2B Receptor 70*[3]--Off-Target
5-HT2C Receptor 270[3]>10000>1000Off-Target
Alpha-1 Adrenergic Receptor >1000->1000Off-Target
Histamine H1 Receptor >1000->1000Off-Target
Muscarinic M1 Receptor >1000->1000Off-Target

*Note: The reported Ki of 70 nM for Fluoxetine at the 5-HT2B receptor is a subject of some debate in the literature, with other studies reporting much lower affinity.[12]

II. Impact on Metabolic Pathways: Cytochrome P450 Inhibition

A critical aspect of off-target effects lies in the inhibition of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Inhibition of these enzymes can lead to significant drug-drug interactions, altering the pharmacokinetics and pharmacodynamics of co-administered medications.[13]

CYP IsoformFluoxetine (Ki, µM)Norfluoxetine (Metabolite) (Ki, µM)AtomoxetineNisoxetine
CYP2D6 0.15 - 0.60 [4]0.43 [4]Substrate & Weak Inhibitor[7]Likely Substrate
CYP2C19 Moderate Inhibitor[4]Moderate InhibitorMinimal Inhibition[3]-
CYP3A4 Weak InhibitorModerate Inhibitor[4]Minimal Inhibition[3]-
CYP1A2 Weak Inhibitor-Minimal Inhibition[3]-
CYP2C9 Moderate Inhibitor[4]-Minimal Inhibition[3]-

Fluoxetine and its active metabolite, norfluoxetine, are potent inhibitors of CYP2D6, a key enzyme responsible for the metabolism of numerous drugs.[4][14] This potent inhibition is a major consideration in clinical practice due to the high potential for drug-drug interactions. Atomoxetine is primarily metabolized by CYP2D6 and can also act as a weak inhibitor of this enzyme.[7] The CYP inhibition profile of Nisoxetine is not as well characterized in publicly available literature.

III. Experimental Workflows for Off-Target Profiling

To empirically determine and compare the off-target effects of novel or existing compounds, a battery of in vitro assays is essential. Below are detailed protocols for three key experimental workflows.

A. Radioligand Receptor Binding Assay

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that target.

Objective: To determine the binding affinity (Ki) of a test compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor of interest (e.g., HEK293 cells transfected with the human 5-HT2C receptor).

    • Harvest cells and homogenize in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method like the Bradford assay.[13]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add membrane preparation, radioligand (e.g., [³H]-Mesulergine for 5-HT2C), and assay buffer.

    • Non-Specific Binding Wells: Add membrane preparation, radioligand, and a high concentration of a known non-labeled ligand for the target receptor to saturate the specific binding sites.

    • Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., Fluoxetine HCl).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Caption: Workflow for a Radioligand Receptor Binding Assay.

B. Cytochrome P450 Inhibition Assay

This assay assesses the potential of a test compound to inhibit the activity of specific CYP450 isoforms, which is crucial for predicting drug-drug interactions.

Objective: To determine the IC50 value of a test compound for major CYP450 enzymes (e.g., CYP2D6, CYP3A4, CYP2C19).

Methodology:

  • Reagent Preparation:

    • Prepare a solution of human liver microsomes (or recombinant CYP enzymes) in an appropriate buffer.

    • Prepare a solution of a specific probe substrate for the CYP isoform being tested (e.g., Dextromethorphan for CYP2D6).

    • Prepare a solution of the NADPH regenerating system (cofactor for CYP activity).

    • Prepare serial dilutions of the test compound and a known inhibitor (positive control).

  • Incubation:

    • In a 96-well plate, pre-incubate the liver microsomes with the test compound or control inhibitor for a short period (e.g., 10 minutes) at 37°C.

    • Initiate the reaction by adding the probe substrate and the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant for the concentration of the metabolite of the probe substrate using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.[6][15]

Caption: Workflow for a Cytochrome P450 Inhibition Assay.

C. Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement and identify off-targets of a compound in a cellular context by measuring changes in the thermal stability of proteins upon ligand binding.

Objective: To identify the cellular targets and off-targets of a compound by observing its effect on the thermal stability of the proteome.

Methodology:

  • Cell Treatment:

    • Culture cells of interest (e.g., a neuronal cell line) to a suitable confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control.

    • Incubate the cells to allow for compound uptake and target engagement.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of different temperatures using a thermal cycler to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification:

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of a specific target protein remaining in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry-based proteomics (for proteome-wide analysis).

  • Data Analysis:

    • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates ligand binding and stabilization of the protein.

    • Isothermal Dose-Response (ITDR) Analysis: At a fixed temperature, plot the amount of soluble protein as a function of the compound concentration to determine the potency of target engagement (EC50).[16][17]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

IV. Signaling Pathways Implicated by Off-Target Interactions

Understanding the downstream consequences of off-target binding is crucial for predicting the full pharmacological effect of a drug.

A. 5-HT2C Receptor Antagonism

Fluoxetine's interaction with the 5-HT2C receptor, although weaker than its affinity for SERT, can have significant downstream effects. 5-HT2C receptors are Gq/G11-coupled GPCRs that, upon activation by serotonin, stimulate phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonism of this receptor by fluoxetine would block these downstream signaling events. Interestingly, 5-HT2C receptors can also modulate the release of other neurotransmitters like dopamine and norepinephrine.[10] By blocking these receptors, fluoxetine may disinhibit the release of these catecholamines in certain brain regions.

G Fluoxetine Fluoxetine HT2CR 5-HT2C Receptor Fluoxetine->HT2CR Antagonizes Serotonin Serotonin Serotonin->HT2CR Activates PLC Phospholipase C HT2CR->PLC Activates Dopamine_Norepinephrine Dopamine & Norepinephrine Release HT2CR->Dopamine_Norepinephrine Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC

Caption: Signaling pathway of the 5-HT2C receptor and the antagonistic effect of Fluoxetine.

B. Norepinephrine Transporter (NET) Inhibition

The primary action of Atomoxetine and Nisoxetine is the inhibition of the norepinephrine transporter (NET). NET is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, thus terminating its signaling. By blocking NET, these drugs increase the concentration and duration of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission. This, in turn, leads to increased activation of postsynaptic alpha and beta-adrenergic receptors, which are coupled to various downstream signaling cascades involving cyclic AMP (cAMP) and protein kinase A (PKA), as well as the PLC/IP3/DAG pathway, depending on the receptor subtype.[11]

G Atomoxetine_Nisoxetine Atomoxetine / Nisoxetine NET Norepinephrine Transporter (NET) Atomoxetine_Nisoxetine->NET Inhibits Norepinephrine Norepinephrine Norepinephrine->NET Reuptake Synaptic_NE Increased Synaptic Norepinephrine NET->Synaptic_NE Leads to Adrenergic_Receptors Postsynaptic Adrenergic Receptors (α and β) Synaptic_NE->Adrenergic_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., cAMP/PKA, PLC) Adrenergic_Receptors->Downstream_Signaling

Caption: Mechanism of norepinephrine transporter (NET) inhibition by Atomoxetine and Nisoxetine.

V. Conclusion

The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery and development. While this compound (Fluoxetine HCl) is a highly effective SSRI, its interactions with targets such as the 5-HT2C receptor and its potent inhibition of CYP2D6 highlight the importance of a broader pharmacological assessment. In comparison, NRIs like Atomoxetine and Nisoxetine present distinct on- and off-target profiles, which may offer therapeutic advantages in specific patient populations or in the context of polypharmacy.

The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers seeking to characterize the selectivity and potential liabilities of their compounds. By employing a systematic and multi-faceted approach to off-target profiling, the scientific community can continue to develop safer and more effective therapeutics for a multitude of disorders.

VI. References

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  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays with Talopram. Retrieved from Benchchem website.

  • Søgaard, B., Mengel, H., Rao, S., & Larsen, F. (2006). Atomoxetine acts as an NMDA receptor blocker in clinically relevant concentrations. Clinical Neuropharmacology, 29(2), 93-100.

  • Otton, S. V., Wu, D., Joffe, R. T., Cheung, S. W., & Sellers, E. M. (1993). Inhibition by fluoxetine of cytochrome P450 2D6 activity. Clinical Pharmacology & Therapeutics, 53(4), 401-409.

  • Faman, M., Al-kuraishy, H. M., Al-Gareeb, A. I., & Al-Buhadily, A. K. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. Pharmaceuticals, 14(2), 148.

  • Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Retrieved from [Link]

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  • ResearchGate. (n.d.). Inhibition by fluoxetine of cytochrome P450 2D6 activity. Retrieved from ResearchGate.

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.

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  • ResearchGate. (n.d.). Affinity constants (pKi) for different binding compounds to Human 5-HT 2C and 5-HT 2B receptors. Retrieved from ResearchGate.

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  • ResearchGate. (n.d.). K I values for displacement of -CIT from wild-type SERT. Retrieved from ResearchGate.

  • Kim, J., et al. (2018). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience, 9(10), 2463-2473.

  • ResearchGate. (n.d.). 5-HT2C receptor signaling pathways. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Retrieved from ResearchGate.

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from Bio-protocol website.

  • F. (2006). CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. Journal of the American Academy of Child and Adolescent Psychiatry, 45(11), 1314-1321.

  • Preskorn, S. H. (1996). Clinical Pharmacology of SSRI's: Tables and Figures. Professional Communications, Inc.

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  • Habecker, B. A., et al. (2016). Cytokines inhibit norepinephrine transporter expression by decreasing Hand2. Journal of Neuroscience, 36(45), 11497-11507.

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A Comparative Guide to the Pharmacokinetics of Fluoxetine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, a nuanced understanding of a drug's pharmacokinetic (PK) profile is paramount. It dictates dosing regimens, predicts potential drug-drug interactions, and ultimately influences both safety and efficacy. This guide provides an in-depth comparison of the pharmacokinetic properties of fluoxetine, a cornerstone selective serotonin reuptake inhibitor (SSRI), and its widely prescribed analogs: paroxetine, sertraline, citalopram, and escitalopram. We will dissect the critical differences in their absorption, distribution, metabolism, and excretion (ADME), supported by experimental data and methodologies.

The Decisive Role of Pharmacokinetics in SSRI Development

The therapeutic action of SSRIs is contingent on achieving and maintaining optimal concentrations at the synaptic cleft. The journey to this target is governed by pharmacokinetics. While all drugs in this class share a primary mechanism—the inhibition of the serotonin transporter (SERT)—their distinct PK profiles lead to significant variations in clinical application.[1][2] Factors such as a drug's half-life can influence patient compliance and the severity of discontinuation symptoms, while its metabolic pathway is a critical determinant of its drug-drug interaction potential.[1][3] Understanding these differences is not merely academic; it is fundamental to rational drug design, personalized medicine, and safe clinical practice.

Part 1: Absorption - The Gateway to Systemic Circulation

The journey begins with absorption from the gastrointestinal tract. Key parameters here are bioavailability (F), the fraction of the administered dose that reaches systemic circulation, and the time to reach maximum plasma concentration (Tmax).

Fluoxetine, paroxetine, sertraline, and citalopram are all well-absorbed after oral administration.[4][5][6] However, several undergo significant first-pass metabolism in the liver, which can reduce their ultimate bioavailability.[4][5][7] Paroxetine, for instance, has a bioavailability of about 50% due to a saturable first-pass effect, meaning that at higher doses, the metabolic enzymes become saturated, leading to a disproportionate increase in plasma concentration—a phenomenon known as non-linear pharmacokinetics.[4][8][9] Fluoxetine also exhibits non-linear kinetics with chronic use as it and its metabolite inhibit their own metabolism.[10][11] In contrast, sertraline and escitalopram exhibit more predictable, linear pharmacokinetics, where plasma concentrations rise in direct proportion to the dose.[12][13][14]

Food can also play a role. For sertraline, administration with food increases its bioavailability by about 40%, making it advisable to take the medication with meals to ensure consistent absorption.[12] Conversely, the absorption of escitalopram is not significantly affected by food.[14][15]

Comparative Absorption Parameters
DrugBioavailability (F)Tmax (hours)Effect of FoodPharmacokinetic Linearity
Fluoxetine 60-80%[11]6-8[11]MinimalNon-linear (chronic use)[16][10]
Paroxetine ~50%[9]2-8[7]Minimal (slight increase in Cmax)[17]Non-linear (saturable metabolism)[4][8]
Sertraline ~44%[18]4.5-8.4[18]Bioavailability increases ~40%[12]Linear[12][13]
Citalopram ~80%[6]1-4[6]MinimalLinear
Escitalopram High (implied from clearance data)[15]3-4[14][15]None[14][15]Linear[14]

Part 2: Distribution - Reaching the Target

Once absorbed, a drug is distributed throughout the body. The key parameters governing this process are protein binding and the volume of distribution (Vd). High plasma protein binding restricts the amount of free drug available to exert its pharmacological effect or be cleared from the body.

All SSRIs in this comparison are highly lipophilic and extensively bound to plasma proteins, primarily albumin and α1-glycoprotein.[10][11] Fluoxetine and paroxetine show very high protein binding at around 95%.[9][17] Sertraline is even more extensively bound, at approximately 98.5%.[12][18] This high degree of binding means that co-administration with other highly protein-bound drugs could theoretically lead to displacement, increasing the free concentration of either drug and potentially causing adverse effects.[17] Escitalopram stands out with a significantly lower protein binding of 56%, which reduces the likelihood of such displacement interactions.[14][19]

The large volume of distribution for all these compounds indicates extensive distribution into tissues, including the central nervous system, which is necessary for their therapeutic action.[4][5]

Comparative Distribution Parameters
DrugPlasma Protein BindingVolume of Distribution (Vd)
Fluoxetine ~94.5%[10][11]Large (20-42 L/kg)[20]
Paroxetine ~95%[9][17]Extensive
Sertraline ~98.5%[12][18]Extensive
Citalopram ~80%[6]High
Escitalopram ~56%[14][19]~1100 L (Apparent Vd)[14][19]

Part 3: Metabolism - The Chemical Transformation

Metabolism, occurring primarily in the liver, is arguably the most critical and variable aspect of SSRI pharmacokinetics. It determines the drug's half-life and is the primary source of drug-drug interactions. The cytochrome P450 (CYP) enzyme system is the main player in this process.[2][21]

Fluoxetine is extensively metabolized, primarily by CYP2D6, to its only major active metabolite, norfluoxetine.[5][10][11] This is a crucial point of differentiation: norfluoxetine is also a potent serotonin reuptake inhibitor and has an exceptionally long elimination half-life (7-15 days).[1][10] This long half-life contributes to fluoxetine's overall duration of action but also necessitates a lengthy washout period (up to 5 weeks) before a patient can safely switch to a monoamine oxidase inhibitor (MAOI) to avoid serotonin syndrome.[1][22] Both fluoxetine and norfluoxetine are potent inhibitors of CYP2D6, which can significantly increase the concentration of other drugs metabolized by this enzyme, such as tricyclic antidepressants and some antipsychotics.[2][11]

Paroxetine is also a potent inhibitor of CYP2D6 and is metabolized by it.[7][8][23] This creates a potential for significant drug-drug interactions.[3][24] Its metabolites are largely inactive.[7][17]

Sertraline is metabolized by several CYP pathways, including CYP2B6, CYP2C19, and CYP2D6.[18][23][25] Its primary metabolite, desmethylsertraline, is substantially less active than the parent compound.[12][18] Sertraline is considered a moderate inhibitor of CYP2D6, giving it a lower potential for clinically significant interactions compared to fluoxetine and paroxetine.[2][26]

Citalopram and Escitalopram are metabolized by CYP2C19, CYP2D6, and CYP3A4.[6][14] Genetic variations (polymorphisms) in CYP2C19 can significantly affect citalopram plasma concentrations.[6][23] Both citalopram and its active S-enantiomer, escitalopram, are considered weak inhibitors of CYP enzymes and have a much lower potential for drug-drug interactions, making them a safer choice for patients on multiple medications.[2][3][6]

Visualizing Metabolic Pathways

The following diagram illustrates the primary metabolic routes for fluoxetine and sertraline, highlighting the key CYP enzymes involved.

SSRI_Metabolism cluster_fluoxetine Fluoxetine Metabolism cluster_sertraline Sertraline Metabolism FLU Fluoxetine NOR Norfluoxetine (Active) FLU->NOR CYP2D6 (Primary) CYP2C9 SER Sertraline DES Desmethylsertraline (Weakly Active) SER->DES CYP2B6 (Mainly) CYP2C19, CYP3A4

Caption: Primary metabolic pathways of fluoxetine and sertraline.

Part 4: Excretion and Half-Life - Duration of Action

The elimination half-life (t½) determines how long a drug remains in the body and dictates the dosing frequency and time to reach steady-state concentrations.

As mentioned, the most striking difference lies with fluoxetine and its active metabolite. Fluoxetine's half-life is 1-4 days, but its active metabolite norfluoxetine has a half-life of 7-15 days.[1][16][10] This results in a very long effective half-life, which can be advantageous for patients with poor medication adherence but is a disadvantage when adverse effects occur or a switch in medication is needed.[1]

The other SSRIs have much shorter half-lives, typically around one day.[1] Paroxetine's half-life is approximately 21 hours, while sertraline's is about 26 hours.[9][18][26] Citalopram and escitalopram have half-lives in the range of 27-35 hours.[6][14] The shorter half-life of drugs like paroxetine can lead to more pronounced discontinuation or withdrawal symptoms if the medication is stopped abruptly.[27]

Comparative Elimination Parameters
DrugElimination Half-Life (t½)Active MetabolitesClinical Implications
Fluoxetine 1-4 days (acute); 4-6 days (chronic)[10][11]Norfluoxetine (t½ = 7-15 days)[16][10]Long washout period required; lower risk of discontinuation syndrome.[1]
Paroxetine ~21 hours[9][17]No[7]Higher risk of discontinuation syndrome.[27]
Sertraline ~26 hours[12][18]Desmethylsertraline (weakly active, t½ = 62-104h)[18]Once-daily dosing effective.[26]
Citalopram ~35 hours[6]Demethylcitalopram (less active)Once-daily dosing.
Escitalopram ~27-33 hours[14][15]S-demethylcitalopram (weakly active)[14]Once-daily dosing.

Experimental Protocols: A Methodological Framework

To ensure the trustworthiness of pharmacokinetic data, standardized and validated experimental protocols are essential. Here, we outline the workflows for two fundamental assessments: a clinical pharmacokinetic study and an in vitro plasma protein binding assay.

Protocol 1: In Vivo Single-Dose Pharmacokinetic Study

This protocol is designed to determine key PK parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life in human subjects.

PK_Workflow cluster_prep Phase 1: Preparation & Dosing cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Bioanalysis & Modeling A Subject Screening & Informed Consent B Baseline Blood Sample (t=0) A->B C Single Oral Dose Administration B->C D Serial Blood Sampling (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72h) C->D E Plasma Separation (Centrifugation) D->E F Sample Storage (-80°C) E->F G LC-MS/MS Assay (Drug Concentration Measurement) F->G H Pharmacokinetic Modeling (Non-Compartmental Analysis) G->H I Parameter Calculation (Cmax, Tmax, AUC, t½) H->I

Caption: Workflow for a single-dose clinical pharmacokinetic study.

Step-by-Step Methodology:

  • Subject Recruitment: Healthy volunteers are screened for inclusion/exclusion criteria. Informed consent is obtained.[28]

  • Dosing: Following an overnight fast, a baseline (t=0) blood sample is collected. Subjects are then administered a single oral dose of the investigational drug.[28]

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) at predefined time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours). The exact time of each draw is meticulously recorded.[28]

  • Plasma Processing: Samples are centrifuged (e.g., at 1500 x g for 10 minutes at 4°C) to separate plasma from blood cells. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug and its major metabolites in the plasma samples is quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[29] This technique offers high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using pharmacokinetic software (e.g., Phoenix WinNonlin). A non-compartmental analysis (NCA) is typically performed to calculate key PK parameters.[30][31]

    • Cmax and Tmax: Determined directly from the observed data.

    • AUC: Calculated using the linear trapezoidal rule.

    • t½: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

Protocol 2: In Vitro Plasma Protein Binding by Equilibrium Dialysis

This protocol determines the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and free concentration. Equilibrium dialysis is considered the gold-standard method.[29][32]

Step-by-Step Methodology:

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains proteins but allows free drug to pass) is used.

  • Sample Preparation: One chamber (the plasma chamber) is filled with blank human plasma. The other chamber (the buffer chamber) is filled with a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Drug Addition: The drug is spiked into the plasma chamber at a clinically relevant concentration.

  • Equilibration: The apparatus is sealed and incubated at 37°C with gentle agitation for a sufficient period (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, samples are taken from both the plasma chamber and the buffer chamber.

  • Analysis: The total drug concentration in the plasma chamber (C_total) and the free drug concentration in the buffer chamber (C_free) are measured by LC-MS/MS.

  • Calculation:

    • Percent Bound = [(C_total - C_free) / C_total] * 100

    • Fraction Unbound (fu) = C_free / C_total

Causality in Experimental Choice: The choice of equilibrium dialysis is based on its ability to provide a direct measure of the unbound drug concentration at thermodynamic equilibrium, minimizing artifacts from non-specific binding to the apparatus that can occur with other methods like ultrafiltration.[29] The use of LC-MS/MS is critical for its ability to accurately quantify low concentrations of drug in a complex biological matrix like plasma.[29]

Conclusion

While fluoxetine and its analogs are all effective SSRIs, their pharmacokinetic profiles are remarkably distinct. Fluoxetine's long-acting active metabolite sets it apart, offering benefits in compliance but challenges in management. Paroxetine and fluoxetine are potent CYP2D6 inhibitors, demanding careful consideration of co-administered medications. Sertraline occupies a middle ground with moderate interaction potential, while citalopram and particularly escitalopram offer the "cleanest" profiles with the lowest risk of CYP-mediated drug interactions.

For the drug development professional, these differences underscore the importance of comprehensive pharmacokinetic characterization. For the researcher and clinician, they provide a rational basis for drug selection, enabling a more personalized approach to therapy that maximizes efficacy while minimizing the risk of adverse events.

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A Comparative Guide to the In Vivo Efficacy of Novel Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vivo efficacy of novel serotonin reuptake inhibitors (SRIs), contextualized against traditional selective serotonin reuptake inhibitors (SSRIs). It is intended for researchers, scientists, and drug development professionals engaged in the field of neuroscience and psychopharmacology. We will delve into the rationale for the development of new agents, present comparative preclinical data, and provide detailed protocols for key behavioral assays.

Introduction: Beyond Simple Serotonin Reuptake Inhibition

For decades, selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and sertraline have been the first-line treatment for major depressive disorder (MDD). Their primary mechanism involves blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. While effective for many, traditional SSRIs are beset by limitations, including a delayed onset of therapeutic action (often several weeks), variable efficacy rates, and a side-effect profile that can impact patient compliance.

This has spurred the development of novel SRIs with multi-target pharmacological profiles. These next-generation agents often combine SERT inhibition with activity at other serotonin receptors (e.g., 5-HT1A, 5-HT3, 5-HT7). The central hypothesis is that this multi-modal action can produce a more robust and rapid antidepressant effect by fine-tuning the serotonergic system and influencing downstream neurotransmitter pathways, such as those involving dopamine and norepinephrine. This guide will focus on two such prominent novel agents: Vilazodone and Vortioxetine, comparing their preclinical in vivo efficacy against standard SSRIs.

Featured Novel Agents: A Mechanistic Overview

A key innovation in modern antidepressant development is the targeting of multiple mechanisms simultaneously to enhance therapeutic outcomes.

  • Vilazodone: This compound acts as both a potent SERT inhibitor and a partial agonist at the 5-HT1A receptor. The 5-HT1A receptor is an autoreceptor that regulates serotonin neuron firing. By acting as a partial agonist, Vilazodone is thought to accelerate the desensitization of these autoreceptors, potentially speeding the onset of its antidepressant effects compared to agents that rely solely on SERT inhibition.

  • Vortioxetine: Vortioxetine presents an even more complex profile, combining SERT inhibition with agonist activity at 5-HT1A receptors, partial agonist activity at 5-HT1B receptors, and antagonist activity at 5-HT1D, 5-HT3, and 5-HT7 receptors. This broad spectrum of activity is proposed to modulate not only serotonin levels but also those of other neurotransmitters, including dopamine, norepinephrine, acetylcholine, and histamine, which may contribute to its efficacy in treating cognitive symptoms associated with depression.

Comparative In Vivo Efficacy Data

The antidepressant-like effects of novel compounds are typically validated in rodent models before proceeding to clinical trials. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common acute models used to screen for potential antidepressant activity. These tests are based on the principle that, when faced with an inescapable stressor, animals will adopt an immobile posture. A reduction in the duration of this immobility is interpreted as an antidepressant-like effect.

Table 1: Comparative Efficacy in the Mouse Forced Swim Test (FST)

CompoundDose (mg/kg, i.p.)Primary OutcomeResult vs. VehicleResult vs. Traditional SSRI
Vilazodone 10Immobility Time↓ 48% Comparable to Escitalopram (20 mg/kg)
Vortioxetine 10Immobility Time↓ 50% Comparable to Fluoxetine (20 mg/kg)
Escitalopram 20Immobility Time↓ 45% -
Fluoxetine 20Immobility Time↓ 47% -

Note: Data are synthesized from representative preclinical studies for illustrative purposes. Actual results may vary based on specific experimental conditions, strains, and protocols.

As the data suggest, both Vilazodone and Vortioxetine demonstrate potent antidepressant-like effects in the FST, with efficacy comparable to that of established SSRIs at the tested doses. Their multi-target mechanisms do not necessarily lead to a greater reduction in immobility in this acute model, but they are hypothesized to contribute to a faster onset of action or efficacy against a broader range of symptoms, which requires more complex chronic stress models to investigate.

Key Methodologies for In Vivo Efficacy Assessment

The validity of any efficacy claim rests on the robustness of the experimental protocol. Below are detailed, step-by-step procedures for the Forced Swim Test, a cornerstone assay in antidepressant screening.

Experimental Workflow: Antidepressant Screening

The following diagram illustrates a typical workflow for an acute in vivo study comparing novel and traditional SRIs.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_test Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis acclimate Animal Acclimatization (7 days) randomize Randomization & Grouping (n=10-12 per group) acclimate->randomize g1 Group 1: Vehicle Control (Saline) randomize->g1 admin Drug Administration (i.p.) (60 min pre-test) g2 Group 2: Positive Control (Fluoxetine) g3 Group 3: Novel SRI A (Vilazodone) g4 Group 4: Novel SRI B (Vortioxetine) fst Forced Swim Test (6 min duration) admin->fst record Video Recording & Automated Scoring fst->record analyze Quantify Immobility Time (last 4 min) record->analyze stats Statistical Analysis (ANOVA with post-hoc tests) analyze->stats

Caption: Standard experimental workflow for screening antidepressant compounds.

Protocol: Forced Swim Test (Porsolt's Test)

This protocol outlines the procedure for assessing antidepressant-like activity in mice.

Rationale: The FST is a widely used behavioral despair test. The underlying principle is that mice, after initial escape-oriented behaviors, will adopt an immobile posture. This immobility is interpreted as a passive, despair-like state. Antidepressant treatments are known to reduce this immobility, increasing active behaviors like swimming and climbing.

Materials:

  • Clear glass or plastic cylinders (25 cm height x 15 cm diameter).

  • Water (23-25°C), filled to a depth of 15 cm.

  • Video camera for recording.

  • Automated tracking software (e.g., EthoVision, ANY-maze) or two trained, blinded observers.

  • Test compounds (Novel and traditional SRIs) and vehicle (e.g., 0.9% saline).

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment begins.

  • Drug Administration: Administer the test compound or vehicle via the appropriate route (typically intraperitoneal, i.p.) 60 minutes prior to the test. This allows for sufficient drug absorption and distribution.

  • Test Session:

    • Gently place one mouse at a time into the cylinder filled with water.

    • The test duration is 6 minutes.

    • Record the entire session with a video camera positioned to have a clear side view of the cylinder.

  • Scoring:

    • The first 2 minutes of the test are considered a habituation period and are typically not scored.

    • During the subsequent 4 minutes (from 2:01 to 6:00), quantify the total time the mouse spends immobile.

    • Definition of Immobility: The mouse is judged to be immobile when it remains floating in an upright position and makes only small movements necessary to keep its head above water. Active swimming, climbing, or diving are scored as active behaviors.

    • Scoring should be performed by at least two observers who are blind to the treatment conditions to prevent bias. Alternatively, use validated automated software.

  • Post-Test:

    • After the 6-minute session, carefully remove the mouse from the water.

    • Thoroughly dry the mouse with a towel and place it in a heated recovery cage before returning it to its home cage.

    • Clean the cylinder and replace the water between each animal to control for olfactory cues.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the drug-treated groups to the vehicle control group. A statistically significant reduction in immobility time is indicative of an antidepressant-like effect.

Mechanism of Action at the Synapse

The therapeutic effects of all SRIs begin at the serotonergic synapse. The diagram below illustrates the fundamental mechanism of SERT inhibition and the additional receptor modulation offered by novel agents.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drugs serotonin_vesicle Serotonin (5-HT) in Vesicles sert SERT Transporter synaptic_cleft Synaptic 5-HT serotonin_vesicle->synaptic_cleft Release ht1a_auto 5-HT1A Autoreceptor ht1a_post 5-HT1A Receptor downstream Downstream Signaling & Therapeutic Effect ht1a_post->downstream ht3_post 5-HT3 Receptor ht3_post->downstream ht7_post 5-HT7 Receptor ht7_post->downstream synaptic_cleft->sert Reuptake synaptic_cleft->ht1a_auto Feedback synaptic_cleft->ht1a_post synaptic_cleft->ht3_post synaptic_cleft->ht7_post ssri Traditional SSRI ssri->sert BLOCKS vortioxetine Vortioxetine vortioxetine->sert BLOCKS vortioxetine->ht1a_post Activates vortioxetine->ht3_post BLOCKS vortioxetine->ht7_post BLOCKS

Caption: Multi-target action of novel SRIs at the serotonergic synapse.

Traditional SSRIs act primarily on the SERT transporter. Novel agents like Vortioxetine also block SERT but additionally modulate various postsynaptic receptors, which is hypothesized to produce a broader spectrum of therapeutic action.

Conclusion and Future Directions

Novel serotonin reuptake inhibitors like Vilazodone and Vortioxetine represent a significant evolution in the pharmacological treatment of depression. By integrating SERT inhibition with modulation of other key serotonin receptors, these compounds aim to overcome the principal limitations of traditional SSRIs. Preclinical in vivo data from models such as the Forced Swim Test confirm their potent antidepressant-like activity, which is comparable to that of classic agents.

The true therapeutic potential of these multi-modal agents may lie in areas not easily captured by acute behavioral tests, such as a faster onset of action, improved cognitive function, and a more favorable side-effect profile. Future preclinical research should therefore employ more sophisticated models, such as chronic unpredictable stress, to fully elucidate the in vivo advantages of this multi-target approach and to bridge the translational gap between preclinical findings and clinical outcomes.

References

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  • Title: Vilazodone: a new treatment for depression. Source: PubMed Central (PMC), U.S. National Library of Medicine URL: [Link]

  • Title: A review of vilazodone for the treatment of major depressive disorder. Source: PubMed Central (PMC), U.S. National Library of Medicine URL: [Link]

  • Title: Vortioxetine: a review of its use in patients with major depressive disorder. Source: CNS Drugs URL: [Link]

A Senior Application Scientist's Guide to the Statistical Analysis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride and its Structural Isomer and Process Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous analytical characterization of an active pharmaceutical ingredient (API) is paramount to ensuring its quality, safety, and efficacy. This guide provides an in-depth comparative analysis of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, known pharmaceutically as Fluoxetine Hydrochloride, with two critical related substances: its positional isomer, Fluoxetine Related Compound A, and a key process impurity, (1RS)-3-(methylamino)-1-phenylpropan-1-ol (Impurity A).

This document is structured to provide not just the "what" and "how" of the analytical data, but the "why" behind the experimental choices, offering a deeper understanding of the statistical analysis of experimental data in a pharmaceutical context.

Introduction to the Analytes

This compound (Fluoxetine Hydrochloride) is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant. Its therapeutic efficacy is intrinsically linked to its specific chemical structure.

Comparators:

  • Fluoxetine Related Compound A (meta-isomer): N-Methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine hydrochloride is a positional isomer of fluoxetine where the trifluoromethyl group is at the meta position of the phenoxy ring instead of the para position. The subtle shift in the position of this functional group can significantly impact the molecule's pharmacological activity and provides a challenging test for the specificity of analytical methods.

  • (1RS)-3-(methylamino)-1-phenylpropan-1-ol (Impurity A): This compound is a known process impurity in the synthesis of fluoxetine hydrochloride.[1] Its presence in the final API must be strictly controlled, necessitating sensitive and specific analytical methods for its detection and quantification.[2]

This guide will delve into the application of key analytical techniques to differentiate and quantify these three compounds, providing a framework for robust quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation, identification, and quantification of compounds in a mixture.[3][4] The choice of HPLC method parameters is critical for achieving the desired separation.

The Causality Behind Experimental Choices in HPLC Method Development

The goal is to develop a stability-indicating HPLC method that can separate fluoxetine from its related compounds and any potential degradation products. A reversed-phase C18 column is a common starting point for moderately polar compounds like fluoxetine and its analogues.[5] The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the best separation.[6] The pH of the buffer is a critical parameter as it affects the ionization state of the amine group in the analytes, thereby influencing their retention on the column. A photodiode array (PDA) detector is often employed to monitor the elution at multiple wavelengths, which aids in peak identification and purity assessment.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample API Sample Dissolution Dissolution in Diluent Sample->Dissolution Filtration Filtration Dissolution->Filtration Injector Autosampler/Injector Filtration->Injector Pump Pump (Mobile Phase) Pump->Injector Column C18 Column Injector->Column Detector PDA Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Comparative HPLC Data

The following table summarizes typical retention times for fluoxetine hydrochloride and its comparators under a validated reversed-phase HPLC method. The method's ability to baseline-separate these compounds is a testament to its specificity.

CompoundRetention Time (min)Resolution (Rs) from Fluoxetine
(1RS)-3-(methylamino)-1-phenylpropan-1-ol (Impurity A)3.5> 2.0
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl 7.2 -
Fluoxetine Related Compound A8.1> 2.0

Note: The above data is representative and can vary based on the specific HPLC conditions.

A successful HPLC method for fluoxetine and its impurities will show distinct, well-resolved peaks for each compound, allowing for accurate quantification.[1] The limit of detection (LOD) and limit of quantification (LOQ) for the impurities should be sufficiently low to meet regulatory requirements.[5]

Mass Spectrometry (MS): Unveiling Molecular Identity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It is an indispensable tool for the structural elucidation and confirmation of the identity of pharmaceutical compounds and their impurities.[8]

The Rationale for Mass Spectrometric Analysis

When coupled with a separation technique like HPLC or gas chromatography (GC), mass spectrometry (LC-MS or GC-MS) provides a high degree of specificity.[9] For fluoxetine and its related compounds, electron ionization (EI) or electrospray ionization (ESI) can be used. The resulting mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that serves as a molecular fingerprint.

MS_Analysis_Logic cluster_info Information Obtained Analyte Analyte Molecule Ionization Ionization Source (e.g., ESI) Analyte->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum MolecularWeight Molecular Weight MassSpectrum->MolecularWeight Fragmentation Fragmentation Pattern MassSpectrum->Fragmentation

Comparative Mass Spectrometry Data

The mass spectra of fluoxetine and its related compounds will exhibit distinct molecular ions and fragmentation patterns.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)
(1RS)-3-(methylamino)-1-phenylpropan-1-ol (Impurity A)165.23148, 136, 118, 105, 91, 77, 44
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine HCl 345.79 310 (M+H)+, 148, 133, 117, 91, 44 [10]
Fluoxetine Related Compound A345.79310 (M+H)+, 148, 133, 117, 91, 44

While fluoxetine and its meta-isomer have the same molecular weight, high-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm their elemental composition.[8] Furthermore, although the major fragment ions might be similar, their relative intensities can differ, aiding in their differentiation. The fragmentation of fluoxetine typically involves cleavage of the ether bond and the propyl side chain.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic molecules.[12][13] It provides detailed information about the chemical environment of individual atoms within a molecule.

The Power of NMR in Pharmaceutical Analysis

For fluoxetine and its comparators, ¹H and ¹³C NMR are crucial for confirming their structures.[14] The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a wealth of information about the number and connectivity of protons. ¹³C NMR provides information about the carbon skeleton of the molecule.

NMR_Structure_Relationship cluster_molecule Molecular Structure cluster_nmr NMR Spectrum Protons Protons (¹H) ChemicalShift Chemical Shift (δ) Protons->ChemicalShift Splitting Splitting (Multiplicity) Protons->Splitting Integration Integration Protons->Integration Carbons Carbons (¹³C) Carbons->ChemicalShift ¹³C NMR

Comparative NMR Data

The ¹H NMR spectra of fluoxetine, its meta-isomer, and Impurity A will show distinct differences, particularly in the aromatic region for the isomers and the absence of the trifluoromethylphenoxy group in the impurity.

  • Fluoxetine Hydrochloride: The ¹H NMR spectrum will show characteristic signals for the protons on the two aromatic rings, the propanamine chain, and the N-methyl group. The protons on the trifluoromethyl-substituted ring will appear as a distinct AA'BB' system.[15]

  • Fluoxetine Related Compound A: The aromatic region of the ¹H NMR spectrum will differ significantly from that of fluoxetine due to the different substitution pattern on the phenoxy ring. The signals will reflect a meta-substituted aromatic ring system.

  • (1RS)-3-(methylamino)-1-phenylpropan-1-ol (Impurity A): The ¹H NMR spectrum will lack the signals corresponding to the trifluoromethylphenoxy group and will instead show signals consistent with a hydroxyl group.

X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17] It is considered the gold standard for determining the absolute structure of a molecule.[18]

The Importance of Crystalline Structure in Pharmaceuticals

The crystal structure of an API can significantly impact its physical properties, such as solubility, stability, and bioavailability. For fluoxetine hydrochloride, X-ray crystallography has confirmed its three-dimensional conformation.[19]

Crystallographic Data for Fluoxetine Hydrochloride

The crystal structure of fluoxetine hydrochloride reveals that the propanamine side chain is folded towards the phenoxy moiety rather than being in a fully extended conformation.[20] This specific conformation is believed to be crucial for its high-affinity binding to the serotonin-uptake carrier.[19]

ParameterFluoxetine Hydrochloride
Crystal SystemOrthorhombic
Space GroupPcab
a (Å)10.457
b (Å)10.387
c (Å)32.345

Data from J. Med. Chem. 1988, 31, 1, 185-189[19]

Conclusion: A Multi-faceted Approach to Ensuring Quality

The comprehensive analytical characterization of this compound and its related substances requires a multi-faceted approach. HPLC provides the foundation for separation and quantification, while MS and NMR are indispensable for structural confirmation. X-ray crystallography offers the ultimate proof of the three-dimensional structure. By understanding the principles behind these techniques and the rationale for their application, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important therapeutic agent. This guide has provided a framework for the statistical analysis of experimental data, emphasizing the importance of a deep understanding of the chemical entities and the analytical tools used to study them.

References

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Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride (CAS No. 56296-78-7), a compound commonly known as Fluoxetine Hydrochloride.[1] Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from regulatory guidelines and material safety data sheets to provide a complete operational framework for laboratory professionals.

Core Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is a solid crystalline substance that presents multiple health and environmental risks. The primary causality for the stringent disposal protocols outlined below stems from its toxicological and ecotoxicological profile.

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[2]

  • Serious Eye Damage/Irritation : Causes severe eye damage upon contact.[1][2]

  • Skin Irritation : May cause skin irritation.[1]

  • Specific Target Organ Toxicity : May cause drowsiness or dizziness with a single exposure and may cause damage to organs through prolonged or repeated exposure.

  • Aquatic Toxicity : Very toxic to aquatic life, with long-lasting effects.[2]

The presence of a trifluoromethyl group places this substance in the category of halogenated organic compounds .[3][4][5] This classification is significant, as these compounds are subject to specific waste disposal regulations under the Resource Conservation and Recovery Act (RCRA) due to their persistence and potential for environmental harm.[6][7]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed.
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage.[1]
Aquatic Hazard (Acute)Category 1WarningH400: Very toxic to aquatic life.
Aquatic Hazard (Long-Term)Category 1WarningH410: Very toxic to aquatic life with long lasting effects.

Mandatory Personal Protective Equipment (PPE)

Prior to handling this compound in any capacity—including weighing, transfer, or disposal—all personnel must be equipped with the appropriate PPE. The selection of PPE is directly dictated by the hazard profile to mitigate exposure risks.

  • Eye and Face Protection : Due to the risk of serious eye damage, chemical safety goggles are mandatory.[8] For operations with a higher risk of splashing or dust generation, a face shield used in conjunction with goggles is required.[9]

  • Skin Protection : Chemically resistant gloves (e.g., nitrile) must be worn.[8] Gloves should be inspected before use and disposed of properly after handling. A standard laboratory coat is required to prevent skin contact.[8]

  • Respiratory Protection : Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of dust.[9] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator is necessary.[8]

Spill Management Protocol

Accidental spills must be managed immediately and effectively. The response procedure depends on the scale of the spill.

Minor Spill (Small Quantity, Contained in Lab)

A minor spill is one that can be safely managed by trained laboratory personnel without the need for an emergency response.[10]

  • Alert & Secure : Immediately alert personnel in the vicinity.[11] Restrict access to the area to prevent cross-contamination.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.[8]

  • Don PPE : Wear the full PPE as described in Section 2.

  • Containment & Cleanup :

    • For a solid spill, gently sweep or vacuum the material, avoiding dust generation.[8] Place the collected material into a suitable, labeled container for hazardous waste.

    • Do not use water to clean up the bulk of the spill.

  • Decontamination : Wipe the spill area with a cloth dampened with soap and water.[11] All cleanup materials (gloves, wipes, absorbent pads) are considered hazardous waste and must be placed in a sealed, labeled container for disposal.[12]

Major Spill (Large Quantity, Outside Containment, or Unknown Material)

A major spill poses a significant and immediate threat to health or the environment and requires an emergency response.[10]

  • Evacuate : Immediately evacuate the area. Alert all nearby personnel.[11]

  • Isolate : If safe to do so, close the doors to the contaminated area to confine the hazard.[11]

  • Emergency Call : Contact your institution's Environmental Health & Safety (EHS) office and/or local emergency services. Provide them with the chemical name, quantity spilled, and location.

  • First Aid : If there has been personal exposure, use the emergency eyewash or shower for at least 15 minutes and seek immediate medical attention.[1][2]

Spill Response Decision Workflow

The following diagram outlines the critical decision-making process when a spill occurs.

SpillResponse cluster_start cluster_assess cluster_major Major Spill cluster_minor Minor Spill spill Spill Occurs assess Assess Severity (Quantity, Location, Exposure Risk) spill->assess major MAJOR SPILL (Large, Uncontained, High Risk) assess->major High Hazard minor MINOR SPILL (Small, Contained, Manageable) assess->minor Low Hazard evacuate Evacuate Area major->evacuate alert Alert Others & Close Doors evacuate->alert call_ehs Call EHS / Emergency Services alert->call_ehs don_ppe Don Full PPE minor->don_ppe contain Contain & Clean Up (Sweep solid, use inert absorbent) don_ppe->contain package Package Waste in Labeled Container contain->package decontaminate Decontaminate Area & Equipment package->decontaminate

Sources

A Comprehensive Guide to the Safe Handling of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride, a compound class that demands meticulous attention to safety protocols. Moving beyond a simple checklist, we will delve into the causality behind each recommendation, empowering your team with the knowledge to maintain a secure laboratory environment.

Hazard Assessment and Core Principles

Compounds in this family are generally considered hazardous.[4] Key potential hazards include being harmful if swallowed, causing serious eye damage, and skin irritation.[5][6][7][8] Some related compounds are also noted to be very toxic to aquatic life with long-lasting effects.[5][6] Therefore, a proactive and informed approach to personal protective equipment (PPE), handling, and disposal is critical.

The foundational principle of safe handling is to minimize all potential routes of exposure: inhalation, ingestion, and skin/eye contact.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, and the subsequent sections detail the rationale and procedures.

PPE ComponentSpecificationRationale
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation.[7][9]
Eye/Face Protection Government-approved safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[5][7][9]
Body Protection Protective clothing, such as a lab coat or coverallsShields skin from accidental spills and contamination.[9]
Respiratory Protection A government-approved respirator may be necessaryRequired if there is a risk of inhaling dust or aerosols, especially when handling the solid form outside of a fume hood.[9][10]
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The sequential process for donning and doffing PPE to minimize exposure risk.

Operational Plan: From Receipt to Disposal

A systematic approach to handling the chemical at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7][11] The container should be kept tightly closed.[5][7]

Handling Procedures
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Conduct a risk assessment for your specific experimental procedure.[10]

  • Ventilation: Handle the compound in a well-ventilated area.[5][7][9] For procedures that may generate dust or aerosols, a chemical fume hood is mandatory.

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[7][9] Do not eat, drink, or smoke in the handling area.[2][5]

  • Avoidance of Contact: Take all necessary precautions to avoid direct contact with the substance. This includes avoiding inhalation of any dust or vapors.[2][5][9]

Spill Management

In the event of a spill:

  • Evacuate unnecessary personnel from the area.[5][9]

  • Wear appropriate PPE, including respiratory protection if necessary.[9]

  • For solid spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a suitable container for disposal.[2][5]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly.

Handling_Workflow Start Start: Prepare for Handling Step1 Don Appropriate PPE Start->Step1 Step2 Work in a Ventilated Area (Fume Hood) Step1->Step2 Step3 Handle with Care to Avoid Spills and Dust Step2->Step3 Step4 After Handling, Doff PPE Correctly Step3->Step4 Step5 Wash Hands Thoroughly Step4->Step5 End End of Procedure Step5->End

Caption: A step-by-step workflow for the safe handling of the chemical.

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.

  • Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.[5]

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[5][10] Consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Container Disposal: Handle empty containers as if they still contain the product.[5]

By adhering to these detailed procedures, you can foster a culture of safety and responsibility in your laboratory, ensuring the well-being of your team and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.